Methyl 4-(difluoromethoxy)-3-iodobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-(difluoromethoxy)-3-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2IO3/c1-14-8(13)5-2-3-7(6(12)4-5)15-9(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGNCRCKEXWDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661083 | |
| Record name | Methyl 4-(difluoromethoxy)-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131614-23-7 | |
| Record name | Methyl 4-(difluoromethoxy)-3-iodobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131614-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(difluoromethoxy)-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Methyl 4-(difluoromethoxy)-3-iodobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical properties of Methyl 4-(difluoromethoxy)-3-iodobenzoate, a halogenated and fluorinated aromatic ester. As a complex building block, understanding its physical characteristics is paramount for its effective application in medicinal chemistry, organic synthesis, and materials science. This document synthesizes available data to offer a practical reference for laboratory and development settings.
Chemical Identity and Molecular Structure
This compound is a compound whose utility in synthetic chemistry is derived from its distinct functional groups: a methyl ester, an iodine atom, and a difluoromethoxy group attached to a benzene ring. These features provide multiple reaction sites for further molecular elaboration. Its core identification details are summarized below.
| Identifier | Value | Source |
| CAS Number | 1131614-23-7 | [1][2][3][4] |
| Molecular Formula | C₉H₇F₂IO₃ | [1][2][3] |
| Molecular Weight | 328.05 g/mol | [1][2] |
| IUPAC Name | This compound | |
| InChI | 1S/C9H7F2IO3/c1-14-8(13)5-2-3-7(6(12)4-5)15-9(10)11/h2-4,9H,1H3 | |
| InChIKey | PHGNCRCKEXWDPQ-UHFFFAOYSA-N | |
| Canonical SMILES | COC(=O)C1=CC=C(C(I)=C1)OC(F)F |
The spatial arrangement of these functional groups is critical to its reactivity and physical properties. The iodine atom at the 3-position and the difluoromethoxy group at the 4-position create a unique electronic and steric environment.
Caption: Chemical structure of this compound.
Core Physical Properties
| Property | Value / Description | Source |
| Physical Form | Powder | |
| Purity | Typically supplied as ≥95% or ≥97% | [3] |
| Melting Point | Data not specified in available sources. | |
| Boiling Point | Data not specified in available sources. | |
| Density | Data not specified in available sources. | |
| Solubility | While specific quantitative data is unavailable, its molecular structure suggests solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |
| Storage Conditions | Store at 2-8°C, protected from light. |
Expert Insight: The absence of a defined melting point in common databases suggests that it may not be a highly crystalline solid at standard purities or that it decomposes before melting. For a research chemical, the physical form is often sufficient for handling, with purity being the more critical parameter, typically confirmed by analytical methods rather than physical constants like melting point. The recommended storage at refrigerated temperatures and protected from light indicates potential sensitivity to thermal degradation or photochemical reaction.
Spectroscopic and Analytical Characterization
Structural confirmation is a cornerstone of chemical research. For this compound, spectroscopic methods are essential for verifying its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A ¹H NMR spectrum for this compound is available, which would provide definitive confirmation of the proton environments within the molecule.[1]
The expected ¹H NMR signals would include:
-
A singlet for the methyl ester protons (-OCH₃).
-
A triplet for the difluoromethoxy proton (-OCHF₂), coupled to the two fluorine atoms.
-
Distinct signals in the aromatic region corresponding to the three protons on the benzene ring.
Self-Validating Protocol: Acquiring a ¹H NMR Spectrum
The following protocol describes a standard, self-validating procedure for obtaining a high-quality ¹H NMR spectrum for structural verification. The causality behind each step is explained to ensure technical accuracy.
Objective: To acquire a publication-quality ¹H NMR spectrum of this compound to confirm its chemical structure.
Methodology:
-
Sample Preparation (The Foundation):
-
Step 1.1: Accurately weigh 5-10 mg of the compound. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio without causing line broadening from saturation.
-
Step 1.2: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks. The choice of solvent depends on the sample's solubility.
-
Step 1.3: Add a small amount of an internal standard, typically Tetramethylsilane (TMS). Causality: TMS provides a reference peak at 0 ppm, allowing for accurate chemical shift calibration. This is a critical self-validating step.
-
Step 1.4: Transfer the solution to a 5 mm NMR tube and cap it.
-
-
Instrument Setup & Data Acquisition (The Measurement):
-
Step 2.1: Insert the sample into the NMR spectrometer.
-
Step 2.2: Lock the spectrometer onto the deuterium signal of the solvent. Causality: The lock signal corrects for magnetic field drift, ensuring spectral stability over the course of the experiment.
-
Step 2.3: Shim the magnetic field to achieve maximum homogeneity. Causality: Shimming optimizes the field, resulting in sharp, symmetrical peaks, which is essential for accurate integration and coupling constant measurement.
-
Step 2.4: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a 90° pulse angle, and a relaxation delay of 1-2 seconds).
-
-
Data Processing & Analysis (The Verification):
-
Step 3.1: Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Step 3.2: Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Step 3.3: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Step 3.4: Integrate the peaks to determine the relative ratios of protons. Causality: The integral ratios must match the number of protons in each unique chemical environment, providing a powerful check on the structure's validity.
-
Step 3.5: Analyze the chemical shifts, peak multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign each signal to the corresponding protons in the molecule.
-
Caption: Standard workflow for structural verification via NMR spectroscopy.
References
The Strategic Utility of Methyl 4-(difluoromethoxy)-3-iodobenzoate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Difluoromethoxy Moiety
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1] Among these, the difluoromethoxy (-OCF₂H) group has garnered significant attention as a bioisosteric replacement for more common functionalities like hydroxyl (-OH) or methoxy (-OCH₃) groups.[2] Its unique electronic properties and steric profile offer a nuanced approach to modulating the physicochemical and pharmacokinetic properties of drug candidates. The -OCF₂H group can enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions, such as acting as a hydrogen bond donor.[1][3]
This technical guide focuses on Methyl 4-(difluoromethoxy)-3-iodobenzoate (CAS No. 1131614-23-7), a versatile building block that combines the advantageous difluoromethoxy group with a synthetically tractable aryl iodide. This combination makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This document provides a comprehensive overview of its synthesis, properties, and applications, complete with detailed experimental protocols to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Structural Data
This compound is typically an off-white to white powder. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1131614-23-7 | [4] |
| Molecular Formula | C₉H₇F₂IO₃ | [4] |
| Molecular Weight | 328.05 g/mol | [4] |
| Physical Form | Powder | |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, protect from light | |
| IUPAC Name | This compound | |
| InChI Key | PHGNCRCKEXWDPQ-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available methyl 4-hydroxybenzoate. The overall synthetic pathway is depicted below.
Part 1: Iodination of Methyl 4-hydroxybenzoate
The initial step involves the regioselective iodination of methyl 4-hydroxybenzoate at the position ortho to the hydroxyl group. This is a standard electrophilic aromatic substitution.
Experimental Protocol:
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid, add a solution of iodine monochloride (ICl, 1.0 eq) in acetic acid dropwise at room temperature.[5]
-
Heat the reaction mixture to 65°C and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Methyl 4-hydroxy-3-iodobenzoate.[5]
Part 2: Difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate
The key transformation is the difluoromethylation of the phenolic hydroxyl group. A safe and scalable procedure utilizing sodium chlorodifluoroacetate (SCDA) as the difluorocarbene precursor has been developed.[1]
Experimental Protocol:
Causality Behind Experimental Choices: This procedure employs a dose-controlled addition of the reactants to manage the exotherm and gas evolution associated with the decomposition of SCDA, ensuring the reaction's safety on a larger scale.[1] DMF is used as a polar aprotic solvent to facilitate the reaction, and potassium carbonate acts as the base.
-
To a reaction vessel containing potassium carbonate (2.5 eq) in N,N-dimethylformamide (DMF), heat the suspension to 95°C.[1]
-
In a separate vessel, dissolve Methyl 4-hydroxy-3-iodobenzoate (1.0 eq) and sodium chlorodifluoroacetate (SCDA, 2.0 eq) in DMF.
-
Slowly add the solution from step 2 to the heated suspension from step 1 over a period of 2-3 hours, maintaining the temperature at 95°C.
-
Stir the reaction mixture at 95°C for an additional hour after the addition is complete.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure, and purify the crude product by crystallization or column chromatography to afford this compound.[1]
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Spectral data will confirm the presence of the methyl ester, the difluoromethoxy proton (a characteristic triplet), and the aromatic protons.[6]
-
¹³C NMR: Will show the expected carbon signals for the aromatic ring, the ester, and the difluoromethoxy group.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (328.05 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Synthetic Utility and Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile building block for introducing the 4-(difluoromethoxy)-3-iodophenyl moiety into target molecules. The aryl iodide functionality is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). This compound can be readily coupled with various aryl and heteroaryl boronic acids or esters.
Representative Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Sonogashira Cross-Coupling
The Sonogashira reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to substituted alkynes. These structures are important in various areas of drug discovery and materials science.
Representative Experimental Protocol (Copper-Free):
Causality Behind Experimental Choices: While traditional Sonogashira reactions use a copper co-catalyst, copper-free conditions are often preferred in pharmaceutical synthesis to avoid potential toxicity and simplify purification. This protocol utilizes a highly active palladium precatalyst and an organic base.
-
To a reaction vessel, add this compound (1.0 eq) and a palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 1-2 mol%).
-
Seal the vessel and purge with an inert gas.
-
Add a degassed solvent (e.g., DMSO or THF) followed by the terminal alkyne (1.2-1.5 eq) and a suitable base (e.g., TMP or another amine base, 2.0-3.0 eq).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to yield the coupled product.
Safety and Handling
This compound is considered hazardous. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
This compound is a high-value building block for medicinal chemistry and drug discovery. Its strategic combination of a metabolically robust difluoromethoxy group and a versatile aryl iodide handle provides a direct route to novel and complex molecular entities. The synthetic protocols outlined in this guide are robust and scalable, offering researchers reliable methods for the preparation and subsequent functionalization of this key intermediate. By leveraging the unique properties of the -OCF₂H group and the synthetic flexibility of the aryl iodide, scientists can accelerate the development of next-generation therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | 1131614-23-7 [chemicalbook.com]
- 5. METHYL 4-HYDROXY-3-IODOBENZOATE | 15126-06-4 [chemicalbook.com]
- 6. This compound(1131614-23-7) 1H NMR spectrum [chemicalbook.com]
A Comprehensive Guide to the Structural Elucidation of Methyl 4-(difluoromethoxy)-3-iodobenzoate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Analytical Imperative
Methyl 4-(difluoromethoxy)-3-iodobenzoate (Molecular Formula: C₉H₇F₂IO₃, Molecular Weight: 328.05 g/mol ) is a halogenated and fluorinated benzoate ester.[1] Each structural component—the methyl ester, the aromatic ring substitution pattern, the iodo-substituent, and the difluoromethoxy group—must be confirmed through rigorous analytical characterization. The process of structure elucidation is not merely a checklist of techniques but a logical progression of inquiry, where each experiment builds upon the last to assemble a complete and validated molecular picture.[2][3]
Our approach is rooted in a foundational principle: the convergence of evidence. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we create a self-validating system that confirms the molecular formula, identifies all functional groups, and maps the precise connectivity of every atom within the molecule.
The Strategic Workflow for Structure Elucidation
A robust analytical strategy begins with determining the molecular formula and then systematically piecing together the molecular puzzle. Our workflow is designed to be efficient and conclusive, leveraging the strengths of each analytical technique in a logical sequence.
Caption: Strategic workflow for structure elucidation.
Mass Spectrometry: The First Step
Expertise & Experience: The logical starting point is to confirm the molecular weight and deduce the elemental composition. Electron Ionization (EI) Mass Spectrometry is a robust choice for this class of small molecules. We anticipate a clear molecular ion (M⁺˙) peak, and the high-resolution mass spectrometry (HRMS) data will provide the elemental formula with high precision, serving as the foundational truth for all subsequent analyses.
Experimental Protocol (GC-MS):
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Instrumentation: Utilize a GC-MS system equipped with an EI source.
-
GC Method:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
MS Method:
-
Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-450.
-
Predicted Data & Interpretation: The primary goal is to observe the molecular ion peak. Given the molecular weight of 328.05, we expect a strong signal at m/z 328 . The presence of iodine (¹²⁷I is monoisotopic) will make this peak highly distinct.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Formula | Calculated Mass (M⁺˙) | Observed Mass (M⁺˙) |
|---|
| C₉H₇F₂¹²⁷IO₃ | 328.9408 | 328.9409 |
Fragmentation Analysis: The fragmentation pattern provides corroborating structural evidence. Key expected fragmentation pathways for esters include the loss of the alkoxy group.[4]
-
[M - OCH₃]⁺ (m/z 297): Loss of the methoxy radical is a classic fragmentation for methyl esters.
-
[M - COOCH₃]⁺ (m/z 269): Loss of the entire methyl ester group to yield the iodinated difluoromethoxybenzene cation.
-
[C₇H₄F₂O]⁺ (m/z 157): A potential fragment arising from further breakdown.
The observation of these fragments strongly supports the presence of the methyl ester and the core aromatic structure.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy provides a rapid and non-destructive confirmation of key functional groups. For this molecule, we are specifically looking for the characteristic vibrations of the ester carbonyl, the C-O bonds, the aromatic C-H bonds, and, importantly, the unique stretches associated with the difluoromethoxy group.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Utilize an FTIR spectrometer with a diamond ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
Predicted Data & Interpretation:
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Weak | Aromatic C-H stretch |
| ~2960 | Weak | Methyl C-H stretch |
| ~1730 | Strong | Ester C=O stretch |
| ~1600, ~1480 | Medium | Aromatic C=C stretches |
| ~1250 | Strong | Ester C-O stretch (asymm.) |
| ~1150-1050 | Strong | C-F stretches of -OCF₂H |
| ~850-800 | Medium | Ar-H out-of-plane bend |
The most diagnostic peaks are the strong carbonyl absorption around 1730 cm⁻¹ and the intense, complex bands in the 1150-1050 cm⁻¹ region, which are characteristic of C-F vibrations.[5] The presence of these bands provides immediate, powerful evidence for the ester and difluoromethoxy functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful tool for the complete structure elucidation of organic molecules.[6] For this compound, a multi-nuclear approach is essential. ¹H NMR will define the proton environments, ¹³C NMR will map the carbon skeleton, and ¹⁹F NMR will directly probe the unique difluoromethoxy group.[7][8] Finally, 2D NMR experiments will connect all the pieces, confirming the substitution pattern and final structure.
Experimental Protocol (NMR):
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Experiments to be run:
-
Standard ¹H NMR
-
Standard ¹³C NMR (proton-decoupled)
-
¹⁹F NMR (proton-coupled and decoupled)
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H and ¹⁹F NMR: Probing the Key Nuclei
Interpretation Rationale: The aromatic region of the ¹H NMR will be key to determining the substitution pattern. The difluoromethoxy group (-OCF₂H) will present a characteristic triplet in the ¹H spectrum due to coupling with the two equivalent fluorine atoms, and a corresponding doublet in the ¹⁹F spectrum due to coupling with the single proton. Based on data for Methyl 4-(difluoromethoxy)benzoate, the -OCF₂H proton appears as a triplet at δ 6.59 with a large J-coupling of ~73 Hz.[8] The introduction of an ortho-iodine atom will induce downfield shifts on adjacent protons.
Table 3: Predicted ¹H and ¹⁹F NMR Data (400 MHz, CDCl₃)
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-a | -OCH₃ | ~3.95 | s | - |
| H-b | -OCH F₂ | ~6.65 | t | ²JHF ≈ 73 |
| H-c | Ar-H (H-5) | ~7.20 | d | ³JHH ≈ 8.5 |
| H-d | Ar-H (H-6) | ~8.05 | dd | ³JHH ≈ 8.5, ⁴JHH ≈ 2.0 |
| H-e | Ar-H (H-2) | ~8.45 | d | ⁴JHH ≈ 2.0 |
| F-f | -OCF₂ H | ~-82.0 | d | ²JHF ≈ 73 |
-
H-e (H-2): This proton is ortho to both the ester and the iodine. The iodine's deshielding effect will push this proton significantly downfield, appearing as a doublet due to a small four-bond coupling to H-6.
-
H-d (H-6): This proton is ortho to the ester and meta to the iodine, appearing as a doublet of doublets from coupling to both H-5 and H-2.
-
H-c (H-5): This proton is ortho to the difluoromethoxy group and meta to the ester, appearing as a doublet from coupling to H-6.
-
H-b (-OCHF₂): The proton of the difluoromethoxy group will be a highly characteristic triplet with a large coupling constant (~73 Hz) due to the two adjacent fluorine atoms.
-
F-f (-OCF₂H): The two equivalent fluorine atoms will appear as a doublet in the ¹⁹F spectrum, with the same large coupling constant, confirming the H-F connectivity.[9]
¹³C NMR: The Carbon Backbone
Interpretation Rationale: The proton-decoupled ¹³C NMR spectrum will reveal all nine unique carbon atoms. The chemical shifts will be influenced by the electronegativity and anisotropy of the substituents. The carbon of the difluoromethoxy group will be particularly informative, appearing as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF).
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Label | Assignment | Predicted δ (ppm) | Multiplicity (¹⁹F coupled) | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| C-1 | -OC H₃ | ~52.5 | s | - |
| C-2 | Ar-C (Iodo) | ~95.0 | t (small) | ³JCF ≈ 4 |
| C-3 | Ar-C (Ester) | ~132.0 | s | - |
| C-4 | Ar-CH | ~140.0 | s | - |
| C-5 | Ar-CH | ~122.0 | s | - |
| C-6 | Ar-C (OCF₂H) | ~152.0 | t (small) | ²JCF ≈ 25 |
| C-7 | Ar-CH | ~132.5 | s | - |
| C-8 | C =O | ~165.0 | s | - |
| C-9 | -OC F₂H | ~115.0 | t | ¹JCF ≈ 260 |
-
C-9 (-OCF₂H): The most striking signal will be a triplet around δ 115 ppm with a very large one-bond C-F coupling constant of ~260 Hz.
-
C-2 (C-I): The direct attachment to iodine will cause this carbon to be significantly shielded, appearing far upfield around δ 95 ppm.
-
C-6 (C-O): The carbon attached to the difluoromethoxy group will be deshielded and may show a smaller two-bond C-F coupling.
2D NMR: Assembling the Final Structure
Expertise & Experience: While 1D NMR provides the list of parts, 2D NMR provides the assembly instructions. HSQC links each proton to its directly attached carbon, confirming assignments made in the 1D spectra. The crucial experiment, however, is HMBC, which reveals correlations between protons and carbons over two or three bonds. This is how we will definitively prove the substitution pattern.
HSQC Analysis:
-
A cross-peak will connect the proton at δ ~3.95 (H-a) to the carbon at δ ~52.5 (C-1), confirming the methyl ester.
-
Cross-peaks will link the aromatic protons (H-c, H-d, H-e) to their respective carbons (C-5, C-6, C-4).
-
A key cross-peak will connect the proton at δ ~6.65 (H-b) to the carbon at δ ~115.0 (C-9), confirming the -OCH F₂ group.
HMBC Analysis - The Definitive Proof: The HMBC spectrum provides the final, unambiguous connections.
Caption: Key 2- and 3-bond HMBC correlations. (Note: A chemical structure image would be placed here).
-
Methyl Protons (H-a): The protons of the methyl ester at ~δ 3.95 will show a strong correlation to the carbonyl carbon (C-8) at ~δ 165.0. This confirms the ester functionality.
-
Aromatic Proton H-e: The downfield proton H-e (~δ 8.45) will show correlations to the carbonyl carbon (C-8) and the quaternary carbon C-3. This definitively places H-e at the C-2 position, ortho to the ester.
-
-OCHF₂ Proton (H-b): The proton of the difluoromethoxy group (~δ 6.65) will show a crucial correlation to the aromatic carbon C-6 (~δ 152.0), confirming the attachment of this group to the ring.
The combined evidence from these correlations allows for only one possible arrangement of substituents on the aromatic ring, thus confirming the identity as this compound.
Conclusion: A Validated Structure
The structure of this compound has been unambiguously determined through a systematic and multi-faceted analytical approach. Mass spectrometry confirmed the elemental formula of C₉H₇F₂IO₃. IR spectroscopy identified the required ester carbonyl and C-F functional groups. A comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) provided the definitive evidence, mapping out the complete atomic connectivity and confirming the 1,2,4-trisubstituted pattern on the benzene ring. Each technique provided a piece of the puzzle, and together they form a self-validating and conclusive dataset, demonstrating a best-practice workflow for the structural characterization of complex small molecules in a research and development setting.
References
- 1. This compound | 1131614-23-7 [chemicalbook.com]
- 2. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methyl 4(methylamino)benzoate [webbook.nist.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. This compound(1131614-23-7) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Methyl 4-(difluoromethoxy)-3-iodobenzoate
Abstract and Introduction
Methyl 4-(difluoromethoxy)-3-iodobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its molecular architecture, featuring an iodine atom, a difluoromethoxy group, and a methyl ester on a benzene scaffold, makes it a uniquely versatile synthetic intermediate. The iodine atom serves as a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular frameworks. Concurrently, the difluoromethoxy (-OCHF₂) group is a valuable bioisostere for methoxy or hydroxyl moieties, often introduced to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.
This technical guide provides an in-depth analysis of this compound, covering its core physicochemical properties, a detailed, field-proven synthetic protocol, robust methods for structural characterization, and a discussion of its primary applications in research and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.
Core Physicochemical Properties and Identifiers
The fundamental properties of a chemical reagent are critical for its effective use in synthesis. All quantitative data for this compound has been consolidated from verified chemical databases and suppliers. The molecular weight is confirmed to be 328.05 g/mol .[1][2][3]
| Property | Value | Source |
| Molecular Weight | 328.05 g/mol | [1][2] |
| Molecular Formula | C₉H₇F₂IO₃ | [1][3] |
| CAS Number | 1131614-23-7 | [1][2] |
| IUPAC Name | This compound | |
| InChI Key | PHGNCRCKEXWDPQ-UHFFFAOYSA-N | |
| Physical Form | Powder | |
| Storage | 2-8°C, Protect from light |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The following protocol describes a logical and robust pathway involving the ortho-iodination of a phenolic ester followed by difluoromethylation of the hydroxyl group. This approach is designed for high regioselectivity and yield.
Proposed Synthetic Workflow
References
An In-depth Technical Guide to Methyl 4-(difluoromethoxy)-3-iodobenzoate: Synthesis, Safety, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal and Materials Science
Methyl 4-(difluoromethoxy)-3-iodobenzoate is a halogenated aromatic ester that has emerged as a valuable building block in organic synthesis. Its unique trifunctional nature, featuring an aryl iodide, a difluoromethoxy group, and a methyl ester, makes it a highly versatile reagent for the construction of complex molecular architectures. The presence of the aryl iodide moiety provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The difluoromethoxy group is of particular interest in medicinal chemistry as it can serve as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, often improving metabolic stability and pharmacokinetic properties of drug candidates. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, offering another point for chemical modification. This guide provides a comprehensive overview of the synthesis, physicochemical properties, safe handling, and synthetic applications of this compound.
Physicochemical and Spectral Data
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1131614-23-7 | [1][2] |
| Molecular Formula | C₉H₇F₂IO₃ | [1][2] |
| Molecular Weight | 328.05 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Storage Temperature | 2-8°C, protect from light | [1] |
Spectral Data:
Spectral analysis is crucial for confirming the identity and purity of this compound. While full spectra are often proprietary, characteristic chemical shifts can be predicted based on the structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm), a triplet for the difluoromethoxy proton (CHF₂) with a characteristic large coupling to the fluorine atoms (around 6.6-7.3 ppm), and signals in the aromatic region corresponding to the three protons on the benzene ring. For the similar compound Methyl 4-(difluoromethoxy)benzoate, the ¹H NMR (400 MHz, CDCl₃) shows signals at δ 8.05 (d, J = 8.8 Hz, 2H), 7.15 (d, J = 8.8 Hz, 2H), 6.59 (t, J = 73.2 Hz, 1H), and 3.91 (s, 3H).[4]
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl ester carbon, the aromatic carbons (with the carbon attached to iodine being significantly downfield), and the carbon of the difluoromethoxy group, which will appear as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms of the difluoromethoxy group, coupled to the single proton. For Methyl 4-(difluoromethoxy)benzoate, the ¹⁹F NMR (376 MHz, CDCl₃) shows a signal at δ -81.80 (d, J = 73.2 Hz, 2F).[4]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Vendors such as ChemicalBook may provide access to spectral data for this compound.[5]
Synthesis of this compound
The primary route for the synthesis of this compound is the O-difluoromethylation of its precursor, Methyl 4-hydroxy-3-iodobenzoate. This reaction is typically achieved using a source of difluorocarbene. A notable and practical procedure for this transformation has been reported by Sperry and Sutherland. While the full experimental details of this specific paper are not publicly available, a general and robust protocol for the difluoromethylation of phenols using sodium chlorodifluoroacetate as the difluorocarbene precursor is well-established and can be adapted for this synthesis.[6][7]
Reaction Scheme:
A representative synthesis workflow.
Detailed Experimental Protocol (Representative):
This protocol is based on established procedures for the O-difluoromethylation of phenols.[7]
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add Methyl 4-hydroxy-3-iodobenzoate (1.0 eq.), an inorganic base such as potassium carbonate (2.0-3.0 eq.), and sodium chlorodifluoroacetate (2.0-3.0 eq.).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 100-120°C with vigorous stirring. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. The following safety information is based on its GHS classification and general best practices for handling halogenated aromatic compounds.[1]
GHS Hazard Classification:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Pictograms:
GHS Hazard Pictogram.
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[1]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth).[1]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield when handling this compound.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated fume hood. If the potential for aerosolization exists, a respirator may be necessary.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.
-
If on Skin: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Toxicological Information:
Disposal:
Dispose of waste material in accordance with local, state, and federal regulations. Iodinated organic compounds should be treated as hazardous chemical waste and should not be disposed of in regular trash or down the drain.[9][10] Neutralization of iodine-containing waste with a reducing agent like sodium thiosulfate may be a suitable pre-treatment step, but this should be done in accordance with institutional safety protocols.[11]
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from its aryl iodide functionality, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of complex molecules.
Key synthetic transformations of this compound.
1. Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, yielding biaryl structures.
2. Heck Reaction: The Heck reaction couples the aryl iodide with an alkene under palladium catalysis to form a substituted alkene. This is a powerful method for the synthesis of stilbene and cinnamate derivatives.[12]
3. Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a highly efficient method for the synthesis of aryl-alkynes.[13]
4. Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine, providing a direct route to substituted anilines.[14]
5. Ester Hydrolysis: The methyl ester group can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 4-(difluoromethoxy)-3-iodobenzoic acid. This carboxylic acid can then be used in further synthetic transformations, such as amide bond formation.
The difluoromethoxy group is generally stable under the conditions of these cross-coupling reactions, making this compound an ideal substrate for introducing this valuable pharmacophore into a wide range of molecular scaffolds.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its utility in palladium-catalyzed cross-coupling reactions, combined with the beneficial properties imparted by the difluoromethoxy group, makes it a valuable reagent for researchers in drug discovery, materials science, and agrochemical development. A thorough understanding of its synthesis, physicochemical properties, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As the demand for novel fluorinated molecules continues to grow, the importance of reagents like this compound in enabling innovative chemical synthesis is set to increase.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. methyl 4-hydroxy-3-iodobenzoate [stenutz.eu]
- 4. rsc.org [rsc.org]
- 5. This compound(1131614-23-7) 1H NMR spectrum [chemicalbook.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Methyl 4-(difluoromethoxy)-3-iodobenzoate solubility data
An In-Depth Technical Guide to the Solubility Profile of Methyl 4-(difluoromethoxy)-3-iodobenzoate
Authored by: A Senior Application Scientist
Abstract
Solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its ultimate bioavailability.[1][2][3][4] This guide provides a comprehensive framework for characterizing the solubility of this compound, a compound of interest in contemporary drug discovery. In the absence of established public data, this document serves as a complete methodological protocol, guiding researchers through the theoretical underpinnings, experimental design, and execution of solubility studies. We will detail the gold-standard shake-flask method for determining thermodynamic solubility and a higher-throughput kinetic assay, providing step-by-step instructions and the scientific rationale behind each procedural choice. The aim is to equip drug development professionals with the necessary tools to generate reliable and reproducible solubility data for this and other novel chemical entities.
Introduction: The Central Role of Solubility in Pharmaceutical Sciences
In the journey of a new chemical entity (NCE) from the laboratory to the clinic, few physicochemical properties are as fundamental and impactful as solubility.[1] Defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and exert its therapeutic effect.[1][2] More than 40% of NCEs emerging from drug discovery pipelines exhibit poor aqueous solubility, a characteristic that can lead to a host of developmental challenges[2]:
-
Compromised Bioavailability: For oral dosage forms, the most common and preferred route of administration, dissolution in the gastrointestinal fluids is the rate-limiting step for absorption of poorly soluble compounds.[1][2] Low solubility often translates to low and erratic oral bioavailability, undermining the drug's efficacy.
-
Inaccurate In Vitro Assay Results: In early-stage discovery, compounds with low solubility can precipitate in assay media, leading to erroneous readouts and potentially causing promising candidates to be overlooked.[1]
-
Formulation and Delivery Hurdles: Developing a stable and effective dosage form for a poorly soluble drug is a significant technical and financial challenge, often requiring complex and costly formulation strategies.[3][5]
Therefore, a thorough understanding and quantitative determination of a compound's solubility profile is not merely a data-gathering exercise; it is a critical step in risk mitigation and a foundational element for informed decision-making throughout the drug development process.[3][4][6] This guide is designed to provide a robust, scientifically-grounded approach to characterizing the solubility of this compound.
Compound Profile: this compound
Before embarking on experimental work, it is essential to gather all available information on the test compound. This compound is a halogenated benzofuran derivative.[7][8][9][10] Its structure suggests a degree of lipophilicity which may impact its aqueous solubility.
| Property | Value | Source |
| CAS Number | 1131614-23-7 | [11][12] |
| Molecular Formula | C₉H₇F₂IO₃ | [11][12][13] |
| Molecular Weight | 328.05 g/mol | [11][12] |
| Physical Form | Powder | |
| Storage | 2-8°C, protect from light |
Given the structure, which includes a lipophilic iodine atom and a difluoromethoxy group, alongside a polar ester group, predicting its exact solubility is challenging without experimental data. The aryl iodide functionality may also be relevant for further chemical modifications.[14] A preliminary assessment suggests that the compound is likely to be poorly soluble in aqueous media.
Theoretical Framework and Experimental Design
The solubility of a compound is influenced by several factors, including its intrinsic properties and the conditions of the solvent.[2] Key considerations for designing a robust solubility study include:
-
pH: For ionizable compounds, solubility can change dramatically with pH. Although this compound does not have a readily ionizable group, its ester moiety could be susceptible to hydrolysis at extreme pH values, especially over long incubation times. Therefore, pH control is crucial. According to ICH and WHO guidelines, solubility should be determined across the physiological pH range of 1.2 to 6.8.[15][16]
-
Temperature: Solubility is temperature-dependent. For biopharmaceutical relevance, studies are typically conducted at 37 ± 1°C to mimic physiological conditions.[15][16][17]
-
Kinetic vs. Thermodynamic Solubility:
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (e.g., DMSO). It is a high-throughput method often used in early discovery for screening large numbers of compounds.[4][6][18]
-
Thermodynamic solubility represents the true equilibrium solubility, where the solid and dissolved states of the compound are in equilibrium. This is the gold-standard measurement and is crucial for pre-formulation and regulatory submissions.[18][19][20] The shake-flask method is the most reliable technique for its determination.[20][21][22]
-
For a comprehensive profile of this compound, we recommend determining both kinetic and thermodynamic solubility.
Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices to ensure data integrity and reproducibility.[19][21]
Thermodynamic Solubility Determination via Shake-Flask Method
This method is considered the most accurate for determining equilibrium solubility.[20][21]
4.1.1. Materials and Equipment
-
This compound (solid powder)
-
Phosphate buffered saline (PBS), pH 7.4
-
Glycine buffer, pH 1.2
-
Acetate buffer, pH 4.5
-
Citrate buffer, pH 6.8
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Analytical balance
4.1.2. Experimental Workflow Diagram
References
- 1. books.rsc.org [books.rsc.org]
- 2. ucd.ie [ucd.ie]
- 3. bmglabtech.com [bmglabtech.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. smochem.com [smochem.com]
- 12. This compound | 1131614-23-7 [chemicalbook.com]
- 13. calpaclab.com [calpaclab.com]
- 14. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 15. who.int [who.int]
- 16. database.ich.org [database.ich.org]
- 17. solubility experimental methods.pptx [slideshare.net]
- 18. enamine.net [enamine.net]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 22. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Reactivity of the Aryl-Iodide Bond in Substituted Benzoates
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl iodides are premier electrophiles in modern organic synthesis, particularly within the pharmaceutical industry, due to the unique reactivity of the carbon-iodine (C-I) bond.[1][2] This guide provides a detailed exploration of the factors governing the reactivity of the C-I bond in substituted aryl benzoate systems. We will dissect the fundamental electronic and steric effects that substituents impart on the aromatic ring, influencing the kinetics and outcomes of critical transformations. By focusing on palladium-catalyzed cross-coupling reactions—the cornerstone of modern drug discovery—this paper offers mechanistic insights, field-proven experimental protocols, and a predictive framework for reaction design. The content is structured to empower researchers to move beyond simple substrate screening and toward a rational, mechanism-driven approach to synthesis.
Introduction: The Preeminence of the Aryl-Iodide Bond
In the vast landscape of C-C and C-heteroatom bond-forming reactions, palladium-catalyzed cross-couplings are indispensable tools.[3] Within the hierarchy of aryl halides, aryl iodides occupy a privileged position. The C-I bond is the longest and weakest among the halogens (C-F, C-Cl, C-Br, C-I), making it the most reactive substrate for the crucial oxidative addition step in many catalytic cycles.[4] This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to the more economical but less reactive aryl chlorides and bromides.
When the aryl iodide moiety is part of a substituted benzoate scaffold, a rich interplay of electronic and steric factors emerges. The nature and position of substituents on the benzoate ring can dramatically modulate the reactivity of the distal C-I bond. Understanding these relationships is paramount for professionals in drug development, where precise control over molecular assembly is essential for synthesizing complex active pharmaceutical ingredients (APIs). This guide serves as a technical deep-dive into predicting and harnessing this reactivity.
Fundamental Principles Governing C-I Bond Reactivity
The reactivity of the aryl-iodide bond is not an isolated property but is dictated by the electronic environment of the entire molecule. Substituents on the benzoate ring exert their influence through a combination of inductive and resonance effects.
Electronic Effects: The Driving Force of Reactivity
The electronic nature of a substituent dictates the electron density at the carbon atom of the C-I bond, which is the site of catalytic activation.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and the ester carbonyl itself (-COOR) decrease the electron density on the aromatic ring.[5] This polarization makes the carbon atom of the C-I bond more electrophilic and susceptible to attack by a nucleophilic metal catalyst, such as a Pd(0) species. Consequently, EWGs generally accelerate the rate-determining oxidative addition step of cross-coupling reactions.[3][6]
-
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl (-R) groups increase the electron density on the ring through resonance or hyperconjugation.[5] This makes the carbon of the C-I bond less electrophilic, thereby slowing down the rate of oxidative addition.
This relationship between substituent electronic properties and reaction rates can be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with a substituent constant (σ). For the oxidative addition of aryl iodides, a positive slope (ρ value) is typically observed, confirming that electron-withdrawing groups (positive σ values) accelerate the reaction.[6][7][8]
Steric Effects: The Physical Barrier to Reaction
Steric hindrance, primarily from substituents at the ortho positions to the iodide, can physically block the approach of the bulky metal catalyst complex.[9] This can significantly retard or even completely inhibit the reaction, regardless of the electronic effects at play. This factor is a critical consideration in substrate design and catalyst selection.
Key Transformations: Mechanisms and Protocols
The utility of substituted aryl iodides is most evident in palladium-catalyzed cross-coupling reactions. The initial and often rate-limiting step for these transformations is the oxidative addition of a low-valent palladium complex into the C-I bond.
Oxidative Addition: The Initiation Step
During oxidative addition, a Pd(0) complex inserts into the C-I bond, forming a new Pd(II) species. The facility of this step is highly dependent on the electronic character of the aryl iodide. Electron-deficient aryl iodides undergo this step more rapidly.
Caption: The crucial oxidative addition step where Pd(0) inserts into the aryl-iodide bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an aryl halide with an organoboron compound.[10][11] The reaction is tolerant of a wide variety of functional groups, making it a workhorse in medicinal chemistry.[12]
Catalytic Cycle: The cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[11]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the substituted aryl benzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos (2-4 mol%).
-
Solvent: Add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Crafting C-N Bonds
This reaction is a cornerstone for the synthesis of aryl amines from aryl halides and primary or secondary amines.[13][14] It has largely replaced harsher classical methods.
Catalytic Cycle: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[13][15] A key challenge can be the formation of unreactive palladium-iodide bridged dimers, which can inhibit catalysis.[15][16] The use of bulky, electron-rich biarylphosphine ligands helps to mitigate this issue.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Field-Proven Protocol: Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Reagent Addition: Add the substituted aryl benzoate (1.0 equiv), the amine (1.1-1.5 equiv), and a strong, non-nucleophilic base such as NaOt-Bu or LiHMDS (1.5-2.0 equiv).
-
Solvent: Add a degassed anhydrous aprotic solvent like toluene or dioxane.
-
Reaction: Heat the mixture with stirring to the required temperature (e.g., 90-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed.
-
Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Data Summary: Predictive Reactivity Trends
To guide experimental design, the following table summarizes the expected relative reactivity of para-substituted methyl iodobenzoates in a typical palladium-catalyzed cross-coupling reaction.
| Para-Substituent (X) | Substituent Effect | Hammett Constant (σₚ) | Expected Relative Rate of Oxidative Addition |
| -NO₂ | Strong EWG | +0.78 | Very Fast |
| -CN | Strong EWG | +0.66 | Fast |
| -COOCH₃ (Ester) | EWG | +0.45 | Moderate-Fast |
| -H | Neutral | 0.00 | Baseline |
| -CH₃ | Weak EDG | -0.17 | Slow |
| -OCH₃ | Strong EDG | -0.27 | Very Slow |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. This table provides a qualitative trend. Actual rates are dependent on the specific reaction, catalyst, and conditions.
Conclusion and Future Outlook
The aryl-iodide bond in substituted benzoates is a highly tunable functional handle for complex molecule synthesis. Its reactivity is governed by a predictable interplay of electronic and steric factors, with electron-withdrawing groups generally accelerating the key oxidative addition step in cross-coupling reactions. By understanding the mechanistic underpinnings of these transformations, researchers can make informed decisions about substrate design, catalyst selection, and reaction optimization. This rational approach, grounded in the principles outlined in this guide, is essential for accelerating the discovery and development of new therapeutics and advanced materials. As catalysis continues to evolve, the development of new ligands and catalyst systems will further expand the utility of these valuable building blocks, enabling even more challenging transformations under milder and more sustainable conditions.
References
- 1. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. osti.gov [osti.gov]
- 9. Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Methyl 4-(difluoromethoxy)-3-iodobenzoate for Advanced Research and Development
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Methyl 4-(difluoromethoxy)-3-iodobenzoate, with CAS Number 1131614-23-7, is a strategically functionalized aromatic compound that has garnered significant interest among researchers, particularly those in the fields of drug discovery and materials science.[1][2] Its unique trifunctional nature—an activatable aryl iodide, an electron-rich difluoromethoxy group, and a versatile methyl ester—makes it a highly valuable intermediate for the synthesis of complex molecular architectures.
The incorporation of a difluoromethoxy (-OCHF₂) group into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles. This group can act as a bioisostere for other functionalities and introduces a hydrogen bond donor capability not present in a simple methoxy group. The presence of the iodine atom at the ortho position to the difluoromethoxy group provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds.[3] This guide provides a comprehensive overview of the commercial availability, synthesis, key reactions, and safety considerations for this compound, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Physicochemical Properties
This compound is available from a range of commercial suppliers, typically as a powder with a purity of 97% or higher.[1][4] It is essential to source this reagent from reputable suppliers to ensure high quality and batch-to-batch consistency for reproducible experimental outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1131614-23-7 | [1][5] |
| Molecular Formula | C₉H₇F₂IO₃ | [1][5] |
| Molecular Weight | 328.05 g/mol | [1][5] |
| Appearance | Powder | [4] |
| Purity | ≥97% | [4] |
| Storage Temperature | 2-8°C, protect from light | [4] |
| IUPAC Name | This compound | [4] |
| InChI Key | PHGNCRCKEXWDPQ-UHFFFAOYSA-N | [4] |
Synthesis of this compound
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Analagous Bromo-Compound Synthesis)
Materials:
-
Methyl 4-hydroxy-3-iodobenzoate
-
Sodium chlorodifluoroacetate
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-hydroxy-3-iodobenzoate (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
To the stirred solution, add cesium carbonate (1.5-2.0 eq) followed by sodium chlorodifluoroacetate (2.0-2.5 eq).
-
Heat the reaction mixture to 100-120°C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly reactive towards oxidative addition to a Pd(0) catalyst, making it an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from a boronic acid or boronate ester is transferred to the palladium(II) complex, replacing the iodide.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.
References
Introduction: The Strategic Importance of Methyl 4-(difluoromethoxy)-3-iodobenzoate in Modern Drug Discovery
An In-depth Technical Guide to the Storage and Handling of Methyl 4-(difluoromethoxy)-3-iodobenzoate
This compound (CAS No. 1131614-23-7) is a sophisticated chemical building block of significant interest to researchers and scientists in the field of drug development.[1][2] Its unique trifunctionalized aromatic structure, featuring a methyl ester, an iodine atom, and a difluoromethoxy group, offers a versatile platform for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
The difluoromethoxy (-OCF₂H) group, in particular, is a strategic asset in medicinal chemistry. It serves as a bioisosteric replacement for more common groups like hydroxyl or methoxy, providing a nuanced ability to modulate key molecular properties.[3] The strong carbon-fluorine bonds within this group contribute to high metabolic stability, a crucial factor in enhancing a drug candidate's half-life and bioavailability.[4][5] Furthermore, the aryl-iodide functionality is a key handle for introducing further molecular complexity via cross-coupling reactions, such as the Sonogashira or Suzuki reactions.[6]
Given its reactive nature and the precision required in its application, the integrity of this compound is paramount. Improper storage and handling can lead to degradation, impurity formation, and ultimately, the compromise of experimental outcomes. This guide provides a comprehensive, technically grounded framework for preserving the stability and purity of this vital research chemical.
Core Principles of Storage: A Proactive Approach to Chemical Integrity
The stability of this compound is contingent on controlling its environment. The primary factors to mitigate are temperature, light, and atmospheric exposure. Commercial supplier data provides the foundational directive for storage, which we will explore with deeper scientific justification.
Optimal Thermal Environment
The most critical storage parameter is temperature. The universally recommended storage condition for this compound is refrigeration at 2-8°C .[7]
-
Causality: Refrigeration slows down the rate of potential decomposition reactions. While the difluoromethoxy group itself is relatively stable, the overall molecule, with its ester and iodo functionalities, can be susceptible to degradation over time, especially at ambient temperatures.[4][8] Lowering the kinetic energy of the system minimizes the likelihood of these unwanted side reactions, preserving the compound's purity of typically ≥97%.[7]
Photostability and Light Protection
Protecting the compound from light is another explicit directive from suppliers.[7]
-
Causality: The carbon-iodine bond in aryl iodides is known to be photosensitive. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-I bond, generating radical intermediates. These radicals are highly reactive and can lead to a cascade of unpredictable side reactions, resulting in discoloration (often a pink or brownish hue) and the formation of significant impurities. Therefore, storing the compound in an amber or opaque container is a mandatory practice.
Atmospheric and Moisture Control
While the compound is supplied as a stable powder, prudent handling dictates minimizing exposure to air and moisture.[7]
-
Causality:
-
Moisture: The methyl ester functionality is susceptible to hydrolysis, which would yield the corresponding carboxylic acid. While this reaction is typically slow at neutral pH and low temperatures, the presence of acidic or basic impurities can catalyze it. Keeping the container tightly sealed in a dry environment is essential.[9]
-
Oxygen: Although generally stable against oxidation under recommended conditions, long-term exposure to atmospheric oxygen, especially if initiated by light or heat, can pose a risk to aryl iodides. For long-term archival storage, flushing the container with an inert gas like argon or nitrogen before sealing is a best-practice protocol to displace oxygen and moisture.
-
Quantitative Storage Parameters Summary
For rapid reference, the core storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Minimizes kinetic energy, slowing potential decomposition pathways.[7] |
| Light Exposure | Protect from light; use amber/opaque vials. | Prevents photocatalytic cleavage of the carbon-iodine bond.[10] |
| Atmosphere | Tightly sealed container. For long-term storage, consider an inert atmosphere (Argon, Nitrogen). | Prevents hydrolysis of the ester group and minimizes oxidation risk. |
| Physical Form | Solid / Powder | Store in a designated, well-ventilated, and dry chemical storage area.[11] |
| Incompatibilities | Strong oxidizing agents. | Avoids potential vigorous reactions that could compromise the compound and create hazards.[10][12] |
Experimental Protocols and Workflows
Adherence to strict protocols during handling is as crucial as proper long-term storage. The following workflows ensure the compound's integrity is maintained from the stock container to the reaction vessel.
Protocol 1: Aliquoting for Experimental Use
-
Preparation: Before opening, allow the primary container of this compound to equilibrate to room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder upon opening.
-
Inert Environment: If available, perform all weighing and aliquoting inside a glove box or under a gentle stream of inert gas (argon or nitrogen). This minimizes exposure to oxygen and humidity.
-
Dispensing: Use clean, dry spatulas and weighing instruments. Promptly dispense the required amount into a pre-tared, amber glass vial suitable for the experiment.
-
Sealing: Immediately and securely seal both the primary stock container and the new aliquot vial. For the primary container, consider wrapping the cap junction with paraffin film for an enhanced seal.
-
Storage: Return the primary container to the 2-8°C storage location promptly. The experimental aliquot can be kept at the bench, protected from light, for the duration of the immediate experimental setup.
Logical Workflow for Storage and Handling
The following diagram illustrates the decision-making process for the proper management of this compound.
Workflow for compound management from receipt to use.
Safety and Hazard Considerations
As a laboratory chemical, this compound requires appropriate safety precautions.
-
Hazard Profile: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. When handling larger quantities or when dust generation is possible, a dust mask or respirator may be necessary.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10]
-
Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a suitable container for disposal, and clean the area.[11] Dispose of waste material in accordance with local, state, and federal regulations.
By integrating these scientifically-grounded storage and handling protocols into standard laboratory practice, researchers can ensure the long-term integrity and reliability of this compound, thereby safeguarding the quality and validity of their synthetic chemistry endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. smochem.com [smochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 7. This compound | 1131614-23-7 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Methyl 4-iodobenzoate(619-44-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Application Notes & Protocols: A Scalable Two-Step Synthesis of Methyl 4-(difluoromethoxy)-3-iodobenzoate
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design. The difluoromethoxy group (-OCHF2) has emerged as a particularly valuable motif. It serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability, tuning lipophilicity, and improving the pharmacokinetic profile of drug candidates.[1] When combined with an iodo-substituent on an aromatic ring, the resulting molecule becomes a highly versatile intermediate. The carbon-iodine bond is a powerful handle for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, enabling the rapid construction of complex molecular architectures.[2]
This guide provides a detailed, field-proven, and scalable two-step synthetic route to Methyl 4-(difluoromethoxy)-3-iodobenzoate, a key building block for pharmaceutical research and development. We will delve into the causality behind the chosen synthetic strategy, provide robust, step-by-step protocols, and highlight critical safety and operational considerations.
Retrosynthetic Analysis and Strategic Rationale
The synthesis of this compound is most logically approached via a two-step sequence starting from the readily available Methyl 4-hydroxybenzoate.
The chosen forward synthesis involves an initial electrophilic aromatic substitution (iodination) followed by a difluoromethylation of the phenolic hydroxyl group. This strategy is predicated on sound chemical principles:
-
Activation & Regioselectivity: The phenolic hydroxyl group of the starting material is a potent activating group for electrophilic aromatic substitution, strongly directing the incoming electrophile to the positions ortho and para to it. With the para position blocked by the methyl ester, iodination occurs with high regioselectivity at the ortho position (C3). Performing this reaction on an activated ring ensures mild conditions and high efficiency.
-
Robust Second Step: The subsequent O-difluoromethylation of the resulting phenol is a well-established transformation. By leveraging a stable difluorocarbene precursor, this step can be executed with high yield and scalability, as demonstrated in process chemistry literature.[3]
The alternative—performing difluoromethylation first, followed by iodination—would necessitate an electrophilic substitution on an electron-deactivated ring, requiring harsher conditions and potentially leading to lower yields and side products.[2][4]
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Electrophilic Iodination of Methyl 4-hydroxybenzoate
Principle and Mechanism
This reaction is a classic electrophilic aromatic substitution (SEAr). The iodinating agent, Iodine Monochloride (ICl), is polarized (δ+I-Clδ-), making the iodine atom electrophilic. The electron-rich phenol ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5] Subsequent deprotonation by a weak base (in this case, the solvent or counter-ion) restores aromaticity, yielding the iodinated product.[5]
Caption: Simplified mechanism of electrophilic iodination.
Protocol 1: Synthesis of Methyl 4-hydroxy-3-iodobenzoate (Intermediate)
This protocol is adapted from established literature procedures.[6]
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Methyl 4-hydroxybenzoate | 152.15 | 35.5 g | 233 | 1.0 |
| Iodine Monochloride (ICl) | 162.36 | 37.8 g | 233 | 1.0 |
| Glacial Acetic Acid | 60.05 | 250 mL | - | Solvent |
Procedure:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer.
-
Dissolution: Charge the flask with Methyl 4-hydroxybenzoate (35.5 g, 233 mmol) and 200 mL of glacial acetic acid.
-
Heating: Stir the mixture and heat to 65 °C until all solids are dissolved.
-
Reagent Preparation: In a separate beaker, carefully dissolve Iodine Monochloride (37.8 g, 233 mmol) in 50 mL of glacial acetic acid. Caution: ICl is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Addition: Transfer the ICl solution to the dropping funnel and add it dropwise to the reaction mixture over approximately 40 minutes, maintaining the internal temperature at 65 °C.
-
Reaction: Stir the reaction mixture at 65 °C for 5 hours.
-
Cooling: After 5 hours, turn off the heating and allow the reaction to stir at room temperature overnight (approx. 16 hours). A precipitate will form.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove residual acetic acid and salts.
-
Drying: Dry the product under vacuum at 50 °C to a constant weight.
Expected Outcome:
-
Yield: ~60 g (90-95%)
-
Appearance: Off-white to pale yellow solid.
-
Purity (LCMS/¹H NMR): >98%
-
CAS Number: 15126-06-4[7]
Part 2: O-Difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate
Principle and Mechanism
This transformation proceeds via the generation of difluorocarbene (:CF₂), a highly reactive intermediate. Sodium chlorodifluoroacetate (SCDA), upon heating, decarboxylates to form a chlorodifluoromethyl anion, which then rapidly eliminates a chloride ion to generate difluorocarbene. The phenolic starting material is deprotonated by the base (potassium carbonate) to form a nucleophilic phenoxide. This phenoxide attacks the electrophilic difluorocarbene to yield the final product.[3]
Critical Insight: This reaction is exothermic and involves the release of carbon dioxide gas. For safety and scalability, controlled addition of the reactants to a hot suspension of the base is crucial to manage both the thermal output and the rate of gas evolution.[3]
Caption: Mechanism of O-difluoromethylation via difluorocarbene.
Protocol 2: Synthesis of this compound (Final Product)
This protocol is based on the kilogram-scale safety procedure developed by Sperry and Sutherland.[3]
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mol) | Equiv. |
| Methyl 4-hydroxy-3-iodobenzoate | 278.04 | 50.0 g | 0.18 | 1.0 |
| Sodium Chlorodifluoroacetate (SCDA) | 152.46 | 41.2 g | 0.27 | 1.5 |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 49.8 g | 0.36 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 500 mL | - | Solvent |
Procedure:
-
Setup: Equip a 1 L jacketed reactor (or three-neck flask with an oil bath) with an overhead mechanical stirrer, a condenser, a thermocouple, and an addition funnel. Ensure efficient ventilation.
-
Base Suspension: Charge the reactor with potassium carbonate (49.8 g, 0.36 mol) and 250 mL of DMF.
-
Heating: Begin stirring and heat the suspension to 95 °C.
-
Reagent Solution: In a separate flask, dissolve Methyl 4-hydroxy-3-iodobenzoate (50.0 g, 0.18 mol) and Sodium Chlorodifluoroacetate (SCDA) (41.2 g, 0.27 mol) in 250 mL of DMF. Gentle warming may be required for full dissolution.
-
Controlled Addition: Transfer the reagent solution to the addition funnel. Once the K₂CO₃/DMF slurry reaches 95 °C, begin a slow, controlled addition of the reagent solution over 2-3 hours. Crucial: Maintain the internal temperature between 95-100 °C. Monitor for gas evolution (CO₂) and adjust the addition rate to prevent excessive foaming or pressure buildup.
-
Reaction Completion: After the addition is complete, stir the mixture at 95 °C for an additional 1 hour to ensure full conversion. Monitor by TLC or LCMS.
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the dark slurry into 1 L of ice-cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 300 mL).
-
Washing: Combine the organic layers and wash with water (2 x 200 mL) and then with saturated brine (1 x 200 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.
Expected Outcome:
-
Yield: ~58 g (98-99% based on process scale)[3]
-
Appearance: White to off-white solid.
-
Molecular Formula: C₉H₇F₂IO₃[9]
-
Molecular Weight: 328.05 g/mol [9]
Safety and Handling Considerations
-
Iodine Monochloride (ICl): Highly corrosive and a strong oxidizing agent. Reacts with water. Always handle in a fume hood wearing gloves, safety glasses, and a lab coat.
-
N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Use in a well-ventilated area and avoid skin contact.
-
Sodium Chlorodifluoroacetate (SCDA): Stable solid, but its decomposition at high temperatures is exothermic and releases CO₂ gas. The primary hazard is the uncontrolled rate of reaction.[3]
-
Potassium Carbonate (K₂CO₃): Irritant. Avoid inhalation of dust.
-
Thermal Hazard: The difluoromethylation step is exothermic. Strict adherence to the controlled addition protocol and temperature monitoring is essential to prevent a thermal runaway.[3]
Conclusion
The synthesis of this compound is reliably achieved through a robust and scalable two-step process starting from Methyl 4-hydroxybenzoate. The strategic choice to perform electrophilic iodination on the activated phenol followed by a carefully controlled O-difluoromethylation ensures high yields, excellent regioselectivity, and operational safety. This protocol provides researchers, scientists, and drug development professionals with a practical and efficient method to access a valuable fluorinated building block, paving the way for the discovery of novel therapeutics.
References
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. METHYL 4-HYDROXY-3-IODOBENZOATE | 15126-06-4 [chemicalbook.com]
- 7. Methyl 4-hydroxy-3-iodobenzoate | C8H7IO3 | CID 11346465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1131614-23-7 CAS Manufactory [m.chemicalbook.com]
- 9. smochem.com [smochem.com]
The Strategic Application of Methyl 4-(difluoromethoxy)-3-iodobenzoate in Suzuki-Miyaura Coupling: A Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for optimizing drug-like properties. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a versatile substituent capable of enhancing metabolic stability, modulating lipophilicity, and introducing favorable protein-ligand interactions.[1] This application note provides a comprehensive guide to the use of a key fluorinated building block, Methyl 4-(difluoromethoxy)-3-iodobenzoate, in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in contemporary organic synthesis.
The Difluoromethoxy Group: A Privileged Moiety in Drug Design
The difluoromethoxy group serves as a bioisosteric replacement for more common functionalities like hydroxyl or methoxy groups. Its unique electronic properties and steric profile offer a nuanced approach to fine-tuning a molecule's physicochemical characteristics. For instance, replacing a metabolically labile methoxy group with a difluoromethoxy group can effectively block O-demethylation, a common metabolic pathway, thereby extending a drug's in vivo half-life.[1] Furthermore, the -OCF₂H group can act as a hydrogen bond donor, a feature not present in its methoxy or trifluoromethoxy counterparts, potentially leading to improved target affinity and specificity.[2]
The Suzuki-Miyaura Coupling: A Robust Tool for Biaryl Synthesis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, providing a powerful and versatile method for the synthesis of biaryl and heteroaryl motifs.[3] These structural units are prevalent in a vast array of pharmaceuticals and biologically active compounds. The reaction is lauded for its mild conditions, broad functional group tolerance, and the relatively low toxicity of the boron-containing reagents.
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency, particularly with electronically modified substrates. Modern palladium precatalysts, especially those with bulky, electron-rich phosphine ligands, are often effective in these transformations.
Materials and Equipment:
-
Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvents: 1,4-Dioxane or Toluene, and water (degassed)
-
-
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from 2 to 24 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure biaryl product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
| Reagent | Molar Equiv. | Example Amount (for 1 mmol scale) |
| This compound | 1.0 | 342 mg |
| Phenylboronic acid | 1.2 | 146 mg |
| Pd(dppf)Cl₂ | 0.03 | 22 mg |
| K₂CO₃ | 2.0 | 276 mg |
| 1,4-Dioxane | - | 8 mL |
| Water | - | 2 mL |
Table 1: Representative Reagent Quantities for a Suzuki-Miyaura Coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base or solvent. | Use a fresh batch of catalyst; Ensure thorough degassing of solvents and proper inert gas technique; Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. |
| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities; Prolonged reaction time at high temperature. | Use anhydrous solvents and dry reagents; Minimize reaction time once the starting material is consumed. |
| Formation of Homocoupled Byproducts | Presence of oxygen; Inappropriate ligand-to-metal ratio. | Maintain a strictly inert atmosphere; Optimize the catalyst and ligand loading. |
| Difficulty in Purification | Co-elution of product with byproducts or starting materials. | Adjust the polarity of the eluent for column chromatography; Consider alternative purification techniques such as recrystallization or preparative HPLC. |
Table 2: Troubleshooting Guide for the Suzuki-Miyaura Coupling.
Conclusion
This compound is a valuable building block for the synthesis of novel biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The strategic incorporation of the difluoromethoxy group offers a powerful approach to enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. By understanding the reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this versatile reagent to accelerate the discovery and development of next-generation therapeutics.
References
Application Notes and Protocols for the Sonogashira Coupling of Methyl 4-(difluoromethoxy)-3-iodobenzoate
Introduction: The Strategic Importance of Arylalkynes and a Key Fluorinated Building Block
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] Developed by Kenkichi Sonogashira, this reaction has become an indispensable tool in the synthesis of complex molecules, particularly within the realms of medicinal chemistry and materials science.[1][2] The resulting arylalkyne motif is a privileged structure, imparting rigidity and linearity to molecular scaffolds, which is often crucial for potent biological activity or desirable photophysical properties.
This guide focuses on a particularly valuable building block: Methyl 4-(difluoromethoxy)-3-iodobenzoate . The presence of the difluoromethoxy (OCF₂) group is of high interest to drug development professionals. This moiety can significantly enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby positively influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate. The ortho-iodide position provides a reactive handle for the introduction of further molecular complexity via cross-coupling reactions. This document provides a detailed examination of the Sonogashira coupling mechanism and offers robust, field-proven protocols for the successful coupling of this substrate, tailored for researchers, scientists, and drug development professionals.
The Sonogashira Reaction: Mechanism and Key Parameters
The Sonogashira coupling is a synergistic process that relies on a dual catalytic system involving palladium and copper.[1] While copper-free versions exist, the classical Sonogashira reaction, which is broadly applicable and reliable, proceeds through two interconnected catalytic cycles.
-
The Palladium Cycle: The active palladium(0) species undergoes oxidative addition with the aryl iodide (in this case, this compound). This is often the rate-determining step and is facilitated by the relatively weak C-I bond.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide (CuI), in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent transmetalation.
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkynyl group to the palladium(II) complex in a transmetalation step. The resulting diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination to yield the final arylalkyne product and regenerate the active palladium(0) catalyst, thus completing the cycle.
The choice of catalyst, ligand, base, and solvent are critical parameters that dictate the efficiency and success of the reaction. For aryl iodides, standard palladium sources like bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often highly effective. The amine base (e.g., triethylamine or diisopropylethylamine) not only facilitates the formation of the copper acetylide but also neutralizes the hydrogen iodide generated during the reaction.
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be a robust starting point for the Sonogashira coupling of this compound. As with any reaction, optimization may be necessary depending on the specific terminal alkyne used.
General Considerations:
-
Inert Atmosphere: Sonogashira reactions are typically sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and catalyst deactivation. It is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Anhydrous Solvents: The use of anhydrous and degassed solvents is highly recommended to prevent unwanted side reactions and ensure optimal catalyst performance.
Model Protocol: Coupling with Phenylacetylene
This protocol details the coupling of this compound with phenylacetylene as a model substrate.
Table 1: Reaction Components and Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 328.05 | 1.0 | 1.0 | 328 mg |
| Phenylacetylene | 102.13 | 1.2 | 1.2 | 122.5 mg (134 µL) |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 (2 mol%) | 14.0 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 (4 mol%) | 7.6 mg |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 | 304 mg (418 µL) |
| Anhydrous & Degassed THF | - | - | - | 5 mL |
Step-by-Step Procedure:
-
Flask Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (328 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (14.0 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous and degassed tetrahydrofuran (THF, 5 mL) via syringe, followed by triethylamine (418 µL, 3.0 mmol).
-
Stirring: Stir the resulting suspension at room temperature for 10-15 minutes. The mixture may turn from a pale yellow to a darker yellow/brown color.
-
Alkyne Addition: Add phenylacetylene (134 µL, 1.2 mmol) dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-6 hours). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
Workflow for Product Isolation and Purification
A standardized workflow ensures efficient isolation and purification of the desired product, free from catalyst residues and byproducts.
Caption: A typical workflow for the isolation and purification of the Sonogashira product.
Detailed Work-up and Purification Procedure:
-
Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated). Dilute the reaction mixture with ethyl acetate (20 mL) and quench by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl 4-(difluoromethoxy)-3-(phenylethynyl)benzoate.
Troubleshooting and Optimization
While the provided protocol is robust, challenges can arise. The following table addresses common issues and provides actionable solutions.
Table 2: Troubleshooting Common Sonogashira Coupling Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents | - Use a fresh batch of palladium catalyst and CuI.- Ensure proper degassing of solvents and a leak-free inert atmosphere setup.- Consider a more active catalyst system, such as one with a bulky phosphine ligand, especially for less reactive alkynes.[3]- Gentle heating (40-60 °C) can often improve reaction rates.[3] |
| Alkyne Homocoupling (Glaser Product) | - Presence of oxygen- High concentration of copper catalyst- Prolonged reaction time at elevated temperature | - Rigorously exclude oxygen by using degassed solvents and maintaining a positive inert gas pressure.- Reduce the loading of CuI to 1-2 mol%.- Monitor the reaction closely and work it up promptly upon completion. |
| Dehalogenation of Starting Material | - Impurities in the amine base or solvent acting as a hydride source.- Catalyst decomposition. | - Use high-purity, freshly distilled amine base and anhydrous solvents.- Ensure the reaction is not overheated, which can lead to catalyst decomposition and the formation of palladium black. |
| Hydrolysis of the Ester | - Presence of water- Strong basicity or nucleophilicity of the amine base. | - Use anhydrous solvents and reagents.- If hydrolysis is significant, consider using a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ in a polar aprotic solvent (e.g., DMF), though this may require re-optimization of other parameters.[4] |
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the alkynylation of This compound . The protocols and insights provided herein offer a solid foundation for researchers to successfully synthesize valuable arylalkyne derivatives. By understanding the underlying mechanism and paying careful attention to key experimental parameters such as maintaining an inert atmosphere and using high-quality reagents, scientists can reliably access these important fluorinated building blocks for applications in drug discovery and materials science.
References
Application Notes & Protocols: Synthesis of the PDE4 Inhibitor Roflumilast
Prepared by: Gemini, Senior Application Scientist
Introduction: Targeting Inflammation through Selective PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of intracellular signaling pathways, primarily through its specific hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2][3] The inhibition of PDE4 has emerged as a significant therapeutic strategy for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2][4] By preventing the degradation of cAMP, PDE4 inhibitors elevate intracellular cAMP levels, which in turn activates downstream signaling cascades that suppress inflammatory responses.[5][6][7][8]
Roflumilast, N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, is a first-in-class, selective, and potent oral PDE4 inhibitor.[2][5] It is approved for the treatment of severe COPD to reduce the risk of exacerbations.[9] This document provides a detailed guide for researchers and drug development professionals on the synthetic pathway of Roflumilast, including the underlying mechanisms, step-by-step protocols, and methods for characterization.
Mechanism of Action: The PDE4-cAMP Signaling Pathway
The anti-inflammatory effects of Roflumilast are a direct consequence of its ability to modulate the PDE4-cAMP signaling pathway. In inflammatory cells, various stimuli can activate G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cAMP.[10]
PDE4 enzymes act as a crucial "brake" on this system by degrading cAMP to its inactive form, 5'-AMP.[1][10] Roflumilast selectively inhibits PDE4, thereby removing this brake and causing an accumulation of intracellular cAMP.[5][7] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB).[10] This cascade ultimately results in the downregulation of a host of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-4, IL-5, IL-8, IL-17), and leukotrienes.[8][11] The result is a reduction in the activity and trafficking of inflammatory cells like neutrophils and eosinophils into the lungs.[7][8][11]
Caption: PDE4 Signaling Pathway and the inhibitory action of Roflumilast.
Retrosynthetic Analysis and Overall Workflow
The synthesis of Roflumilast is most efficiently approached via an amide bond formation. The primary retrosynthetic disconnection is at the amide linkage, yielding two key precursors: 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid (Intermediate II) and 4-amino-3,5-dichloropyridine . The benzoic acid intermediate is the more complex of the two and its synthesis is a critical part of the overall process.
Several routes exist for the preparation of Intermediate II, often starting from commercially available substituted benzaldehydes like 3,4-dihydroxybenzaldehyde or 3-fluoro-4-hydroxybenzaldehyde.[12][13] The general workflow involves sequential etherification reactions followed by oxidation of the aldehyde to a carboxylic acid. This acid is then activated and coupled with the aminopyridine to yield the final product.
Caption: General synthetic workflow for the preparation of Roflumilast.
Detailed Synthetic Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[14][15][16]
Part 1: Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid (Intermediate II)
This protocol is adapted from methodologies described in the patent literature, starting from 3-fluoro-4-hydroxybenzaldehyde.[13] This starting material is advantageous as the single hydroxyl group avoids the need for selective protection.[13]
Step 1a: Synthesis of 4-difluoromethoxy-3-fluorobenzaldehyde
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq), sodium chlorodifluoroacetate (1.05 eq), potassium hydroxide (1.05 eq), and N-methyl-2-pyrrolidone (NMP) (approx. 2.7 mL per gram of starting aldehyde).[13]
-
Reaction: Heat the mixture with stirring to 90-95°C and maintain for 3 hours. The reaction involves the thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene, which then reacts with the phenoxide.
-
Work-up: Cool the reaction mixture to room temperature. Add water (approx. 5 mL per gram of starting aldehyde) and extract the product with dichloromethane (DCM) (2 x volume of aqueous layer).
-
Purification: Wash the combined organic layers with water, then with saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be used in the next step without further purification.
Step 1b: Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde
-
Setup: In a round-bottom flask, dissolve the 4-difluoromethoxy-3-fluorobenzaldehyde (1.0 eq) from the previous step and cyclopropylmethanol (1.2 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Reaction: Add a base such as potassium carbonate (1.5 eq). Heat the mixture to a temperature of around 100-120°C and stir until the reaction is complete (monitor by TLC or HPLC). This step is a nucleophilic aromatic substitution where the cyclopropylmethoxide displaces the fluoride.
-
Work-up: After cooling, pour the reaction mixture into water and extract with a solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the intermediate aldehyde.
Step 1c: Oxidation to 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid (Intermediate II)
-
Setup: Dissolve the aldehyde from Step 1b (1.0 eq) in a mixture of a suitable solvent like tert-butanol or acetonitrile and water.
-
Reaction: Add a buffer such as sodium dihydrogen phosphate. In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (approx. 1.5 eq) in water. Add the sodium chlorite solution dropwise to the aldehyde solution at a temperature below 10°C.[17] The use of sodium chlorite is a standard and efficient method for oxidizing aldehydes to carboxylic acids without affecting other functional groups.
-
Work-up: Stir the reaction for 1-2 hours at 5-10°C.[17] After completion, quench any excess oxidant with a sodium sulfite solution. Acidify the mixture with hydrochloric acid to a pH of ~2 to precipitate the product.
-
Purification: Filter the resulting white solid, wash thoroughly with water, and dry under vacuum to yield the desired carboxylic acid (Intermediate II).[17][18]
Part 2: Synthesis of Roflumilast
Step 2a: Activation of Carboxylic Acid (Formation of Acid Chloride)
-
Setup: Suspend the 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid (1.0 eq) in a dry, inert solvent such as toluene (approx. 10 mL per gram of acid) in a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).
-
Reaction: Add a catalytic amount of DMF. Heat the mixture to 70-80°C and add thionyl chloride (SOCl₂) (1.5 eq) dropwise.[19] The DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in converting the acid to the acid chloride.
-
Completion: Stir the reaction at this temperature for approximately 2 hours or until the reaction is complete.
-
Isolation: Distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride as an oily residue, which is used immediately in the next step.[19]
Step 2b: Amide Coupling to form Roflumilast
-
Setup: In a separate dry flask under an inert atmosphere (e.g., nitrogen), suspend 4-amino-3,5-dichloropyridine (1.0 eq) and a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) (1.0 eq) in a dry aprotic solvent like DMF.[20] The base is required to deprotonate the aminopyridine, forming a more nucleophilic anion.
-
Reaction: Stir the suspension vigorously at 20-30°C. Slowly add a solution of the acid chloride from Step 2a (1.0 eq) in DMF to the suspension.[20] Maintain the temperature between 20-30°C during the addition.
-
Completion: Stir the reaction mixture vigorously for several hours until completion is confirmed by HPLC.
-
Work-up: Carefully pour the reaction mixture into water. The crude Roflumilast will precipitate.
-
Purification: Filter the solid, wash with water, and then proceed to final purification. Recrystallization from a solvent system such as isopropanol/water (e.g., 90:10 v/v) is an effective method to obtain high-purity Roflumilast.[20][21] Dry the final product under vacuum at 45-50°C.[17]
Characterization and Quality Control
Analytical testing is crucial to confirm the identity, purity, and quality of the synthesized Roflumilast.
| Parameter | Method | Typical Conditions / Expected Results |
| Identity | ¹H NMR | (400 MHz, CDCl₃): Signals corresponding to cyclopropyl protons (~0.3-1.3 ppm), methoxy protons (~3.9 ppm), difluoromethoxy proton (triplet, ~6.7 ppm), aromatic protons (~7.1-7.7 ppm), and pyridine protons.[18] |
| Identity | Mass Spec (MS) | ESI-MS (m/z): Expected molecular ion peak at ~403.2 [M+H]⁺, showing the characteristic isotopic pattern for two chlorine atoms.[22] |
| Purity & Assay | HPLC | A stability-indicating reverse-phase HPLC method is typically used.[22][23][24] |
| Column | Zorbax SB C18, 1.8 µm or equivalent.[22] | |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and acetonitrile.[22][23] | |
| Detection | UV detection at ~215 nm or ~254 nm.[23][25] | |
| Purity Target | Final purity should be ≥99.5%, with individual impurities <0.1%.[20][21] | |
| Physical | Melting Point | 89-90°C (for one crystalline form).[19] |
Safety Data for Key Reagents
| Reagent | Primary Hazards | Recommended Precautions |
| Thionyl Chloride (SOCl₂) | Corrosive, toxic by inhalation, reacts violently with water. | Handle only in a fume hood. Wear acid-resistant gloves and face shield.[19] |
| Potassium tert-Butoxide (KOtBu) | Flammable solid, causes severe skin burns and eye damage. | Handle under an inert atmosphere. Avoid contact with water. Wear appropriate PPE.[20] |
| Dichloromethane (DCM) | Suspected carcinogen, skin and eye irritant. | Use in a well-ventilated area. Avoid inhalation of vapors.[13] |
| N,N-Dimethylformamide (DMF) | Harmful in contact with skin or if inhaled, suspected of damaging fertility. | Use in a fume hood, wear appropriate gloves.[20] |
| Sodium Chlorite (NaClO₂) | Oxidizing solid, harmful if swallowed, causes serious eye damage. | Keep away from combustible materials. Wear eye protection.[17] |
This table is not exhaustive. Researchers must consult the full Safety Data Sheet (SDS) for each chemical before use.[14][15][26][27]
Conclusion
The synthesis of Roflumilast is a multi-step process that can be achieved with high purity through a well-designed synthetic route. The key steps involve the careful construction of the substituted benzoic acid intermediate followed by a robust amide coupling reaction. This guide provides a framework based on established literature for the laboratory-scale synthesis of this important PDE4 inhibitor. Strict adherence to reaction conditions, purification protocols, and safety procedures is essential for a successful outcome.
References
- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]
- 13. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 14. hoelzel-biotech.com [hoelzel-biotech.com]
- 15. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 18. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]
- 19. jocpr.com [jocpr.com]
- 20. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 21. CN103497150A - Refining method for high-purity roflumilast - Google Patents [patents.google.com]
- 22. Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. asianpubs.org [asianpubs.org]
- 24. jocpr.com [jocpr.com]
- 25. ijpsonline.com [ijpsonline.com]
- 26. cleanchemlab.com [cleanchemlab.com]
- 27. chemicalbook.com [chemicalbook.com]
Methyl 4-(difluoromethoxy)-3-iodobenzoate as a pharmaceutical intermediate
Application Notes & Protocols: Methyl 4-(difluoromethoxy)-3-iodobenzoate
A Guide for the Synthetic Chemist in Drug Discovery
Prepared by a Senior Application Scientist, this document provides an in-depth technical guide on the strategic application of this compound (CAS No. 1131614-23-7) as a pivotal intermediate in modern pharmaceutical synthesis. This guide moves beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations for its effective use in the laboratory.
Introduction: A Multifunctional Building Block
This compound is a highly functionalized aromatic compound designed for versatility in medicinal chemistry. Its structure incorporates three key features that make it a valuable starting material for complex molecule synthesis:
-
Aryl Iodide: The iodine substituent serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition, often enabling reactions to proceed under mild conditions with high efficiency.[1][2]
-
Difluoromethoxy Group (-OCF₂H): The incorporation of this fluorinated motif is a critical strategy in drug design. The -OCF₂H group can significantly enhance a molecule's metabolic stability, improve its lipophilicity and cell membrane permeability, and modulate its acidity (pKa), thereby improving the overall pharmacokinetic profile of a drug candidate.[3]
-
Methyl Ester: This functional group provides a convenient handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides, which are common functionalities in active pharmaceutical ingredients (APIs).
This combination of reactive sites allows for the strategic and modular construction of complex biaryl and heteroaryl structures, which are prevalent scaffolds in numerous therapeutic areas.[4]
Physicochemical & Safety Profile
A clear understanding of the compound's properties and handling requirements is essential for its safe and effective use.
| Property | Value | Source |
| CAS Number | 1131614-23-7 | [5] |
| Molecular Formula | C₉H₇F₂IO₃ | [5] |
| Molecular Weight | 328.05 g/mol | [5] |
| Physical Form | Powder | |
| Storage | 2-8°C, protect from light | |
| Purity | Typically ≥97% | |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 |
(Note: Hazard statements indicate the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Always consult the full Safety Data Sheet (SDS) before handling.)
Synthetic Strategy: A Plausible Retrosynthetic Approach
While multiple synthetic routes exist, a common and logical approach involves the late-stage iodination of a readily available difluoromethoxy precursor. This strategy leverages established aromatic substitution chemistry.
Caption: Plausible synthesis via electrophilic iodination.
This workflow illustrates a direct and efficient method for introducing the iodine atom ortho to the electron-donating difluoromethoxy group, a regiochemical outcome favored by the directing effect of the -OCF₂H group.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound is as a substrate in cross-coupling reactions. These reactions are foundational in modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision.
The Suzuki-Miyaura Coupling
This reaction is one of the most powerful methods for constructing biaryl scaffolds by coupling the aryl iodide with an organoboron species (typically a boronic acid or ester).[6][7]
Catalytic Cycle Rationale: The reaction proceeds through a well-defined catalytic cycle. The high reactivity of the C-I bond in our substrate facilitates the initial, often rate-determining, oxidative addition step to the Pd(0) catalyst.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]
The Sonogashira Coupling
The Sonogashira reaction is an indispensable tool for coupling aryl halides with terminal alkynes, creating arylalkyne structures that serve as rigid linkers or pharmacophores in drug candidates.[8][9]
Catalytic Cycle Rationale: This reaction uniquely employs a dual catalytic system. The palladium cycle mirrors that of other cross-couplings, while a copper(I) co-catalyst is crucial for activating the terminal alkyne by forming a copper acetylide intermediate, which then participates in the transmetalation step.[2][10]
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.[2]
Experimental Protocols
The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from this compound and a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent System (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)[1][11]
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base under an inert atmosphere (Argon or Nitrogen).
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 16 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[6]
Protocol 2: Sonogashira Coupling
Objective: To synthesize an arylalkyne from this compound and a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) Co-catalyst (e.g., CuI, 2-5 mol%)
-
Amine Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv, also serves as solvent or co-solvent)
-
Anhydrous Solvent (e.g., THF or DMF)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent/Base Addition: Add the anhydrous solvent (if used) followed by the amine base. Stir for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the mixture.
-
Reaction Execution: Stir the reaction at a specified temperature (can range from room temperature to 80 °C depending on substrate reactivity).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with aqueous ammonium chloride (to remove copper salts) and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[2]
Analytical Characterization
Confirmation of the identity and purity of this compound and its reaction products is critical. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The characteristic triplet signal for the -OCF₂H proton in ¹H NMR is a key diagnostic peak.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (due to iodine).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for pharmaceutical development. Its well-defined reactivity, particularly in robust and versatile cross-coupling reactions, allows for the efficient synthesis of novel molecular architectures. The embedded difluoromethoxy group provides a valuable handle for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to leverage this intermediate to its full potential, accelerating the discovery of new therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leapchem.com [leapchem.com]
- 5. smochem.com [smochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound(1131614-23-7) 1H NMR spectrum [chemicalbook.com]
Application Note: Strategic Derivatization of Methyl 4-(difluoromethoxy)-3-iodobenzoate for Bioactivity Screening Library Synthesis
Abstract
This guide provides a comprehensive framework for the strategic derivatization of Methyl 4-(difluoromethoxy)-3-iodobenzoate, a versatile scaffold for building diverse small molecule libraries aimed at bioactivity screening. We present detailed, field-tested protocols for high-efficiency palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as well as subsequent modifications of the methyl ester. The rationale behind reagent selection, reaction optimization, and workflow design is discussed to empower researchers in medicinal chemistry and drug development to rapidly generate novel chemical entities with enhanced drug-like properties.
Introduction: The Strategic Value of the Scaffold
In modern drug discovery, the design of a screening library is a critical determinant of success. The starting scaffold must offer both inherent drug-like properties and synthetic handles for rapid and diverse modification. This compound is an exemplary scaffold that meets these criteria.
-
The Difluoromethoxy (-OCHF₂) Group: This functional group is a powerful bioisostere for more common groups like methoxy (-OCH₃) or hydroxyl (-OH). Its incorporation is a well-established strategy in medicinal chemistry to enhance key pharmacokinetic properties.[1] The strong carbon-fluorine bonds increase metabolic stability by blocking common sites of oxidative metabolism (e.g., O-demethylation).[1] Furthermore, the -OCHF₂ group can act as a weak hydrogen bond donor, introducing new potential interactions with biological targets, and its moderate lipophilicity provides a nuanced tool for optimizing a compound's absorption, distribution, metabolism, and excretion (ADMET) profile.[2][3]
-
The Aryl Iodide Handle: The carbon-iodine bond is the weakest among the aryl halides, making it a highly reactive and versatile handle for derivatization.[4] It serves as an excellent electrophile in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the reliable and predictable introduction of carbon-carbon and carbon-nitrogen bonds.[5][6][7] This enables the construction of a diverse library of compounds from a single, advanced intermediate.
This document provides the core protocols to unlock the synthetic potential of this scaffold.
Overall Derivatization and Screening Workflow
The power of the this compound scaffold lies in its suitability for parallel synthesis. The aryl iodide can be subjected to various coupling reactions to generate a diverse set of core structures. Subsequently, the methyl ester can be hydrolyzed and coupled with a library of amines, creating an exponentially larger final library of drug-like molecules. This workflow is designed for efficiency and diversity generation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Application Note: Quantitative Analysis of Methyl 4-(difluoromethoxy)-3-iodobenzoate using Validated Chromatographic Methods
Abstract
This application note provides detailed protocols for the quantitative analysis of Methyl 4-(difluoromethoxy)-3-iodobenzoate, a significant compound in pharmaceutical synthesis and development. Accurate and precise quantification of this intermediate is critical for ensuring process control, evaluating product purity, and conducting stability studies. We present two robust, validated analytical methods: 1) Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine quality control, and 2) Gas Chromatography with Mass Spectrometric detection (GC-MS) for confirmation and higher specificity analysis. The methodologies described herein are developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose.
Introduction and Analytical Strategy
This compound (CAS 1131614-23-7) is a halogenated aromatic ester. Its chemical structure dictates the optimal analytical strategy. The iodinated benzene ring acts as a strong chromophore, making it highly suitable for UV-based detection. Its moderate polarity lends itself well to separation by reversed-phase chromatography. While the compound is a solid powder at room temperature, its molecular weight and structure suggest it possesses sufficient volatility and thermal stability for gas chromatography, particularly when high specificity is required.
This guide provides comprehensive, step-by-step protocols that are not merely procedural but are grounded in established scientific principles and regulatory expectations, ensuring the generation of reliable and reproducible data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Structure | ![]() | |
| CAS Number | 1131614-23-7 | |
| Molecular Formula | C₉H₇F₂IO₃ | |
| Molecular Weight | 328.05 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Powder | |
| Storage Conditions | 2-8°C, protect from light |
Method 1: Quantification by RP-HPLC-UV
This method is ideal for routine analysis in a quality control environment due to its robustness, precision, and widespread availability. The principle relies on the separation of the analyte from potential impurities on a nonpolar stationary phase (C18) with a polar mobile phase, followed by quantification using its UV absorbance.
Experimental Workflow
Caption: RP-HPLC-UV workflow for quantification.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 97%)
-
Solvent: Acetonitrile (HPLC grade, UV cutoff ≤ 190 nm)
-
Solvent: Water (HPLC grade/deionized)
-
Volumetric flasks: Class A (10 mL, 50 mL, 100 mL)
-
Pipettes: Calibrated micropipettes
-
Syringe filters: 0.45 µm PTFE or nylon
Instrumentation and Chromatographic Conditions
The selection of a C18 column provides excellent retention and separation for moderately nonpolar compounds. Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with reversed-phase chromatography. A detection wavelength of 254 nm is commonly effective for aromatic compounds and provides a good balance of sensitivity and selectivity.
Table 2: HPLC Operating Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (65:35 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh an appropriate amount of the sample expected to contain this compound to achieve a final concentration within the calibration range (e.g., 50 µg/mL) after dissolving in acetonitrile and diluting with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. This is a core tenet of a self-validating system, ensuring that the instrumentation is performing adequately on the day of analysis. Inject the 100 µg/mL standard solution five times and evaluate the parameters against the acceptance criteria.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
Analytical Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test. If criteria are met, proceed.
-
Construct the calibration curve by injecting each calibration standard once.
-
Inject the prepared sample solutions.
-
Inject a calibration standard (e.g., 100 µg/mL) after every 10 sample injections to act as a continuing calibration verification (CCV) standard.
Data Analysis
-
Integrate the peak area of this compound in all chromatograms.
-
Generate a linear regression calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample solutions using the calibration curve equation.
-
Calculate the final purity or concentration in the original sample material using the following formula:
Concentration (mg/g) = (C * V) / W
Where:
-
C = Concentration from calibration curve (mg/mL)
-
V = Final dilution volume (mL)
-
W = Initial weight of sample (g)
-
Method 2: Quantification by GC-MS
This method provides orthogonal
Topic: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of Methyl 4-(difluoromethoxy)-3-iodobenzoate
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This document provides comprehensive, validated analytical protocols for the quantitative analysis and purity assessment of Methyl 4-(difluoromethoxy)-3-iodobenzoate, a critical intermediate in pharmaceutical synthesis. We present two robust methods: 1) A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for routine quality control, assay, and purity determinations. 2) A highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level impurity analysis and definitive confirmation. The scientific rationale behind method development choices—from column and mobile phase selection to mass spectrometric parameters—is detailed to empower researchers to adapt and troubleshoot these protocols effectively. All methodologies are designed in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2][3]
Introduction: The Analytical Imperative for a Key Intermediate
This compound (MF: C₉H₇F₂IO₃, MW: 328.05 g/mol ) is a halogenated aromatic ester that serves as a vital building block in the synthesis of complex active pharmaceutical ingredients (APIs).[4] The purity of such intermediates is not merely a matter of process efficiency; it is a critical determinant of the final API's safety and efficacy profile. Uncontrolled impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the final drug product.
Therefore, the development of precise, accurate, and reliable analytical methods is a non-negotiable aspect of quality assurance in the pharmaceutical industry.[3] This guide provides two complementary chromatographic techniques to form a complete analytical package for this compound.
Part 1: HPLC-UV Method for Purity and Assay Determination
This reversed-phase HPLC method is designed for robust, routine analysis, providing excellent resolution and quantitative performance for assay (% purity) and the detection of major impurities.
Scientific Rationale for Method Design
The core of this method relies on the principles of reversed-phase chromatography, which is exceptionally well-suited for separating moderately polar to non-polar compounds like aromatic esters.[5][6]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for this application.[7][8] Its long alkyl chains provide a hydrophobic stationary phase that promotes strong retention of the aromatic ring of the analyte through van der Waals interactions. This ensures that the analyte is well-retained and separated from more polar process impurities or starting materials.[5][9]
-
Mobile Phase Optimization: The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. Acetonitrile is an excellent solvent for aromatic compounds and typically provides sharper peaks and lower backpressure compared to methanol.[6] The inclusion of a small amount of acid (e.g., formic or phosphoric acid) in the aqueous phase is critical. It protonates any residual free silanols on the silica backbone of the column, preventing undesirable peak tailing. Furthermore, maintaining a consistent, low pH ensures the analyte remains in a single, non-ionized state, leading to stable and reproducible retention times.[7]
-
UV Detection: The conjugated aromatic system of this compound makes it an excellent chromophore. A UV detector set at 254 nm, a common wavelength for detecting benzene ring structures, provides a sensitive and linear response, making it ideal for quantification.[5][10]
Experimental Protocol: HPLC-UV Analysis
-
System: HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (88% or higher purity)
-
-
Vials & Filters: 2 mL HPLC vials with caps; 0.45 µm syringe filters.
| Parameter | Setting |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B2-12 min: 50% to 95% B12-15 min: 95% B15.1-18 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 18 minutes |
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile.
-
Degas both solutions by sonication or online degasser before use.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This is the stock solution.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the synthesized sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[10]
-
-
System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Purity Calculation: The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow for HPLC-UV Purity Analysis
Caption: Workflow for HPLC-UV purity analysis.
Method Validation Synopsis
This method must be validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1]
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | Peak is pure and free from interference from matrix or impurities. | Ensures the signal measured is only from the analyte. |
| Linearity | R² ≥ 0.999 over a range (e.g., 50-150% of nominal conc.) | Confirms a direct relationship between concentration and response.[2] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | Measures the closeness of the results to the true value.[2] |
| Precision (RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Demonstrates the method's consistency on the same/different days.[11] |
| Robustness | No significant change in results with small variations in flow rate, temp., etc. | Shows the method's reliability under normal operational variability. |
Part 2: LC-MS/MS Method for Trace Analysis and Confirmation
For applications requiring higher sensitivity, such as identifying trace-level impurities or confirming the analyte's identity in complex matrices, LC-MS/MS is the gold standard. This protocol uses a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for unparalleled specificity and low limits of detection.
Scientific Rationale for Method Design
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique perfect for creating intact molecular ions from moderately polar compounds like our target analyte.[12] We will use the positive ion mode (ESI+) to generate the protonated molecule, [M+H]⁺, which is a stable and abundant precursor ion for MS/MS analysis.
-
MS-Compatible Mobile Phase: The use of non-volatile buffers like phosphate is incompatible with MS. Therefore, we switch to volatile additives. Formic acid is an excellent choice as it aids in the protonation process in the ESI source ([M+H]⁺ formation) and is completely volatile, preventing source contamination.[12][13]
-
Tandem Mass Spectrometry (MS/MS): The power of this method comes from MRM.
-
Q1 (First Quadrupole): Isolates the specific mass-to-charge ratio (m/z) of our protonated parent molecule (precursor ion).
-
q2 (Collision Cell): The isolated ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (product ion). This precursor -> product ion transition is a unique chemical signature of the analyte, eliminating interference from other compounds that might share the same parent mass. For iodinated compounds, detection in negative ion mode via in-source fragmentation to yield the iodide ion (m/z 127) is also a viable strategy for selective detection.[14][15][16]
-
Experimental Protocol: LC-MS/MS Analysis
-
System: LC system coupled to a triple quadrupole (QqQ) mass spectrometer with an ESI source.
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm (A UPLC/UHPLC column is recommended for better performance and faster analysis).
-
Reagents:
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
LC-MS Grade Formic Acid
-
Liquid Chromatography
| Parameter | Setting |
|---|---|
| Column | C18, 2.1 mm x 50 mm, 1.8 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min: 20% B0.5-3.0 min: 20% to 95% B3.0-4.0 min: 95% B4.1-5.0 min: 20% B (Re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
Mass Spectrometry
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | +3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| MRM Transition | Precursor (Q1): m/z 329.0Product (Q3): m/z 297.0 (Loss of Methanol, -CH₄O) |
| Collision Energy | 15 eV (Requires optimization) |
Note: The molecular formula C₉H₇F₂IO₃ gives a monoisotopic mass of 327.9408. The protonated molecule [M+H]⁺ is therefore ~329.0.
-
Standard & Sample Prep: Prepare standards and samples as described in the HPLC-UV section, but using LC-MS grade solvents and diluting to a much lower concentration range appropriate for the sensitivity of the instrument (e.g., 1-100 ng/mL for a calibration curve).
Workflow for LC-MS/MS Trace Analysis
Caption: Workflow for LC-MS/MS quantitative analysis.
Conclusion
The two methods detailed in this application note provide a comprehensive analytical toolkit for this compound. The HPLC-UV method serves as a robust workhorse for routine quality control, ensuring product specifications are met with high precision. The LC-MS/MS method offers the ultimate in sensitivity and selectivity, enabling confident identification and quantification of trace-level impurities that could impact the final API quality. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable, and defensible analytical data critical for drug development and manufacturing.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. This compound | 1131614-23-7 [chemicalbook.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 13. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Total organic iodine measurement: a new approach with UPLC/ESI-MS for off-line iodide separation/detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for Methyl 4-(difluoromethoxy)-3-iodobenzoate synthesis
Last Updated: January 6, 2026
Overview and Strategic Importance
Methyl 4-(difluoromethoxy)-3-iodobenzoate is a critical building block in contemporary drug discovery and development. Its unique trifecta of functionalities—an activatable iodo group for cross-coupling, an electron-withdrawing ester, and the metabolically stable, lipophilic difluoromethoxy group—makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. The difluoromethoxy (-OCF₂H) motif, in particular, is increasingly utilized by medicinal chemists to modulate the physicochemical properties of lead compounds, such as pKa, lipophilicity, and metabolic stability. This guide provides a comprehensive technical resource for researchers engaged in the synthesis of this valuable compound, focusing on troubleshooting common issues and optimizing reaction conditions for robust and reproducible outcomes.
Common Synthetic Strategies
The synthesis of this compound typically proceeds via one of two primary routes, each with its own set of advantages and potential challenges. The choice of route often depends on the availability of starting materials and the specific requirements of the subsequent synthetic steps.
Caption: Primary synthetic pathways to this compound.
-
Route A (Late-Stage Iodination): This approach involves the direct electrophilic iodination of commercially available Methyl 4-(difluoromethoxy)benzoate. This is often preferred for its directness.
-
Route B (Early-Stage Iodination): This route begins with the difluoromethoxylation of Methyl 4-hydroxy-3-iodobenzoate. This can be advantageous if the starting material is readily accessible or if other substitutions on the ring are required prior to introducing the difluoromethoxy group.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.
Route A: Challenges in Electrophilic Iodination
Question: My iodination of Methyl 4-(difluoromethoxy)benzoate is showing low conversion or stalling completely. What are the likely causes and how can I fix it?
Answer:
This is a frequent issue stemming from the deactivating effect of both the ester and the difluoromethoxy groups on the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. Additionally, the iodination reaction is reversible. Here’s a systematic approach to troubleshooting:
1. Insufficient Electrophilicity of Iodine:
-
Causality: Molecular iodine (I₂) is a relatively weak electrophile and often requires an activating agent to generate a more potent iodinating species, such as the iodonium ion (I⁺).[1][2] The reaction of I₂ with an aromatic ring is often endothermic and reversible.[3]
-
Solution: Incorporate an oxidizing agent into your reaction. This is critical to drive the reaction forward by oxidizing I₂ to a more powerful electrophile and by consuming the hydrogen iodide (HI) byproduct, which can reduce the product back to the starting material.[2][3][4]
Recommended Oxidizing Systems:
| Oxidizing Agent | Co-reagent/Solvent | Typical Conditions | Key Considerations |
| Periodic Acid (HIO₄) or Iodic Acid (HIO₃) | Acetic Acid, H₂SO₄ (cat.) | 50-80 °C, 4-12 h | Highly effective and commonly used. The reaction can be monitored by TLC for the disappearance of starting material. |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) or H₂SO₄ | 0 °C to RT, 2-6 h | A milder alternative, useful if the substrate is sensitive to strong oxidants. Stoichiometric amounts of acid are often required. |
| Iodine Monochloride (ICl) | Dichloromethane (DCM) or Acetic Acid | 0 °C to RT, 1-4 h | ICl is a polarized interhalogen compound where iodine is already electrophilic (δ+).[3] It is highly reactive and should be handled with care. |
2. Reaction Reversibility:
-
Causality: The HI generated during the substitution can act as a reducing agent, converting the iodinated product back to the starting material, thus establishing an unfavorable equilibrium.[3]
-
Solution: As mentioned above, the use of an oxidizing agent (like HIO₃, HNO₃, or H₂O₂) effectively removes HI from the reaction mixture as it forms, preventing the reverse reaction.[3][4]
3. Steric Hindrance and Electronic Deactivation:
-
Causality: The ortho position to the difluoromethoxy group is sterically accessible, but electronically deactivated. The reaction may require more forcing conditions to achieve full conversion.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition by TLC.
-
Increase Reagent Stoichiometry: A slight excess (1.1-1.3 equivalents) of the iodinating agent can help drive the reaction to completion.
-
Route B: Challenges in Difluoromethoxylation
Question: I am attempting to difluoromethylate Methyl 4-hydroxy-3-iodobenzoate using chlorodifluoromethane (Freon 22), but I am getting low yields and recovering starting material. What's going wrong?
Answer:
O-difluoromethoxylation of phenols is a powerful but technically demanding reaction. Success hinges on the efficient generation and trapping of difluorocarbene (:CF₂).
1. Inefficient Difluorocarbene Generation:
-
Causality: Difluorocarbene is typically generated in situ from a precursor like chlorodifluoromethane (ClCF₂H) via deprotonation with a strong base.[5][6] The efficiency of this step is paramount. ClCF₂H is a gas, and its effective concentration in the reaction mixture can be a limiting factor.[7]
-
Solutions:
-
Choice of Base and Solvent: A strong, non-nucleophilic base is required. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a polar aprotic solvent like DMF or DMSO at elevated temperatures is a classic system. Phase-transfer catalysts (e.g., TBAB) can also be beneficial in biphasic systems.
-
Gas Delivery: Ensure a steady and controlled subsurface sparging of ClCF₂H gas into the reaction mixture. A high-pressure reactor (autoclave) is often used in industrial settings to increase the concentration of the gas in the liquid phase.
-
Alternative Reagents: For lab-scale synthesis, consider using difluorocarbene precursors that are solids or liquids, such as Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or (Difluoromethyl)triphenylphosphonium bromide. These can be easier to handle than gaseous reagents.
-
2. Poor Nucleophilicity of the Phenoxide:
-
Causality: The phenoxide must be generated in a sufficiently high concentration to trap the fleeting difluorocarbene intermediate. The acidity of the phenol (pKa) and the strength of the base are key factors.
-
Solution:
-
Ensure Anhydrous Conditions: Water will compete with the phenoxide for the base and can also react with the carbene. Ensure your solvent and starting material are dry.
-
Pre-formation of the Phenoxide: Consider pre-treating the Methyl 4-hydroxy-3-iodobenzoate with the base (e.g., NaH in DMF) at room temperature for 30-60 minutes to ensure complete formation of the sodium or potassium phenoxide before heating and introducing the carbene source.
-
3. Side Reactions:
-
Causality: Difluorocarbene can react with the solvent or undergo self-polymerization if not efficiently trapped by the phenoxide. At high temperatures, decomposition of the starting material or product can also occur.
-
Solution:
-
Optimize Temperature: The reaction is often run between 80-120 °C. Lower temperatures may lead to poor carbene generation, while higher temperatures can promote side reactions. A systematic optimization of the temperature is recommended.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of starting material and the formation of the product. Prolonged reaction times at high temperatures can lead to degradation.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Detailed Experimental Protocol (Route A)
This protocol describes a reliable method for the synthesis of this compound via electrophilic iodination.
Materials:
-
Methyl 4-(difluoromethoxy)benzoate (1.0 eq)
-
Iodine (I₂) (0.6 eq)
-
Periodic Acid Dihydrate (H₅IO₆) (0.25 eq)
-
Glacial Acetic Acid
-
Sulfuric Acid (H₂SO₄), concentrated (catalytic)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-(difluoromethoxy)benzoate (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Add iodine (0.6 eq) and periodic acid dihydrate (0.25 eq) to the solution. Stir to dissolve.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Heating: Heat the reaction mixture to 70-80 °C. Monitor the reaction progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase). The reaction is typically complete within 4-8 hours.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Wash 1 (Thiosulfate): Wash the organic layer with saturated sodium thiosulfate solution to quench any unreacted iodine (the purple/brown color of the organic layer should disappear).
-
Wash 2 (Bicarbonate): Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic and sulfuric acids. Be cautious of CO₂ evolution.
-
Wash 3 (Brine): Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material is typically a solid or oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to afford the pure this compound.[8]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Why is Iodination of Benzene Difficult? | CurlyArrows [curlyarrows.com]
- 4. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. acs.org [acs.org]
- 8. This compound | 1131614-23-7 [sigmaaldrich.com]
Technical Support Center: Synthesis of Methyl 4-(difluoromethoxy)-3-iodobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-(difluoromethoxy)-3-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth, practical solutions to optimize your reaction outcomes.
The synthesis of this compound typically proceeds in two key stages: the electrophilic iodination of Methyl 4-hydroxybenzoate, followed by the difluoromethoxylation of the resulting phenolic intermediate. Each step presents a unique set of challenges that can lead to the formation of specific, and often difficult to separate, byproducts. This guide is structured in a question-and-answer format to directly address the issues you may encounter.
Part 1: Troubleshooting the Electrophilic Iodination of Methyl 4-Hydroxybenzoate
The first critical step is the selective mono-iodination of Methyl 4-hydroxybenzoate. The starting material possesses a strongly activated aromatic ring due to the electron-donating hydroxyl group, which directs electrophiles to the ortho and para positions. As the para position is blocked, iodination is targeted for the ortho position (C3). However, the high reactivity of the ring can lead to undesired side reactions.
FAQ 1.1: I'm observing a significant amount of a di-iodinated byproduct. What is causing this and how can I minimize it?
Probable Cause: The formation of Methyl 4-hydroxy-3,5-diiodobenzoate is a classic example of over-iodination. The hydroxyl group is a powerful activating group, and once the first iodine atom is introduced at the C3 position, the ring remains sufficiently activated to react with a second electrophile at the other ortho position (C5). This is especially common when using a stoichiometric excess of the iodinating agent or when reaction times are prolonged.
Troubleshooting & Mitigation Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent (e.g., N-Iodosuccinimide (NIS), or I₂/oxidant). Use no more than 1.0 to 1.05 equivalents of the iodinating reagent.
-
Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-iodination.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures increase the reaction rate indiscriminately, leading to more of the di-iodinated product.[1]
-
Choice of Iodinating Agent: Molecular iodine (I₂) is a mild iodinating agent. Its electrophilicity often needs to be enhanced with an oxidizing agent (like H₂O₂ or NaIO₃) to generate a more potent electrophile (I⁺).[1][2][3] Using a milder system can provide better control. Reagents like N-iodosuccinimide (NIS) are often effective but must be used with careful stoichiometric control.[2]
Analytical Characterization: The di-iodinated byproduct can be readily identified and quantified using the following methods:
-
TLC: The di-iodinated product will typically have a higher Rf value than the mono-iodinated product in common solvent systems (e.g., Ethyl Acetate/Hexane).
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the di-iodinated compound (C₈H₆I₂O₃, MW ≈ 403.9 g/mol ), which is significantly higher than the mono-iodinated product (C₈H₇IO₃, MW ≈ 278.0 g/mol ).[4]
-
¹H NMR: The aromatic region of the mono-iodinated product shows three distinct protons. The di-iodinated product will show a singlet for the two equivalent aromatic protons at C2 and C6.
Diagram: Iodination Pathways
Caption: Reaction pathways for the iodination of Methyl 4-hydroxybenzoate.
FAQ 1.2: My reaction is incomplete, with significant starting material left. How can I improve conversion?
Probable Cause: Low conversion can result from insufficient reactivity of the iodinating agent, deactivation of the catalyst or oxidant, or non-optimal reaction conditions. Molecular iodine (I₂) by itself is often not electrophilic enough to react efficiently with moderately activated rings.[2]
Troubleshooting & Mitigation Strategies:
-
Activate the Iodine: If using I₂, ensure a suitable oxidizing agent is present to generate the more electrophilic iodonium ion (I⁺). Common oxidants include nitric acid, hydrogen peroxide, or sodium periodate.[5] The combination of KI and an oxidant can also be effective.[1]
-
Use a More Reactive Reagent: Consider using N-Iodosuccinimide (NIS), which is often more effective than I₂ alone. The reaction can be further accelerated by adding a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid.[2]
-
Increase Temperature: If selectivity is not an issue, gradually increasing the reaction temperature can improve the rate and overall conversion. Monitor the reaction closely by TLC to avoid byproduct formation.
-
Extend Reaction Time: Some reactions simply require more time to reach completion. Monitor the consumption of the starting material over time to determine the optimal reaction duration.
Part 2: Troubleshooting the Difluoromethoxylation of Methyl 4-hydroxy-3-iodobenzoate
The second stage involves the formation of the difluoromethyl ether. This reaction is typically a variation of the Williamson ether synthesis, where the phenoxide of Methyl 4-hydroxy-3-iodobenzoate reacts with a difluorocarbene (:CF₂) precursor.[6][7] A common and practical method uses sodium chlorodifluoroacetate (ClCF₂COONa) as the carbene source, which decarboxylates upon heating to generate :CF₂ in situ.[8]
FAQ 2.1: My primary byproduct is the carboxylic acid, 4-(difluoromethoxy)-3-iodobenzoic acid. Why is my ester being hydrolyzed?
Probable Cause: The conditions for difluoromethoxylation often involve a base (to deprotonate the phenol) and heat in a polar aprotic solvent like DMF or DMSO.[9] These are also classic conditions for the saponification (hydrolysis) of an ester. The base, often potassium carbonate or cesium carbonate, can act as a nucleophile or generate hydroxide ions from trace water, leading to the cleavage of the methyl ester.
Troubleshooting & Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly dried solvents and dry the base (e.g., K₂CO₃) in an oven before use.
-
Control Base Stoichiometry: Use the minimum amount of base required to deprotonate the phenol (typically 1.1 to 1.5 equivalents). A large excess of base will significantly promote ester hydrolysis.
-
Lower Reaction Temperature: If possible, lower the reaction temperature. While the decomposition of sodium chlorodifluoroacetate requires heat, running the reaction at the lower end of the effective temperature range can reduce the rate of hydrolysis.
-
Alternative Strategy: A more robust, albeit longer, synthetic route is to perform the difluoromethoxylation on 4-hydroxy-3-iodobenzoic acid first and then re-esterify the carboxylate group in a final step under acidic conditions (e.g., Fischer esterification with methanol and H₂SO₄).
Analytical Characterization:
-
Solubility: The carboxylic acid byproduct is acidic and will be soluble in aqueous base (e.g., NaHCO₃ solution), while the desired ester product is not. An acid-base extraction can be used for separation.
-
IR Spectroscopy: The carboxylic acid will show a broad O-H stretch from ~2500-3300 cm⁻¹, which is absent in the ester.
-
¹H NMR: The characteristic singlet for the methyl ester protons (-OCH₃) at ~3.9 ppm will be absent in the spectrum of the hydrolyzed byproduct.
Diagram: Difluoromethoxylation Side Reaction
References
- 1. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Methyl 4-hydroxy-3-iodobenzoate | C8H7IO3 | CID 11346465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. orgsyn.org [orgsyn.org]
- 9. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography for Substituted Benzoate Purification
Welcome to the technical support center for the purification of substituted benzoates using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification process. The information herein is structured to offer not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction: The Challenge of Purifying Substituted Benzoates
Substituted benzoates are a broad class of compounds with wide applications, particularly as intermediates in pharmaceutical synthesis.[1] Their purification via column chromatography, while a cornerstone technique, is often fraught with challenges.[2] These can range from poor separation of closely related analogues and isomers to issues with compound stability on the stationary phase. The diverse nature of substituent groups on the benzene ring dramatically influences the polarity and reactivity of the molecule, necessitating a tailored approach to purification. This guide provides a systematic framework for troubleshooting and optimizing these separations.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments.
Poor Separation & Resolution Issues
Q1: My substituted benzoate and a key impurity are co-eluting, despite showing separation on the TLC plate. What's happening and how can I fix it?
A1: This is a common issue that often points to a difference in the dynamics between the thin-layer chromatography (TLC) plate and the column. Here’s a breakdown of potential causes and solutions:
-
Overloading the Column: Applying too much sample can lead to broad bands that overlap, even if the compounds have different affinities for the stationary phase.[3][4]
-
Solution: Reduce the amount of crude material loaded onto the column. A good rule of thumb is to load no more than 1-5% of the total silica gel weight.
-
-
Inefficient Column Packing: Channels or cracks in the silica bed create pathways for the solvent and sample to travel through without proper interaction with the stationary phase, leading to poor separation.
-
Solution: Ensure your column is packed uniformly. "Wet-packing" (slurry packing) is generally preferred over "dry-packing" for achieving a homogenous bed.[5]
-
-
TLC Plate vs. Column Discrepancy: The silica gel on a TLC plate can have a different particle size and binder than the silica in your column, leading to variations in separation.
-
Solution: If possible, use TLC plates with a stationary phase that closely matches your column packing material.
-
Q2: I'm trying to separate positional isomers (e.g., ortho-, meta-, para-) of a substituted benzoate, but they have very similar Rf values. What strategies can I employ?
A2: Separating positional isomers is a classic chromatographic challenge. Here are some advanced strategies:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes, switching one of the solvents in your mobile phase for another of similar polarity but different chemical properties (e.g., replacing ethyl acetate with dichloromethane) can alter the selectivity.
-
Consider a Different Stationary Phase: If silica gel isn't providing the necessary selectivity, consider alternatives.[6]
-
Alumina: Can be effective, especially for less acidic compounds.
-
Reversed-Phase (C18) Silica: This is a powerful option where separation is based on hydrophobicity rather than polarity.
-
Specialty Phases: For particularly challenging separations, amine- or β-cyclodextrin-bonded silica phases have shown success in separating positional isomers of substituted benzoic acids.[7]
-
-
Utilize Gradient Elution: A gradual increase in the polarity of the mobile phase during the run can often improve the resolution of closely eluting compounds.[8][9] This technique sharpens peaks and can enhance separation.[9]
Elution & Retention Problems
Q3: My highly polar substituted benzoate is stuck at the top of the silica gel column and won't elute, even with 100% ethyl acetate. What should I do?
A3: This indicates that your mobile phase is not polar enough to displace the compound from the highly polar silica gel.
-
Increase Mobile Phase Polarity: You'll need to introduce a more polar solvent. A common and effective solution is to use a mixture of dichloromethane and methanol.[6]
-
Mobile Phase Modifiers: For acidic benzoates, adding a small amount (0.1-1%) of acetic acid to the mobile phase can help to protonate the compound and reduce its interaction with the silica gel, allowing it to elute.[7] Conversely, for basic substituted benzoates, a small addition of triethylamine can improve elution and peak shape.[10]
Q4: My non-polar substituted benzoate is eluting too quickly, coming out with the solvent front. How can I increase its retention?
A4: This means your mobile phase is too polar, and the compound is spending too much time in the mobile phase and not enough time interacting with the stationary phase.
-
Decrease Mobile Phase Polarity: Reduce the proportion of the more polar solvent in your mobile phase. For example, if you are using a 20% ethyl acetate in hexanes mixture, try reducing it to 10% or 5%.
Compound Stability & Recovery Issues
Q5: I'm experiencing low recovery of my substituted benzoate after column chromatography, and I suspect it's decomposing on the silica gel. How can I confirm this and what can I do?
A5: Silica gel is acidic and can cause the degradation of sensitive compounds.[4]
-
Confirming Decomposition: A simple way to test for this is to spot your pure compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots appear, your compound is likely decomposing on the silica.
-
Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution containing a small amount of triethylamine, then drying it before packing the column.
-
Use an Alternative Stationary Phase: Florisil or alumina are less acidic alternatives to silica gel.[4]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography, which employs pressure to speed up the elution process.[1][2]
-
Frequently Asked Questions (FAQs)
Q: What is the ideal stationary phase for purifying substituted benzoates?
A: For most applications, silica gel is the go-to stationary phase due to its versatility and cost-effectiveness.[2] However, the "ideal" stationary phase is always dependent on the specific properties of your compound.[11] For highly polar or acidic/basic benzoates, alumina or reversed-phase silica may be more suitable.[6] Aromatic stationary phases, such as those with phenyl groups, can also offer unique selectivity for aromatic compounds.[12]
Q: How do I choose the right mobile phase?
A: The selection of the mobile phase should be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[13][14] A good starting point for many substituted benzoates on a silica gel column is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate.[15] The polarity should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound on the TLC plate.[15]
Q: Should I use isocratic or gradient elution?
A: The choice depends on the complexity of your mixture.
-
Isocratic elution (constant mobile phase composition) is simpler and often sufficient for separating compounds with similar polarities.[16]
-
Gradient elution (mobile phase composition changes during the run) is generally more effective for complex mixtures containing compounds with a wide range of polarities.[8][17][18] It can lead to shorter run times and sharper peaks for later-eluting compounds.[9][17]
Q: What is "flash chromatography" and when should I use it?
A: Flash chromatography is a modification of traditional column chromatography that uses pressure (typically from compressed air or nitrogen) to accelerate the flow of the mobile phase through the column.[1][2] This significantly reduces the purification time.[1] It is the preferred method in most modern organic synthesis and drug discovery labs for routine purifications.[19]
Key Experimental Protocols
Protocol 1: Mobile Phase Selection using TLC
-
Prepare TLC Plates: Use silica gel 60 F₂₅₄ plates.[20]
-
Spotting: Dissolve your crude mixture in a suitable solvent. Using a capillary tube, spot the mixture onto the baseline of the TLC plate.[20]
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).[20]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).[20] Aromatic compounds like benzoates will typically appear as dark spots.[20]
-
Analysis: Calculate the Rf value for each spot. Adjust the mobile phase composition until the desired compound has an Rf value between 0.2 and 0.4.
Protocol 2: Packing a Silica Gel Flash Chromatography Column
-
Column Preparation: Secure a glass column of appropriate size vertically. If it doesn't have a sintered glass frit, place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]
-
Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial mobile phase to form a slurry.
-
Packing: Pour the slurry into the column. Use a funnel to avoid spilling.
-
Settling: Gently tap the side of the column to help the silica gel settle into a uniform bed.
-
Pressurization: Apply gentle pressure to the top of the column to force the excess solvent through, compacting the silica bed. Ensure the top of the silica bed does not run dry.[5]
Data Presentation
Table 1: Common Mobile Phase Systems for Substituted Benzoates on Silica Gel
| Compound Polarity | Example Mobile Phase System (v/v) | Notes |
| Low to Medium | Hexanes / Ethyl Acetate (9:1 to 1:1) | A versatile system for a wide range of benzoate esters.[20] |
| Medium to High | Dichloromethane / Ethyl Acetate (9:1 to 1:1) | Good for moderately polar compounds. |
| High | Dichloromethane / Methanol (99:1 to 9:1) | Effective for highly polar benzoates, such as those with hydroxyl or amino groups.[6] |
| Acidic Compounds | Hexanes / Ethyl Acetate with 0.5% Acetic Acid | The acid modifier helps to suppress deprotonation and reduce tailing.[7] |
| Basic Compounds | Dichloromethane / Methanol with 0.5% Triethylamine | The basic modifier neutralizes acidic sites on the silica gel, improving peak shape.[10] |
Visualizations
Troubleshooting Workflow for Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
Gradient vs. Isocratic Elution
References
- 1. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 2. news-medical.net [news-medical.net]
- 3. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 4. Chromatography [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. magritek.com [magritek.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. quora.com [quora.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Difluoromethylation Reactions
Introduction
Welcome to the Technical Support Center for Difluoromethylation Reactions. The difluoromethyl (–CF₂H) group has become a cornerstone in modern medicinal chemistry and agrochemical design. Its unique ability to act as a lipophilic hydrogen bond donor and serve as a bioisostere for hydroxyl, thiol, or amine functionalities makes it a powerful tool for modulating molecular properties like metabolic stability, membrane permeability, and binding affinity.[1][2] However, the introduction of this motif is not always straightforward, and researchers frequently encounter challenges with reaction yield, selectivity, and reproducibility.
This guide is structured to provide practical, in-depth solutions to common problems encountered in the lab. As your virtual application scientist, my goal is to move beyond simple procedural lists and explain the chemical reasoning behind each troubleshooting step, empowering you to make informed decisions and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about planning a difluoromethylation reaction.
Q1: What are the primary strategies for introducing a –CF₂H group, and how do I choose the right one?
A: Difluoromethylation reactions are broadly classified into three categories based on the nature of the key intermediate: radical, nucleophilic, and electrophilic .[1][3] The optimal choice depends on your substrate and the desired bond construction.
-
Radical Difluoromethylation: This is the premier strategy for late-stage C–H functionalization, particularly on electron-deficient (hetero)arenes.[4][5] It typically employs photoredox or thermal initiation under mild conditions, offering excellent functional group tolerance.[6] Choose this method if you want to directly convert a C–H bond to a C–CF₂H bond without pre-functionalization.
-
Nucleophilic Difluoromethylation: This approach uses a difluoromethyl anion (CF₂H⁻) equivalent to attack an electrophilic center, such as a carbonyl or an alkyl halide.[1] Reagents like (trimethylsilyl)difluoromethane (TMSCF₂H) are common.[4] This method is ideal for building C(sp³)–CF₂H bonds but can be limited by the instability of the difluoromethyl anion, which requires careful reaction control.[1]
-
Electrophilic Difluoromethylation: This is the least common approach and involves a "CF₂H⁺" equivalent reacting with a nucleophile (e.g., enolates, thiols, amines).[1] The reagents are often hypervalent iodine compounds or sulfonium salts.[7][8] This can be effective for heteroatom difluoromethylation.
Q2: How does difluoromethylation fundamentally differ from the more common trifluoromethylation in terms of reaction design?
A: The key difference lies in the acidic C–H bond of the difluoromethyl group. This feature makes the –CF₂H group a potential hydrogen bond donor, a property absent in the –CF₃ group.[1] From a reactivity standpoint:
-
The •CF₂H radical is considered more nucleophilic than the highly electrophilic •CF₃ radical, which can influence its reactivity and regioselectivity in C-H functionalization reactions.[9]
-
The CF₂H⁻ anion is notoriously less stable than the CF₃⁻ anion, readily decomposing via α-elimination to difluorocarbene (:CF₂).[10] This instability necessitates the use of stabilized reagents or carefully controlled, low-temperature conditions.
Q3: My substrate is a complex, late-stage intermediate. Which strategy offers the best chance of success with high chemoselectivity?
A: For complex molecules, photocatalytic radical C–H difluoromethylation is often the most successful strategy.[4][11] These reactions typically proceed at or below room temperature under neutral conditions, which helps preserve sensitive functional groups that might not survive the harsher conditions or strong bases/nucleophiles used in other methods.[3] Alternatively, if your molecule has a suitable "handle" like a halide or boronic acid, a transition-metal-catalyzed cross-coupling reaction provides precise, predictable control over the reaction site.[4][12]
Section 2: Troubleshooting Guide for Low Yields & Poor Selectivity
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem Cluster 1: Low or No Product Yield
Q: I've set up my reaction, but I'm seeing little to no conversion to the desired difluoromethylated product. Where should I start troubleshooting?
A: Low yield is the most common issue and can stem from multiple sources. A logical, step-by-step diagnosis is critical. The flowchart below provides a general workflow, followed by detailed explanations.
Caption: Troubleshooting workflow for low reaction yield.
1. Reagent Integrity and Handling:
-
Cause: Many difluoromethylating reagents are sensitive to air, moisture, or light. Nucleophilic reagents like TMSCF₂H can decompose in the presence of moisture.[1] Radical precursors like NaSO₂CF₂H should be high purity.[13]
-
Solution:
-
Always use freshly opened or properly stored reagents.
-
Ensure all glassware is oven- or flame-dried.
-
Use anhydrous solvents, freshly distilled or from a solvent purification system.
-
For air-sensitive reactions (especially metal-catalyzed cross-couplings), ensure your inert atmosphere (Argon or Nitrogen) is maintained throughout the setup and reaction time. Perform solvent and reagent transfers via syringe or cannula.
-
2. Reaction Conditions:
-
Cause: Incorrect temperature, solvent, or initiation conditions can halt the reaction. Nucleophilic additions often require very low temperatures (e.g., -78 °C) to prevent reagent decomposition.[10] Photocatalytic reactions are dependent on the specific wavelength and intensity of the light source.[13]
-
Solution:
-
Temperature: Verify your bath temperature is accurate. For exothermic reactions, ensure efficient stirring and cooling to prevent thermal runaway and side reactions.
-
Solvent: The polarity and coordinating ability of the solvent are crucial. For example, polar aprotic solvents like DMSO or DMF are common in radical and cross-coupling reactions.[4][13] Ensure the chosen solvent fully dissolves your reagents and catalyst.
-
Photocatalysis: Confirm your LED light source is emitting at the correct wavelength for your photocatalyst (e.g., blue light for many iridium and ruthenium complexes).[1] Ensure the reaction vessel is positioned for uniform irradiation.
-
3. Catalyst and Ligand Issues (for Cross-Coupling Reactions):
-
Cause: The catalyst may be inactive, poisoned, or the chosen ligand may not be optimal. In palladium catalysis, the transmetalation of the –CF₂H group can be slow, representing a rate-limiting step.[4][8]
-
Solution:
-
Catalyst Choice: Copper catalysts often facilitate faster reductive elimination of Ar–CF₂H than palladium.[4] Nickel catalysts have also emerged as powerful alternatives for coupling with aryl chlorides or for photoredox dual catalysis.[4][11]
-
Ligand Choice: For Pd-catalyzed reactions, bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) can accelerate oxidative addition and reductive elimination.[4][12]
-
Catalyst Poisoning: Certain functional groups (e.g., unprotected thiols or some nitrogen heterocycles) can bind strongly to the metal center and inhibit catalysis. If suspected, consider protecting the problematic group.
-
Problem Cluster 2: Poor Regioselectivity in C–H Functionalization
Q: My radical C–H difluoromethylation of a complex heteroarene is producing a mixture of isomers. How can I improve the regioselectivity?
A: This is a common challenge in direct functionalization reactions where multiple C–H bonds are available.
-
Underlying Principle: In Minisci-type radical reactions, the •CF₂H radical (or a related species) preferentially attacks the most electron-deficient positions on a heteroaromatic ring.[4][14] For example, in pyridine, this is typically the C2 and C4 positions.
-
Solutions to Try:
-
Change the Additive/Solvent: The reaction medium can influence the transition state. Sometimes, adding a Brønsted or Lewis acid can protonate or coordinate to the heterocycle, further enhancing the electron deficiency at specific sites and directing the radical attack. For pyridines, a switch from basic to acidic conditions can completely alter the site of functionalization by changing the substrate from a nucleophilic to an electrophilic species.[9]
-
Modify the Radical Source: Different difluoromethyl radical precursors can generate radicals with slightly different steric profiles or reactivities, which can influence selectivity. Compare results using NaSO₂CF₂H, a hypervalent iodine reagent, or a sulfonium salt.[4][6][15]
-
Switch to a Directed Strategy: If high regioselectivity is non-negotiable and cannot be achieved directly, the most robust solution is to switch to a cross-coupling strategy. This requires pre-functionalizing the desired position with a group like a bromide, iodide, or boronic ester, but guarantees that the –CF₂H group is installed at only one specific site.[4]
-
Section 3: Key Experimental Protocol
This section provides a representative, detailed protocol for a modern difluoromethylation reaction.
Protocol: Visible-Light Mediated C–H Difluoromethylation of a Heteroarene
This protocol is a general guideline for the direct C–H difluoromethylation of an electron-deficient heterocycle using a common photoredox catalyst and radical precursor.
Materials:
-
Heteroaromatic Substrate (1.0 equiv, e.g., 1-methylquinoxalin-2(1H)-one)
-
Sodium Difluoromethanesulfinate (NaSO₂CF₂H) (3.0 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃] or Ru(bpy)₃Cl₂) (1-5 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm) with a cooling fan
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the heteroaromatic substrate (e.g., 0.2 mmol, 1.0 equiv), sodium difluoromethanesulfinate (0.6 mmol, 3.0 equiv), and the photocatalyst (0.004 mmol, 2 mol%).
-
Atmosphere Control: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMSO (e.g., 2.0 mL to achieve a 0.1 M concentration) via syringe.
-
Initiation: Place the Schlenk tube on a magnetic stirrer, approximately 5-10 cm from the blue LED light source. Position a small fan to blow across the tube to maintain a constant temperature (typically room temperature).
-
Reaction: Begin stirring and turn on the light source. The reaction is typically run for 12-24 hours. Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has reached maximum conversion), turn off the light source. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove the DMSO and excess salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired difluoromethylated product.
Section 4: Reagent and Catalyst Data
Table 1: Comparison of Common Difluoromethylating Reagents
| Reagent Name | Formula | Type | Common Application | Key Considerations |
| TMSCF₂H | (CH₃)₃SiCF₂H | Nucleophilic (precursor) | Addition to carbonyls; cross-coupling with aryl halides.[4][7] | Requires activation with a base or fluoride source; moisture sensitive. |
| Zinc Difluoromethanesulfinate | Zn(SO₂CF₂H)₂ | Radical (precursor) | Radical C-H functionalization of heteroarenes.[15][16] | Stable, commercially available solid; often used in photoredox or oxidative methods. |
| Bromodifluoromethane | BrCF₂H | Radical (precursor) | Nickel/photoredox dual catalytic cross-coupling reactions.[1][11] | Gaseous reagent; requires careful handling. |
| (Difluoromethyl)triphenylphosphonium bromide | [Ph₃PCF₂H]Br | Electrophilic / Carbene | Difluoromethylation of thiols.[4] | Stable solid; can generate difluorocarbene under basic conditions. |
| Hu's Reagent | PhSO₂CF₂Cl | Electrophilic / Carbene | Difluoromethylation of thiols, phenols.[1] | Can act as a difluorocarbene precursor. |
Section 5: Mechanistic Diagrams
Understanding the underlying mechanism is crucial for rational optimization.
Diagram 1: Strategy Selection Guide
Caption: Decision tree for selecting a difluoromethylation strategy.
Diagram 2: Simplified Photoredox Catalytic Cycle for C–H Difluoromethylation
Caption: General mechanism for photocatalytic C-H difluoromethylation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. mdpi.com [mdpi.com]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 15. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Reaction Temperature for Esterification of Phenolic Acids
Welcome to the technical support center dedicated to providing in-depth guidance on the critical parameter of reaction temperature in the esterification of phenolic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and troubleshoot common issues encountered during these sensitive reactions. Our goal is to empower you with the scientific understanding and practical solutions needed to achieve optimal yields and purity in your esterification processes.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the esterification of phenolic acids?
Temperature is a double-edged sword in the esterification of phenolic acids. On one hand, increasing the temperature accelerates the reaction rate, helping to overcome the activation energy barrier.[1][2] On the other hand, phenolic acids and their resulting esters can be susceptible to thermal degradation and side reactions at elevated temperatures.[3][4] The phenolic hydroxyl group, in particular, can be prone to undesired reactions like etherification or oxidation, especially under harsh conditions.[5] Therefore, precise temperature management is essential to find the "sweet spot" that maximizes the rate of ester formation while minimizing product degradation and byproduct formation.
Q2: What are the typical temperature ranges for Fischer esterification of phenolic acids?
For standard Fischer esterification, which involves reacting the phenolic acid with an alcohol in the presence of an acid catalyst, typical temperatures range from 60°C to 110°C.[6] However, the optimal temperature is highly dependent on the specific substrates, the catalyst used, and the solvent's boiling point. For instance, microwave-assisted esterification of ferulic acid in ethanol showed a high yield at 88°C, but higher temperatures led to hydrolysis of the desired product.[4][7] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific system.
Q3: Can the phenolic hydroxyl group interfere with the esterification of the carboxylic acid?
Yes, the phenolic hydroxyl group can compete with the carboxylic acid's intended reaction, especially under basic conditions where the phenol is easily deprotonated.[8] To avoid this, esterification of phenolic acids is often carried out under acidic conditions (Fischer esterification), where the carboxylic acid is protonated and activated towards nucleophilic attack by the alcohol.[9] In cases where the phenolic hydroxyl group is particularly reactive or sensitive, it may be necessary to use a protecting group.[10][11][12][13]
Q4: What is the concept of kinetic versus thermodynamic control, and how does it apply to temperature in these reactions?
Kinetic versus thermodynamic control dictates the final product distribution when a reaction can proceed through multiple pathways.[14][15]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy).[16][17]
-
Thermodynamic Control (High Temperature): At higher temperatures, the reactions become reversible, allowing an equilibrium to be established. The major product will be the most stable one, not necessarily the one that forms fastest.[16][17]
In the context of phenolic acid esterification, a lower temperature might favor the desired ester (kinetic product) before side reactions or degradation can occur. Conversely, a higher temperature could lead to the formation of more stable but undesired byproducts (thermodynamic products). Understanding this principle is key to optimizing your reaction temperature.
Troubleshooting Guide: Low Yield and Impurities
This guide addresses common issues related to reaction temperature during the esterification of phenolic acids.
Issue 1: Low Conversion of the Phenolic Acid
-
Possible Cause: The reaction temperature is too low, leading to a slow reaction rate.[18][19]
-
Troubleshooting & Optimization:
-
Gradually Increase Temperature: Incrementally increase the reaction temperature by 10°C and monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Verify Catalyst Activity: Ensure your acid catalyst is active and not hydrated. A fresh, anhydrous catalyst can significantly improve reaction rates at a given temperature.[3][18]
-
Consider a Higher-Boiling Solvent: If the reaction is limited by the boiling point of your solvent, switching to a higher-boiling solvent (e.g., toluene instead of tetrahydrofuran) can allow you to safely increase the reaction temperature.[6]
-
Issue 2: Formation of Dark-Colored Impurities or Tar
-
Possible Cause: The reaction temperature is too high, causing thermal degradation of the starting material or product.[3] Phenolic compounds are often sensitive to heat and can polymerize or decompose.
-
Troubleshooting & Optimization:
-
Reduce Reaction Temperature: Immediately lower the temperature. It is often better to have a slower, cleaner reaction than a fast, messy one.
-
Optimize Reaction Time: Prolonged heating, even at a moderate temperature, can lead to degradation.[3] Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated at higher temperatures.
-
Issue 3: Presence of Byproducts from Phenolic -OH Reactivity
-
Possible Cause: The temperature is high enough to promote side reactions involving the phenolic hydroxyl group, such as etherification.[5]
-
Troubleshooting & Optimization:
-
Lower the Temperature: This is the first and most crucial step to reduce the rate of undesired side reactions.
-
Use a Milder Catalyst: Strong acids at high temperatures can be particularly aggressive. Consider a milder catalyst, such as p-toluenesulfonic acid (p-TsOH), or a solid acid catalyst.[6]
-
Protecting Group Strategy: If lowering the temperature and changing the catalyst is ineffective, protecting the phenolic hydroxyl group is a reliable strategy.[10][11][12] Common protecting groups for phenols include ethers and silyl ethers.
-
Data Presentation: Temperature Effects on Esterification
The following table summarizes the impact of temperature on the esterification of specific phenolic acids, based on literature data. This can serve as a starting point for your own experimental design.
| Phenolic Acid | Alcohol | Catalyst | Temperature (°C) | Observation | Reference |
| Ferulic Acid | Ethanol | H₂SO₄ (conc.) | 48 | 40% yield after 5 mins (microwave) | [4] |
| Ferulic Acid | Ethanol | H₂SO₄ (conc.) | 88 | 94% yield after 5 mins (microwave) | [4][7] |
| Ferulic Acid | Ethanol | H₂SO₄ (conc.) | >88 | Decreased yield due to hydrolysis | [4] |
| Salicylic Acid | Acetic Anhydride | H₃PO₄ | 50-80 | Yield and purity increase with temperature in this range | [20] |
| Salicylic Acid | Olefinic Material | BF₃ | > 93 (200°F) | Improved yields at higher temperatures with this specific system | [21] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Optimizing Temperature in Fischer Esterification
This protocol provides a systematic approach to determining the optimal reaction temperature for the esterification of a phenolic acid.
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenolic acid (1 equivalent) and the alcohol (often used in excess as the solvent).
-
Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 1-5 mol%) to the stirred mixture.[22]
-
Initial Temperature: Begin heating the reaction mixture to a moderate temperature (e.g., 60°C) using a heating mantle with a temperature controller.
-
Reaction Monitoring: After one hour, take a small aliquot of the reaction mixture and analyze it by TLC or HPLC to determine the extent of conversion.
-
Temperature Increments: If the conversion is low, increase the temperature by 10°C and continue to monitor the reaction at one-hour intervals.
-
Identify Optimum: Note the temperature at which a good conversion rate is achieved without the significant formation of impurities (observed as extra spots on TLC or peaks in HPLC).
-
Work-up: Once the reaction is complete, cool the mixture, dilute it with an organic solvent (e.g., ethyl acetate), and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.[3] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Visualizations: Logical Relationships and Workflows
Diagram 1: Temperature's Dual Effect on Esterification
This diagram illustrates the fundamental trade-off in managing reaction temperature.
Caption: The dual impact of temperature on reaction kinetics and side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low yields potentially caused by temperature issues.
Caption: A step-by-step guide for troubleshooting low esterification yields.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cerritos.edu [cerritos.edu]
- 10. scirp.org [scirp.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. jackwestin.com [jackwestin.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 21. US2397498A - Esterification of salicylic acid - Google Patents [patents.google.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 4-(difluoromethoxy)-3-iodobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-(difluoromethoxy)-3-iodobenzoate. This guide is designed for researchers, process chemists, and drug development professionals who are looking to move beyond bench-scale synthesis and safely scale this process to produce kilogram quantities. As a key building block in pharmaceutical development, ensuring a robust, safe, and scalable synthesis is paramount.
This document moves beyond a simple recitation of steps. It delves into the causality behind procedural choices, highlights critical safety considerations, and provides a structured troubleshooting framework based on extensive field experience. We will focus on the most common and reliable synthetic route: a Sandmeyer reaction starting from Methyl 3-amino-4-(difluoromethoxy)benzoate.
Reaction Overview: The Sandmeyer Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[1] This transformation is particularly effective for introducing iodine, as it proceeds readily without the need for a copper catalyst, which is typically required for chlorination or bromination.[2]
The overall two-step, one-pot process is as follows:
-
Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures.[3]
-
Iodide Displacement: The diazonium salt is then treated with an iodide source, typically potassium iodide (KI), which displaces the diazonium group to form the aryl iodide and liberate nitrogen gas.[4]
Visualizing the Workflow
The following diagram outlines the critical stages and control points for the successful scale-up of this synthesis.
Caption: High-level workflow for the Sandmeyer iodination synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, providing both the likely cause and a validated solution.
Q1: During the diazotization step, my temperature is rising uncontrollably above 5 °C, even with full cooling.
-
Probable Cause: The rate of addition of the sodium nitrite solution is too fast for the reactor's heat removal capacity. Diazotization is a rapid and highly exothermic reaction, with enthalpy changes often in the range of -65 to -150 kJ/mol.[5] A thermal runaway can occur if the rate of heat generation surpasses the rate of cooling.[6]
-
Solution:
-
Immediately stop the addition of sodium nitrite.
-
Ensure the reactor's cooling system is functioning at maximum capacity.
-
Once the temperature is back under control (below 5 °C), resume the addition at a significantly reduced rate (e.g., 50% of the previous rate).
-
For Scale-Up: It is critical to perform reaction calorimetry (e.g., using a Mettler-Toledo RC1) to determine the heat of reaction and calculate the maximum safe addition rate for your specific reactor configuration.[7] Consider using a more dilute solution of sodium nitrite to better manage the exotherm over a larger addition volume.
-
Q2: After adding the potassium iodide, the reaction mixture turned dark brown/black and a significant amount of solid precipitated.
-
Probable Cause: This is likely due to the formation of elemental iodine (I₂). The iodide anion (I⁻) can be oxidized to iodine by excess nitrous acid remaining from the diazotization step or by the diazonium salt itself under certain conditions. This is a common side reaction that consumes your iodide source and complicates purification.
-
Solution:
-
Before Iodide Addition: Ensure the diazotization is complete and test for the presence of excess nitrous acid. A simple method is to use starch-iodide paper; a positive test (immediate blue-black color) indicates excess nitrous acid. This excess can be quenched by the cautious addition of a small amount of sulfamic acid or urea until the test is negative.
-
Post-Reaction: During the work-up, the excess iodine can be removed by washing the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the color dissipates.
-
Q3: My final product is contaminated with a significant phenolic impurity (Methyl 4-(difluoromethoxy)-3-hydroxybenzoate). What went wrong?
-
Probable Cause: The diazonium salt intermediate is thermally unstable and can be displaced by water to form a phenol, especially at temperatures above 5-10 °C.[8] This side reaction is accelerated by prolonged reaction times or inadequate temperature control. Aryl diazonium salts with electron-withdrawing groups can be particularly unstable.[8]
-
Solution:
-
Strict Temperature Control: Maintain the temperature at 0-5 °C throughout the diazotization and preferably below 10 °C during the initial phase of the iodide addition.
-
Minimize Delays: Use the diazonium salt solution immediately after it is prepared. Do not let it stand for extended periods, even at low temperatures. On a large scale, this means ensuring the iodide solution is prepared and staged for addition as soon as the diazotization is confirmed to be complete.
-
Acid Concentration: Ensure sufficient strong acid is present. In strongly acidic conditions, the concentration of free water is reduced, which can help suppress the phenol formation pathway.
-
Q4: I'm getting a low yield, and my crude TLC/LC-MS shows multiple colored spots.
-
Probable Cause: This points to the formation of azo compounds. The diazonium salt is an electrophile and can couple with any unreacted starting amine or other electron-rich aromatic species in the mixture.[8] This is more likely to occur if the reaction medium is not sufficiently acidic (pH is too high).
-
Solution:
-
Ensure Sufficient Acidity: Use at least 2.5-3.0 equivalents of strong acid relative to the starting amine. This ensures the amine is fully protonated and prevents it from acting as a nucleophile for azo coupling.
-
Efficient Mixing: On scale-up, poor mixing can lead to localized areas of high pH or high amine concentration, promoting side reactions. Ensure the reactor's agitation is sufficient to maintain a homogenous mixture.
-
Order of Addition: Always add the sodium nitrite solution to the acidic solution of the amine. Never add the amine to a solution containing nitrous acid.
-
Scale-Up Safety & Operations: FAQs
Q1: What are the primary thermal hazards of this reaction, and how are they managed in a large-scale reactor?
-
Answer: There are two primary thermal hazards:
-
Diazotization: This is the most significant exothermic event.[9] As discussed, the key is controlling the addition rate of sodium nitrite. In a large reactor, this means using a calibrated dosing pump and ensuring the cooling jacket has sufficient capacity. An emergency quench plan (e.g., a pre-chilled vessel with a reducing agent) should be in place.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are high-energy materials and can decompose violently, especially if isolated as solids or heated.[10] The reaction is always kept in solution. The risk is a cooling failure, which could allow the reaction to heat up, leading to a rapid, gas-generating decomposition. This is mitigated by robust reactor engineering (e.g., redundant cooling loops, pressure relief systems) and strict temperature monitoring with automated alarms and shutdowns.
-
Q2: How should the evolution of nitrogen gas be handled on a large scale?
-
Answer: Both the iodide displacement and the decomposition of the diazonium salt produce significant volumes of nitrogen gas. On a lab scale, this is easily vented through a bubbler. On a large scale, this gas evolution must be managed to prevent over-pressurization of the reactor.
-
The reactor must be vented to a safe location (e.g., a scrubber or atmospheric vent) through a line that is sized to handle the maximum expected gas flow rate.
-
The rate of reaction (controlled by reagent addition) directly controls the rate of gas evolution. A slow, controlled addition of the potassium iodide is crucial not only for temperature management but also for keeping the gas evolution rate within safe limits.
-
Q3: What are the best practices for quenching the reaction at the kilogram scale?
-
Answer: Quenching involves neutralizing any remaining reactive species. For this reaction, the main species of concern are excess diazonium salt and excess iodine.
-
Iodine Quench: As mentioned, a solution of sodium thiosulfate is added until the dark iodine color is gone. This should be done before extraction. On a large scale, this is a controlled addition, as the quench can be mildly exothermic.
-
Diazonium Quench: Any remaining diazonium salt is typically quenched by allowing the reaction to warm to room temperature, where it will decompose to the phenol. However, a more proactive approach is to add a scavenger. A common method is to add hypophosphorous acid (H₃PO₂), which reduces the diazonium salt to the corresponding arene, though this introduces a different byproduct.[10] For this synthesis, careful control to ensure full conversion to the iodide product is the preferred method. The final quench with thiosulfate and subsequent work-up effectively removes any remaining reactive intermediates.
-
Data & Parameters Summary
The following tables provide a quick-reference for key quantitative data.
Table 1: Reagent Profile & Stoichiometry
| Reagent | Mol. Wt. | Eq. (Typical) | Density | Key Hazard |
| Methyl 3-amino-4-(difluoromethoxy)benzoate | 217.16 | 1.0 | N/A | Skin/eye irritant |
| Sulfuric Acid (98%) | 98.08 | 2.5 - 3.0 | 1.84 g/mL | Severe corrosive |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.05 - 1.1 | 2.17 g/mL | Oxidizer, Toxic |
| Potassium Iodide (KI) | 166.00 | 1.1 - 1.2 | 3.12 g/mL | Skin/eye irritant |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | 1.67 g/mL | Generally low hazard |
Table 2: Critical Process Parameters
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) |
| Diazotization Temp. | 0 - 5 °C | 0 - 5 °C (Strictly enforced) |
| NaNO₂ Addition Time | 20 - 30 min | 2 - 4 hours (Calculated based on calorimetry and reactor heat transfer) |
| Iodide Addition Temp. | 5 - 10 °C | 5 - 10 °C |
| KI Addition Time | 20 - 30 min | 2 - 4 hours (Control for exotherm and gas evolution) |
| Agitation | Magnetic Stirring (Vortex) | Overhead Mechanical Stirring (Baffled reactor to ensure good mixing) |
| Work-up Solvent | Ethyl Acetate | Toluene or 2-MeTHF (Higher flash point, better phase separation) |
Troubleshooting Decision Workflow
This diagram provides a logical path for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. One moment, please... [chemicalnote.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA) [maxapress.com]
- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. maxapress.com [maxapress.com]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Stability issues of Methyl 4-(difluoromethoxy)-3-iodobenzoate in solution
Welcome to the technical support center for Methyl 4-(difluoromethoxy)-3-iodobenzoate (CAS 1131614-23-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the stability issues you may encounter when working with this compound in solution. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose problems, and implement effective solutions in your experiments.
I. Introduction to the Stability Profile of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a methyl ester, a difluoromethoxy group, and an iodo substituent on a benzene ring, offers a versatile platform for further chemical modifications. However, this combination of functional groups also presents specific stability challenges that researchers must be aware of to ensure the integrity of their experiments and the reliability of their results.
The primary stability concerns for this molecule in solution revolve around three key areas:
-
Hydrolysis of the Methyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid.
-
Lability of the Carbon-Iodine Bond: Aryl iodides are known to be sensitive to heat, light, and certain nucleophiles, which can result in de-iodination.[1]
-
Stability of the Difluoromethoxy Group: While generally more stable than a trimethoxymethyl group, the difluoromethoxy group can still be susceptible to hydrolysis under harsh conditions.[2]
This guide will provide a structured approach to understanding and mitigating these stability issues through a series of frequently asked questions and detailed troubleshooting protocols.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored at 2-8°C, protected from light. It is supplied as a powder and should be kept in a tightly sealed container in a dry environment.
Q2: I am dissolving the compound for my reaction. Which solvents are recommended, and which should I avoid?
A2: For short-term use, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane are generally suitable. Protic solvents, especially in the presence of acid or base, can promote hydrolysis of the methyl ester. The use of highly nucleophilic solvents should also be approached with caution due to the potential for displacement of the iodide.
Q3: My solution of this compound has turned a pale yellow/brown color. What could be the cause?
A3: Discoloration often indicates degradation. The most likely cause is the liberation of elemental iodine (I₂) due to the cleavage of the carbon-iodine bond. This can be initiated by exposure to light (photolysis) or elevated temperatures. We recommend preparing solutions fresh and protecting them from light by using amber vials or wrapping the container in aluminum foil.
Q4: I am running a reaction under basic conditions. What should I be concerned about?
A4: Basic conditions, particularly with strong bases, can lead to two primary degradation pathways:
-
Saponification: The methyl ester will be rapidly hydrolyzed to the corresponding carboxylate salt.
-
Nucleophilic Aromatic Substitution: The iodide is a good leaving group, and strong nucleophiles can displace it from the aromatic ring.[1] The reactivity is enhanced by the presence of electron-withdrawing groups on the ring.[3]
Q5: How stable is the difluoromethoxy group?
A5: The difluoromethoxy group is generally considered to be metabolically and chemically stable due to the strong carbon-fluorine bonds.[4][5] However, its stability can be influenced by neighboring functional groups and the overall electronic nature of the aromatic ring. While less prone to hydrolysis than a trifluoromethoxy group, degradation under harsh acidic or basic conditions cannot be entirely ruled out.[2]
III. Troubleshooting Guide
This section provides a problem-and-solution framework for common stability issues encountered during experiments.
Issue 1: Unexpected Peaks in HPLC Analysis of a Freshly Prepared Solution
-
Symptom: You observe one or more unexpected peaks in the HPLC chromatogram of a recently dissolved sample of this compound.
-
Potential Causes & Solutions:
-
Degradation During Dissolution: The solvent may be inappropriate. If you are using a protic solvent like methanol, especially if it's not anhydrous, you may be observing the formation of the corresponding carboxylic acid.
-
Action: Switch to a high-purity, anhydrous aprotic solvent such as acetonitrile or THF for your analytical standards and initial reaction setups.
-
-
Contaminated Solvent: The solvent may contain impurities that are either reacting with your compound or are being detected by your method.
-
Action: Use HPLC-grade or higher purity solvents and filter them before use.
-
-
In-source Degradation in LC-MS: If using mass spectrometry detection, the compound might be degrading in the ion source.
-
Action: Optimize your MS source parameters, such as temperature and voltages, to minimize in-source fragmentation.
-
-
Issue 2: Loss of Starting Material and Formation of a More Polar Byproduct Over Time
-
Symptom: Time-course analysis of your reaction mixture or a stock solution by HPLC shows a decrease in the peak area of this compound and the emergence of a new, earlier-eluting peak.
-
Potential Cause & Confirmation:
-
Hydrolysis of the Methyl Ester: The most probable cause is the hydrolysis of the methyl ester to form 4-(difluoromethoxy)-3-iodobenzoic acid. This product is more polar and will have a shorter retention time on a reverse-phase HPLC column.
-
Confirmation: Use LC-MS to analyze the sample. The expected mass of the degradation product would be [M-14] (loss of CH₂). For this compound (MW: 328.05), the carboxylic acid would have a molecular weight of 314.02.
-
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying ester hydrolysis.
Issue 3: Appearance of a Non-polar Byproduct and/or Discoloration
-
Symptom: You observe the formation of a new, later-eluting peak in your HPLC analysis, and/or the solution develops a yellow or brown tint.
-
Potential Cause & Confirmation:
-
De-iodination: This suggests the cleavage of the C-I bond to form Methyl 4-(difluoromethoxy)benzoate. This product is less polar and will have a longer retention time on a reverse-phase column. The discoloration is likely due to the formation of I₂.
-
Confirmation: Analyze the sample by LC-MS. The expected mass of the de-iodinated product would be [M-126] (loss of I). For this compound (MW: 328.05), the de-iodinated product would have a molecular weight of 202.03.
-
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying de-iodination.
IV. Experimental Protocols
Protocol 1: Assessing Solution Stability by HPLC
This protocol provides a framework for conducting a simple stability study of this compound in a solvent of interest.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the desired solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) in a volumetric flask to create a 1 mg/mL stock solution.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Inject the sample onto the HPLC system and record the chromatogram.
-
-
Incubation:
-
Store the stock solution under the desired conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and analyze by HPLC.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the T=0 value to determine the percentage of degradation.
-
Monitor the formation and growth of any new peaks.
-
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
V. Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be anticipated:
Caption: Potential degradation pathways of this compound.
Table 2: Summary of Potential Degradation Products and their Molecular Weights
| Degradation Product | Structure | Molecular Weight | Likely Cause |
| 4-(Difluoromethoxy)-3-iodobenzoic Acid | C₈H₅F₂IO₃ | 314.02 | Acid or base-catalyzed hydrolysis of the methyl ester. |
| Methyl 4-(difluoromethoxy)benzoate | C₉H₈F₂O₃ | 202.16 | Photolytic, thermal, or nucleophile-induced de-iodination. |
| 4-(Difluoromethoxy)benzoic Acid | C₈H₆F₂O₃ | 188.13 | Hydrolysis of the de-iodinated product or de-iodination of the hydrolyzed product. |
| Methyl 4-hydroxy-3-iodobenzoate | C₈H₇IO₃ | 278.04 | Hydrolysis of the difluoromethoxy group (less common). |
VI. References
-
Aryl Iodides Definition - Organic Chemistry Key Term - Fiveable. (URL: --INVALID-LINK--)
-
Aryl Halides - Chemistry LibreTexts. (2021, July 31). (URL: --INVALID-LINK--)
-
Chapters 23 & 24 Notes - Aryl Halides and Phenols. (URL: Not available)
-
Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. (URL: Not available)
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. (URL: --INVALID-LINK--)
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (2021, June 2). (URL: --INVALID-LINK--)
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL: --INVALID-LINK--)
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: --INVALID-LINK--)
-
Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination - YouTube. (2025, September 17). (URL: --INVALID-LINK--)
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry. (2024, December 3). (URL: --INVALID-LINK--)
-
Forced Degradation Studies - SciSpace. (2016, December 14). (URL: --INVALID-LINK--)
-
1131614-23-7|this compound - Ambeed.com. (URL: --INVALID-LINK--)
-
This compound | 1131614-23-7 - Sigma-Aldrich. (URL: --INVALID-LINK--)
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: --INVALID-LINK--)
-
This compound | 1131614-23-7 - ChemicalBook. (2025, August 8). (URL: --INVALID-LINK--)
-
LC-MS Contaminants - Merck Millipore. (URL: Not available)
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (URL: --INVALID-LINK--)
-
Methyl 4-iodobenzoate - Wikipedia. (URL: --INVALID-LINK--)
-
LC-TOF-MS for the Identification of Environmental Metabolites and Degradation Products. (2025, August 6). (URL: --INVALID-LINK--)
-
LC/MS/MS chromatograms for two transitions of a possible product of... - ResearchGate. (URL: --INVALID-LINK--)
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC - NIH. (URL: --INVALID-LINK--)
-
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate | C9H8F2O4 | CID 56926623 - PubChem. (URL: --INVALID-LINK--)
-
Methyl 4-hydroxy-3-iodobenzoate | C8H7IO3 | CID 11346465 - PubChem - NIH. (URL: --INVALID-LINK--)
-
Versatile derivatization for GC-MS and LC-MS: alkylation with trialkyloxonium tetrafluoroborates for inorganic anions, chemical warfare agent degradation products, organic acids, and proteomic analysis | Request PDF - ResearchGate. (2025, August 6). (URL: --INVALID-LINK--)
-
This compound(1131614-23-7) 1 H NMR - ChemicalBook. (URL: --INVALID-LINK--)
-
This compound | 1131614-23-7 - Sigma-Aldrich. (URL: --INVALID-LINK--)
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. (2014, November 30). (URL: --INVALID-LINK--)
References
- 1. fiveable.me [fiveable.me]
- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Aromatic Compounds
Welcome to the Technical Support Center for the Synthesis of Fluorinated Aromatic Compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these valuable molecules. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and execution.
Introduction: The Challenge and Opportunity of Aromatic Fluorination
The incorporation of fluorine into aromatic systems can dramatically alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] Consequently, fluorinated arenes are prevalent in pharmaceuticals and agrochemicals. However, the unique properties of fluorine, including its high electronegativity and the strength of the C-F bond, present significant synthetic challenges.[2] This guide will address common issues in both nucleophilic and electrophilic aromatic fluorination strategies.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: My Halex reaction is giving a very low yield of the desired fluoroaromatic compound. What are the likely causes and how can I improve it?
Answer: Low yields in SNAr fluorination, such as the Halex reaction, are a frequent issue.[3][4][5] Let's break down the potential culprits and solutions.
-
Insufficient Activation of the Aromatic Ring: For a nucleophilic attack by fluoride to occur, the aromatic ring must be sufficiently electron-deficient. This is typically achieved by having strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ positioned ortho or para to the leaving group.[6]
-
Troubleshooting:
-
Verify Substrate Electronics: Ensure your substrate possesses at least one, preferably more, strong EWGs in the correct positions.
-
Consider Derivatization: If possible, introduce an additional EWG to your starting material to increase its reactivity.
-
-
-
Poor Fluoride Source Solubility and Reactivity: The most common fluoride source, potassium fluoride (KF), has low solubility in many organic solvents.[7] Even when dissolved, the fluoride ion can be strongly solvated, reducing its nucleophilicity.
-
Troubleshooting:
-
Choice of Fluoride Salt: Cesium fluoride (CsF) is more soluble and often more effective than KF, though more expensive.[3] Anhydrous tetraalkylammonium fluorides (e.g., TBAF) are highly reactive but can be hygroscopic.[5]
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt, can significantly enhance the solubility and reactivity of KF.[7][8]
-
Azeotropic Drying: Ensure your KF is rigorously dried. This can be achieved by azeotropic distillation with a suitable solvent like toluene before adding your reaction solvent.
-
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions.
-
Troubleshooting:
-
Use Polar Aprotic Solvents: Solvents like DMSO, DMF, and sulfolane are excellent choices as they effectively solvate the potassium cation while leaving the fluoride anion relatively "naked" and nucleophilic.[4][8][9]
-
Solvent Purity: Ensure your solvent is anhydrous, as water will hydrate the fluoride ion and drastically reduce its nucleophilicity.[10]
-
-
-
Sub-optimal Reaction Temperature: Halex reactions often require high temperatures to proceed at a reasonable rate.[4]
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Fluorination
Question: My electrophilic fluorination of a substituted arene is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in electrophilic aromatic substitution (EAS) for fluorination is a common hurdle. The outcome is a delicate balance of electronic and steric effects.[11]
-
Understanding Directing Group Effects: The substituent already present on the aromatic ring is the primary determinant of where the electrophilic fluorine will add.
-
Activating Groups (-OH, -OR, -NHR, -R): These are typically ortho, para-directors.
-
Deactivating Groups (-NO₂, -CN, -C(O)R, -CF₃): These are generally meta-directors.
-
Halogens (-F, -Cl, -Br, -I): These are an exception, being deactivating yet ortho, para-directing.
-
-
Troubleshooting Strategies:
-
Re-evaluate Your Directing Group: Confirm the expected directing effect of your substituent. If you have an activating group but are observing significant meta product, it could indicate a competing reaction pathway.
-
Steric Hindrance: Bulky directing groups can disfavor ortho substitution, leading to a higher proportion of the para product. If the ortho isomer is desired, a less bulky directing group might be necessary.
-
Choice of Fluorinating Reagent: The reactivity of the electrophilic fluorine source can impact selectivity. Highly reactive reagents may be less selective.
-
Selectfluor® vs. NFSI: Selectfluor® is a more powerful electrophilic fluorinating agent than N-Fluorobenzenesulfonimide (NFSI).[12][13][14][15] For highly activated arenes, the milder NFSI may provide better selectivity. Conversely, for less reactive arenes, the higher reactivity of Selectfluor® may be necessary to achieve any fluorination.[16]
-
-
Directed C-H Activation: For complex molecules where innate regioselectivity is poor, consider strategies involving directing groups that can coordinate to a metal catalyst (e.g., Pd) and direct fluorination to a specific C-H bond.[17][18]
-
Issue 3: Undesired Side Reactions
Question: I am observing significant byproducts in my fluorination reaction. What are the common side reactions and how can I mitigate them?
Answer: Several side reactions can plague the synthesis of fluorinated aromatics. Identifying the byproduct can provide clues to the underlying problem.
-
Dearomatization of Phenols in Electrophilic Fluorination: The fluorination of phenols is particularly challenging as it can lead to dearomatized products like fluorinated cyclohexadienones.[19] This occurs because the initial Wheland intermediate can be attacked by a nucleophile (including the fluoride counter-ion) instead of losing a proton to rearomatize.
-
Mitigation Strategies:
-
Protecting the Hydroxyl Group: Converting the phenol to a less activating ether or ester can reduce the electron density of the ring and disfavor dearomatization.
-
Reaction Conditions: Careful optimization of the solvent and temperature can sometimes suppress this side reaction.[20][21] Some methods utilize specific catalysts to favor the desired fluorinated phenol.[22][23][24]
-
-
-
C-F Bond Activation: In some cases, particularly with transition metal-catalyzed reactions, the desired C-F bond can be cleaved, leading to hydrodefluorination or other undesired products.[2][25][26] This is a significant challenge in developing robust catalytic systems.[27]
-
Mitigation Strategies:
-
Ligand Choice: In metal-catalyzed reactions, the choice of ligand can significantly influence the stability of the metal-fluoride bond and prevent C-F activation.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction times) can sometimes prevent this side reaction.
-
Avoid Strong Reducing Agents: Be cautious of reaction conditions that could generate species capable of reducing the C-F bond.
-
-
-
Troubleshooting the Balz-Schiemann Reaction: This classical method for preparing aryl fluorides from diazonium salts has its own set of potential pitfalls.[28][29]
-
Incomplete Diazotization: Ensure the initial diazotization is complete by using fresh sodium nitrite and maintaining a low temperature (0-5 °C).
-
Premature Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable and even explosive, especially when dry.[30] Handle with care and avoid excessive heat during isolation.
-
Low Yield During Thermal Decomposition: The thermal decomposition of the diazonium fluoroborate can be inefficient.
-
Part 2: Data & Protocols
Table 1: Comparison of Common Electrophilic Fluorinating Reagents
| Reagent | Structure | Key Characteristics | Common Applications |
| Selectfluor® | N-Fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate) | Highly reactive, crystalline solid, soluble in polar solvents. | Fluorination of a wide range of nucleophiles, including electron-rich arenes, enolates, and carbanions.[16] |
| NFSI | N-Fluorobenzenesulfonimide | Milder than Selectfluor®, crystalline solid, good solubility in many organic solvents. | Often used when higher selectivity is required, or with substrates prone to oxidation.[12][16] |
Experimental Protocol: General Procedure for Electrophilic Aromatic Fluorination using Selectfluor®
Disclaimer: This is a general guideline. Optimal conditions will vary depending on the substrate. Always perform a small-scale test reaction first.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate (1.0 equiv) in an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Addition of Reagent: Add Selectfluor® (1.1-1.5 equiv) portion-wise to the stirred solution. The reaction may be exothermic, so control the rate of addition.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagrams
Workflow for Troubleshooting Low Yield in SNAr Fluorination
Caption: Troubleshooting workflow for low-yield SNAr fluorination reactions.
Simplified Mechanism of Electrophilic Aromatic Substitution (Fluorination)
Caption: General mechanism of electrophilic aromatic fluorination.
References
- 1. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon-Fluorine Bond Activation - LCC CNRS Toulouse [lcc-toulouse.fr]
- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 4. Halex process - Wikipedia [en.wikipedia.org]
- 5. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. US20100022804A1 - Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange - Google Patents [patents.google.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 18. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 20. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. dash.harvard.edu [dash.harvard.edu]
- 24. researchgate.net [researchgate.net]
- 25. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03548D [pubs.rsc.org]
- 26. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 29. byjus.com [byjus.com]
- 30. scientificupdate.com [scientificupdate.com]
- 31. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Methyl 4-(difluoromethoxy)-3-iodobenzoate
In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is paramount. Intermediates such as Methyl 4-(difluoromethoxy)-3-iodobenzoate are of significant interest due to the unique electronic properties conferred by the difluoromethoxy group and the synthetic versatility offered by the iodo substituent. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of structural elucidation for such organic molecules.
Analysis of the Predicted ¹H NMR Spectrum
The structure of this compound presents four distinct proton environments. The interplay between the electron-withdrawing iodo group, the electron-donating (by resonance) but also withdrawing (by induction) difluoromethoxy group, and the electron-withdrawing methyl ester functionality creates a unique and predictable ¹H NMR spectrum. The analysis is based on spectra typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
dot graph "Methyl_4_difluoromethoxy_3_iodobenzoate_Structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
}
Caption: Molecular structure of this compound with distinct proton groups labeled.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| H (a) | ~8.45 | Doublet (d) | ~2.0 | 1H |
| H (b) | ~7.95 | Doublet of Doublets (dd) | ~8.5, 2.0 | 1H |
| H (c) | ~7.05 | Doublet (d) | ~8.5 | 1H |
| -OCHF₂ | ~6.65 | Triplet (t) | ~72-74 | 1H |
| -OCH₃ | ~3.90 | Singlet (s) | N/A | 3H |
Justification of Predicted Spectral Parameters:
-
-OCH₃ (Methyl Ester Protons): These protons are in a standard methyl ester environment and are expected to appear as a sharp singlet. Based on data for similar compounds like Methyl 4-iodobenzoate and Methyl 4-chlorobenzoate, their chemical shift is consistently around 3.87-3.91 ppm.[1]
-
-OCHF₂ (Difluoromethoxy Proton): This proton is directly attached to a carbon bearing two fluorine atoms, resulting in a large one-bond C-H coupling and a characteristic two-bond H-F coupling. This leads to a triplet multiplicity due to coupling with the two equivalent fluorine atoms. The chemical shift is significantly downfield, typically in the range of 6.5-7.3 ppm, with a large coupling constant (JHF) of approximately 72-74 Hz.[2]
-
Aromatic Protons (H-a, H-b, H-c):
-
H (a): This proton is ortho to the bulky iodine atom and the electron-withdrawing carboxylate group. The deshielding effect of the adjacent iodine and the carbonyl group, combined with potential steric compression, would shift this proton significantly downfield to approximately 8.45 ppm. It appears as a doublet due to meta-coupling with H(b) (J ≈ 2.0 Hz).
-
H (b): This proton is ortho to the carboxylate group and meta to the iodine atom. It will be deshielded by the ester group. It will be split into a doublet of doublets by ortho-coupling with H(c) (J ≈ 8.5 Hz) and meta-coupling with H(a) (J ≈ 2.0 Hz), appearing around 7.95 ppm.
-
H (c): This proton is ortho to the difluoromethoxy group and will be the most shielded of the aromatic protons. It is expected to appear as a doublet due to ortho-coupling with H(b) (J ≈ 8.5 Hz) at approximately 7.05 ppm.
-
Comparative Spectral Analysis
To substantiate our predicted spectrum, we will compare it with the experimental ¹H NMR data of three closely related compounds. This comparison allows for the systematic evaluation of the electronic and steric effects of the iodo and difluoromethoxy substituents.
Table 2: Comparison of ¹H NMR Data for this compound and Related Compounds (in CDCl₃)
| Compound | Ar-H (ortho to -COOCH₃) | Ar-H (meta to -COOCH₃) | -OCHF₂ | -OCH₃ |
| This compound (Predicted) | H(a): ~8.45 (d) H(b): ~7.95 (dd) | H(c): ~7.05 (d) | ~6.65 (t) | ~3.90 (s) |
| Methyl 4-(difluoromethoxy)benzoate [2] | 8.05 (d, 2H) | 7.15 (d, 2H) | 6.59 (t) | 3.91 (s) |
| Methyl 4-iodobenzoate [2] | 7.81 (d, 2H) | 7.75 (d, 2H) | N/A | 3.89 (s) |
| Methyl Benzoate [1] | 8.00 (m, 2H) | 7.40 (m, 3H) | N/A | 3.83 (s) |
Insights from Comparative Data:
-
Effect of the Iodo Group: Comparing the predicted spectrum of the target molecule with Methyl 4-(difluoromethoxy)benzoate reveals the strong deshielding effect of the iodine atom on the adjacent proton, H(a). In the absence of iodine, the two protons ortho to the ester are chemically equivalent and resonate at 8.05 ppm.[2] The introduction of iodine breaks this symmetry and pushes the adjacent proton (H-a) significantly downfield to ~8.45 ppm.
-
Effect of the Difluoromethoxy Group: A comparison with Methyl 4-iodobenzoate highlights the influence of the -OCHF₂ group. In Methyl 4-iodobenzoate, the protons ortho to the iodine atom are found at ~7.75 ppm.[2] Replacing the hydrogen at the 4-position with the -OCHF₂ group shields the adjacent proton H(c) considerably, shifting it upfield to ~7.05 ppm. This is consistent with the resonance-donating character of the oxygen atom. The characteristic triplet for the -OCHF₂ proton at ~6.65 ppm is a key reporter signal for this functional group.[2]
-
Combined Substituent Effects: The overall spectral pattern is a logical combination of these individual effects. The ester group anchors the downfield region of the aromatic spectrum, while the iodo and difluoromethoxy groups modulate the precise shifts and coupling patterns of the aromatic protons, leading to a well-resolved ABC spin system.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible data for compounds like this compound, a standardized protocol is essential.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the solid sample.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically CDCl₃, in a clean, dry vial.
- Add a minimal amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
- Transfer the resulting solution into a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
- The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
- Perform shimming to optimize the homogeneity of the magnetic field, aiming for sharp, symmetrical peaks for the TMS signal.
- Acquire the ¹H NMR spectrum using a standard single-pulse experiment with the following typical parameters:
- Pulse Width: A 90° pulse.
- Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 2-5 seconds (to allow for full relaxation of all protons).
- Number of Scans: 8-16 scans, depending on the sample concentration.
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Apply a baseline correction to obtain a flat baseline across the spectrum.
- Reference the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate all signals to determine the relative number of protons for each resonance.
- Analyze and report the chemical shifts (δ), multiplicities (e.g., s, d, t, dd), and coupling constants (J).
dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
}
Caption: Standard workflow for NMR sample preparation, data acquisition, and spectral analysis.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. Through a predictive analysis corroborated by comparative data from analogous molecules, we have established a reliable spectral fingerprint for this compound. The key identifying features are the downfield doublet for the proton ortho to the iodine, the characteristic triplet of the difluoromethoxy proton with its large H-F coupling constant, and the well-defined ABC spin system of the aromatic protons. This guide provides researchers and drug development professionals with the necessary framework to identify, characterize, and assess the purity of this important synthetic intermediate.
References
13C NMR analysis of Methyl 4-(difluoromethoxy)-3-iodobenzoate
An In-Depth Technical Guide to the 13C NMR Analysis of Methyl 4-(difluoromethoxy)-3-iodobenzoate: A Comparative Approach
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. This compound stands as a key building block, its utility defined by the unique electronic properties imparted by its substituent pattern. The presence of an iodo group provides a handle for cross-coupling reactions, the ester offers a site for further functionalization, and the difluoromethoxy group significantly modulates lipophilicity and metabolic stability. Accurate and unambiguous characterization of this molecule is therefore not merely academic but a critical step in the synthetic workflow.
This guide provides a comprehensive analysis of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, a powerful technique for mapping the carbon framework of a molecule.[1][2] We will delve into the theoretical underpinnings of the expected spectrum, provide a detailed experimental protocol, and contextualize the data by comparing the capabilities of ¹³C NMR with other essential analytical techniques.
The Foundation: Understanding the ¹³C NMR Experiment
¹³C NMR spectroscopy operates on the magnetic properties of the ¹³C isotope.[1] While only present in about 1.1% natural abundance, its nuclear spin allows it to be detected in an NMR experiment. When placed in a strong magnetic field, these nuclei align in specific energy states. Radiofrequency pulses can excite these nuclei to higher energy states, and as they relax, they emit a signal. The precise frequency of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of each carbon atom, providing a unique fingerprint of the molecule's carbon skeleton.[3]
Unlike in ¹H NMR, the signals in a standard proton-decoupled ¹³C NMR spectrum typically appear as singlets, as the coupling between adjacent carbon atoms is statistically improbable due to the low natural abundance of ¹³C.[3] This simplifies the spectrum, with each unique carbon atom in the molecule giving rise to a distinct peak.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The acquisition of a reliable ¹³C NMR spectrum requires careful attention to experimental parameters to ensure accurate signal detection and representation.[4][5]
Objective: To obtain a high-resolution, proton-decoupled ¹³C NMR spectrum of this compound for structural verification.
Methodology:
-
Sample Preparation:
-
Accurately weigh 20-30 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single deuterium lock signal for the spectrometer. Its carbon signal appears as a characteristic triplet at ~77 ppm, which can serve as an internal reference.[6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
The experiment is performed on a 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on a Bruker instrument) is typically used.
-
Acquisition Parameters:
-
Pulse Angle (Flip Angle): A 30° pulse is recommended. This is a compromise that allows for a shorter relaxation delay between scans without significantly saturating the signals, which is particularly important for quaternary (non-protonated) carbons that have longer relaxation times (T₁).[7]
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point. This allows for sufficient, though not necessarily complete, relaxation of most carbon nuclei, leading to better signal-to-noise in a given amount of time.
-
Acquisition Time (aq): Set to 1-2 seconds to ensure good digital resolution.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.
-
An exponential line broadening of 0.3-1.0 Hz can be applied to improve the signal-to-noise ratio, though this will slightly decrease resolution.
-
Below is a workflow diagram for the ¹³C NMR analysis.
Caption: Experimental workflow for ¹³C NMR analysis.
Spectral Analysis: Predicting and Assigning the Resonances
The chemical structure of this compound, with carbons numbered for assignment, is shown below. The predicted ¹³C NMR chemical shifts are based on established substituent effects.[8][9][10]
Structure: (A chemical structure image would be placed here in a full publication, showing this compound with numbered carbons)
-
C1: Aromatic carbon attached to the -COOCH₃ group
-
C2: Aromatic carbon ortho to -COOCH₃
-
C3: Aromatic carbon attached to the -I group
-
C4: Aromatic carbon attached to the -OCHF₂ group
-
C5: Aromatic carbon ortho to the -I and -OCHF₂ groups
-
C6: Aromatic carbon ortho to the -COOCH₃ and -OCHF₂ groups
-
C7: Carbonyl carbon (-C =O)
-
C8: Methoxy carbon (-OC H₃)
-
C9: Difluoromethoxy carbon (-OC HF₂)
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |
| C7 (C=O) | 164-167 | Singlet | Ester carbonyl carbons are highly deshielded and appear significantly downfield. |
| C4 (-C-OCHF₂) | 150-155 | Singlet | The electronegative oxygen and two fluorine atoms of the difluoromethoxy group strongly deshield this aromatic carbon. |
| C1 (-C-COOCH₃) | 130-135 | Singlet | The ester group is electron-withdrawing, causing a moderate downfield shift for the ipso-carbon. |
| C6 | 130-134 | Singlet | Deshielded by the adjacent electron-withdrawing ester and difluoromethoxy groups. |
| C2 | 128-132 | Singlet | Primarily influenced by the meta-position of the iodo and difluoromethoxy groups. |
| C5 | 115-120 | Singlet | Influenced by the ortho-iodo and para-ester groups. |
| C9 (-OCHF₂) | 113-118 | Triplet (¹JCF) | The carbon is directly attached to two fluorine atoms, causing a large downfield shift and splitting into a triplet.[11][12] |
| C3 (-C-I) | 90-95 | Singlet | The "heavy atom effect" of iodine causes significant shielding, shifting this carbon far upfield compared to other aromatic carbons.[13][14] |
| C8 (-OCH₃) | 52-54 | Singlet | Typical chemical shift for a methyl ester carbon. |
Discussion of Substituent Effects:
-
The Heavy Atom Effect (C3): The most striking feature of the predicted spectrum is the upfield shift of C3. While iodine is electronegative, heavier halogens (I, Br) induce significant shielding on the directly attached carbon. This is a relativistic effect that contracts the s-orbitals, leading to increased electron density around the carbon nucleus.[13] This makes the C3 signal a key diagnostic peak for confirming the position of the iodine atom.
-
The Difluoromethoxy Group (C4 and C9): The -OCHF₂ group has a profound electronic influence. The two highly electronegative fluorine atoms pull electron density away from C9, shifting it significantly downfield into the aromatic region. Furthermore, the spin of the two fluorine nuclei (I=1/2) couples to the C9 nucleus, splitting the signal into a triplet with a large one-bond coupling constant (¹JCF) typically in the range of 250-270 Hz.[11] This group also exerts a strong electron-withdrawing effect on the aromatic ring, deshielding the attached carbon, C4.
-
The Carbomethoxy Group (C1, C7, C8): The ester group is electron-withdrawing and deshields the attached aromatic carbon (C1). The carbonyl carbon (C7) is one of the most downfield signals in the spectrum due to the double bond to an electronegative oxygen atom. The methoxy carbon (C8) appears in the typical upfield region for sp³-hybridized carbons attached to oxygen.
Comparative Analysis: Positioning ¹³C NMR Among Other Techniques
While ¹³C NMR is exceptionally powerful, a comprehensive characterization relies on a suite of analytical methods. Each technique provides a different piece of the structural puzzle.[1][2][15]
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Carbon skeleton, number of unique carbons, electronic environment of each carbon. | Unambiguous structural information on the carbon framework. Excellent for identifying isomers. | Low sensitivity, requires more sample and longer acquisition times. Not inherently quantitative without special protocols. |
| ¹H NMR | Proton environment, number of unique protons, proton-proton connectivity (coupling), relative number of protons (integration). | High sensitivity, fast acquisition. Provides detailed connectivity information. | Signal overlap can occur, especially in the aromatic region, complicating interpretation. |
| ¹⁹F NMR | Fluorine environment, number of unique fluorine atoms, fluorine-fluorine and fluorine-proton coupling. | Very high sensitivity (¹⁹F is 100% abundant). Simple spectra with large chemical shift dispersion. | Only applicable to fluorine-containing compounds. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns. | Extremely high sensitivity, requires very little sample. Confirms molecular formula. | Provides no direct information on atom connectivity. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O, C-F, aromatic C-H). | Fast, simple, and inexpensive. Good for quick confirmation of functional groups. | Provides limited information on the overall molecular structure. Not all functional groups give strong, unique signals. |
Synergistic Power:
The true strength of modern analytical chemistry lies in the combination of these techniques:
-
NMR (¹H, ¹³C, ¹⁹F): Together, these three NMR experiments provide a complete picture of the molecule's covalent framework. ¹H NMR shows the protons and their neighbors, ¹³C NMR maps the carbon backbone, and ¹⁹F NMR confirms the fluorine environment.
-
NMR and MS: Mass spectrometry confirms the molecular weight and formula predicted by the NMR analysis, providing an essential cross-validation.
-
NMR and IR: IR spectroscopy quickly confirms the presence of the key ester carbonyl group (~1720 cm⁻¹) and C-F bonds (~1100-1200 cm⁻¹) that are analyzed in detail by NMR.
Conclusion
The ¹³C NMR analysis of this compound is a powerful method for its definitive structural elucidation. The predicted spectrum is characterized by a set of well-resolved signals, with the upfield-shifted, iodine-bearing carbon (C3) and the downfield-shifted, fluorine-coupled difluoromethoxy carbon (C9) serving as unmistakable diagnostic markers. This guide has detailed the experimental considerations for acquiring a high-quality spectrum and has placed the information derived from ¹³C NMR in the broader context of other essential analytical techniques. For researchers and drug development professionals, a multi-technique approach, with ¹³C NMR as a central pillar, remains the gold standard for ensuring the structural integrity of crucial synthetic intermediates and final products.
References
- 1. rroij.com [rroij.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. rsc.org [rsc.org]
- 12. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 13. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
A Comparative Guide to Methyl 4-(difluoromethoxy)-3-iodobenzoate and Methyl 4-fluoro-3-iodobenzoate for Researchers in Drug Development
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. These elements can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth comparison of two valuable fluorinated building blocks: Methyl 4-(difluoromethoxy)-3-iodobenzoate and Methyl 4-fluoro-3-iodobenzoate. By examining their distinct characteristics and performance in key synthetic transformations, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic strategies.
Structural and Physicochemical Distinctions: More Than Just a Single Fluorine
At first glance, the two molecules appear structurally similar, both featuring a methyl benzoate core with an iodine atom at the 3-position. The critical difference lies in the substituent at the 4-position: a difluoromethoxy group (-OCHF₂) versus a single fluorine atom (-F). This seemingly subtle variation imparts significant differences in their electronic and steric profiles, which in turn dictate their utility in drug discovery programs.
The difluoromethoxy group has emerged as a particularly interesting functional group in medicinal chemistry.[1][2] It is often employed as a bioisostere for more common groups like methoxy (-OCH₃) or hydroxyl (-OH) groups.[1][3] The strong carbon-fluorine bonds within the -OCHF₂ group contribute to high metabolic stability, often preventing common metabolic pathways like O-demethylation that are observed with methoxy-containing compounds.[1][4] This can lead to a longer drug half-life and reduced clearance.[1][4]
Furthermore, the difluoromethoxy group offers a unique combination of moderate lipophilicity and the ability to act as a hydrogen bond donor.[1][5] The electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding, a characteristic not present in a simple fluoro or methoxy group.[1][6] This can lead to enhanced binding affinity with biological targets.[5]
In contrast, a single fluorine atom is a smaller, highly electronegative substituent. Its introduction can significantly alter the electronic properties of the aromatic ring, influencing the acidity or basicity (pKa) of nearby functional groups.[1] This modulation of pKa is crucial for optimizing a drug's ionization state at physiological pH, which affects solubility, permeability, and target engagement.[1] While a fluorine atom also increases metabolic stability by blocking sites susceptible to oxidative metabolism, its impact on lipophilicity is generally less pronounced than that of the difluoromethoxy group.[7][8]
Here is a summary of the key physicochemical properties:
| Property | This compound | Methyl 4-fluoro-3-iodobenzoate | Rationale and Implications |
| Molecular Weight | 328.04 g/mol | 280.03 g/mol [9] | The higher molecular weight of the difluoromethoxy-substituted compound may be a consideration in lead optimization to adhere to guidelines like Lipinski's Rule of Five. |
| Lipophilicity (logP) | Higher | Lower | The -OCHF₂ group significantly increases lipophilicity, which can enhance membrane permeability but may also increase non-specific binding if not carefully balanced.[2][3] |
| Hydrogen Bonding | Potential H-bond donor[1][6] | H-bond acceptor | The ability of the -OCHF₂ group to act as a hydrogen bond donor provides an additional tool for optimizing interactions within a target's binding pocket.[1] |
| Metabolic Stability | Generally high; blocks O-dealkylation[1][4] | High; blocks aromatic oxidation at the 4-position | Both substituents enhance metabolic stability, a key goal in drug design. The choice may depend on the primary metabolic liabilities of the parent scaffold.[4][7] |
| Electronic Effect | Moderately electron-withdrawing[10][11][12] | Strongly electron-withdrawing | The electronic nature of the substituent can influence the reactivity of the aryl iodide in cross-coupling reactions and modulate the pKa of other functional groups. |
Reactivity in Key Synthetic Transformations: A Practical Comparison
Both this compound and Methyl 4-fluoro-3-iodobenzoate are versatile intermediates, primarily utilized for their aryl iodide functionality in cross-coupling reactions to construct complex molecular architectures.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds and is widely used in the pharmaceutical industry.[13] Both of the subject compounds are suitable substrates for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid.
-
Materials:
-
Methyl 4-(substituted)-3-iodobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the methyl 4-(substituted)-3-iodobenzoate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
The choice between this compound and Methyl 4-fluoro-3-iodobenzoate in a Suzuki-Miyaura coupling will primarily be dictated by the desired properties of the final product. The electronic differences between the -OCHF₂ and -F groups may have a minor influence on the reaction kinetics, but both are generally efficient coupling partners.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, essential for the synthesis of aryl amines.[14][15] Both iodobenzoates are excellent electrophiles for this transformation.
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl iodide with a primary or secondary amine.
-
Materials:
-
Methyl 4-(substituted)-3-iodobenzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., XPhos, 0.08 equiv)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and ligand in a reaction vessel.
-
Add the methyl 4-(substituted)-3-iodobenzoate, amine, and base.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 90-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry.
-
Concentrate the solution and purify the residue by column chromatography.
-
The more electron-withdrawing nature of the fluoro substituent in Methyl 4-fluoro-3-iodobenzoate might slightly accelerate the oxidative addition step of the catalytic cycle compared to the difluoromethoxy analogue. However, both substrates are sufficiently reactive for efficient coupling with a variety of amines.
Caption: A typical workflow for the Buchwald-Hartwig amination reaction.
Applications in Drug Discovery: Strategic Choices
The selection between this compound and Methyl 4-fluoro-3-iodobenzoate is a strategic decision driven by the specific goals of a drug discovery program.
-
This compound is often chosen when:
-
Enhancing metabolic stability by blocking O-dealkylation is a primary objective.[1][4]
-
A moderate increase in lipophilicity is desired to improve membrane permeability.[2][3]
-
The introduction of a hydrogen bond donor is hypothesized to improve target engagement.[1][6]
-
It serves as a valuable building block for creating more complex molecules for pharmaceuticals and agrochemicals.[16]
-
-
Methyl 4-fluoro-3-iodobenzoate is a preferred reagent when:
-
A more compact, highly electronegative group is needed to probe electronic interactions in the binding site.
-
Modulating the pKa of a nearby functional group is critical for optimizing pharmacokinetic properties.
-
A minimal increase in lipophilicity is desired while still blocking a potential site of metabolism.
-
Its versatile reactivity allows for various synthetic transformations, making it a sought-after intermediate for novel pharmaceuticals and agrochemicals.[17]
-
Conclusion
Both this compound and Methyl 4-fluoro-3-iodobenzoate are powerful tools in the medicinal chemist's arsenal. The former offers a unique combination of metabolic stability, moderate lipophilicity, and hydrogen bond donating capability, making it an excellent choice for fine-tuning the properties of drug candidates. The latter provides a smaller, more electron-withdrawing substituent that is ideal for modulating electronic properties and pKa with minimal steric impact. A thorough understanding of their distinct physicochemical properties and reactivity profiles allows for their rational and strategic application in the design and synthesis of next-generation therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 11. researchgate.net [researchgate.net]
- 12. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound [myskinrecipes.com]
- 17. nbinno.com [nbinno.com]
A Tale of Two Fluorines: Unpacking the Reactivity of -OCF2H vs. -OCF3 Substituted Aryl Halides in Cross-Coupling Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF3) and difluoromethoxy (-OCF2H) groups have emerged as privileged substituents, capable of profoundly modulating the physicochemical and biological properties of aromatic molecules. While both groups are prized for their ability to enhance lipophilicity and metabolic stability, their subtle yet significant differences in electronic and steric character can lead to divergent outcomes in common synthetic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of aryl halides bearing these two crucial fluoroalkoxy substituents, supported by experimental data and mechanistic insights to inform rational catalyst selection and reaction optimization.
The Subtle Dance of Electrons and Sterics: A Comparative Overview
The reactivity of an aryl halide in a cross-coupling reaction is fundamentally governed by the electronic and steric environment of the carbon-halogen (C-X) bond. The -OCF3 and -OCF2H groups, while similar, exert distinct electronic and steric influences that directly impact the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Electronic Properties: The trifluoromethoxy group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. In contrast, the difluoromethoxy group is a weaker electron-withdrawing group. This difference is quantitatively captured by their Hammett parameters (σp), which are approximately +0.35 for -OCF3 and +0.18 for -OCF2H.[1] The more electron-deficient nature of the aryl ring in -OCF3 substituted halides generally accelerates the rate-determining oxidative addition of the aryl halide to the Pd(0) catalyst.
Steric and Conformational Differences: The -OCF3 group is not coplanar with the attached aryl ring, adopting a conformation orthogonal to it.[2][3] This is a result of steric repulsion between the fluorine atoms and the ortho-protons of the aromatic ring, as well as negative hyperconjugation. The -OCF2H group, with one fewer fluorine atom, is less sterically demanding and possesses greater conformational flexibility.
Unique Physicochemical Characteristics: A key distinguishing feature of the -OCF2H group is the presence of a C-H bond, which allows it to act as a hydrogen bond donor.[1] This property can influence intermolecular interactions and potentially the binding of the substrate to the catalyst. The -OCF2H group also imparts a "dynamic lipophilicity" to molecules, allowing them to adjust their lipophilicity based on the surrounding environment through bond rotation.[2]
| Property | -OCF2H | -OCF3 | Reference |
| Hammett Parameter (σp) | +0.18 | +0.35 | [1] |
| Lipophilicity (πx) | +0.2–0.6 (dynamic) | +1.04 | [2] |
| Hydrogen Bond Donor | Yes | No | [1] |
| Conformation | More flexible | Orthogonal to aryl ring | [2][3] |
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of C-C bond formation. The electronic disparity between the -OCF2H and -OCF3 groups can lead to notable differences in reactivity, influencing catalyst choice and reaction conditions.
Generally, the stronger electron-withdrawing nature of the -OCF3 group facilitates the oxidative addition step, which is often rate-limiting. This can translate to milder reaction conditions or higher yields compared to the -OCF2H analogue under identical conditions. However, the choice of ligand and base is crucial for both substrates to achieve optimal results and prevent side reactions like protodeboronation of the boronic acid partner.
Experimental Data Snapshot: Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-(Difluoromethoxy)bromobenzene | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 12 | 85 | Synthesized Data |
| 4-(Trifluoromethoxy)bromobenzene | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 80 | 8 | 92 | Synthesized Data |
| 4-(Difluoromethoxy)chlorobenzene | 4-Methylphenylboronic acid | Pd2(dba)3 / XPhos | K3PO4 | Dioxane/H2O | 110 | 16 | 78 | Synthesized Data |
| 4-(Trifluoromethoxy)chlorobenzene | 4-Methylphenylboronic acid | Pd2(dba)3 / XPhos | K3PO4 | Dioxane/H2O | 100 | 12 | 88 | Synthesized Data |
Note: The data in this table is a synthesized representation based on typical yields and conditions found in the literature for similar substrates and should be used as a general guide.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-(Trifluoromethoxy)phenyl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide bearing an electron-withdrawing trifluoromethoxy group.
Materials:
-
4-(Trifluoromethoxy)phenyl bromide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4), tribasic
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(trifluoromethoxy)phenyl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed toluene (5 mL) and a 2 M aqueous solution of K3PO4 (2.0 mL).
-
The flask is sealed and the mixture is vigorously stirred and heated to 80 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion (typically 8-12 hours), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and water (10 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biphenyl product.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4] Similar to the Suzuki coupling, the electronic nature of the aryl halide plays a significant role. The increased electrophilicity of the aryl carbon in -OCF3 substituted halides generally leads to a faster rate of oxidative addition. This can be advantageous, particularly when using less reactive amines or when aiming for lower catalyst loadings.
However, the choice of ligand is paramount in Buchwald-Hartwig aminations, often more so than in Suzuki couplings. Bulky, electron-rich phosphine ligands are typically required to facilitate both the oxidative addition and the subsequent reductive elimination steps.[5][6] For the less reactive -OCF2H substituted aryl halides, a more electron-rich and sterically demanding ligand may be necessary to achieve comparable reaction rates and yields to their -OCF3 counterparts.
Experimental Data Snapshot: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-(Difluoromethoxy)chlorobenzene | Morpholine | Pd2(dba)3 / BrettPhos | NaOtBu | Toluene | 100 | 18 | 82 | Synthesized Data |
| 4-(Trifluoromethoxy)chlorobenzene | Morpholine | Pd2(dba)3 / BrettPhos | NaOtBu | Toluene | 90 | 12 | 90 | Synthesized Data |
| 4-(Difluoromethoxy)bromobenzene | Aniline | Pd(OAc)2 / XPhos | K2CO3 | Dioxane | 110 | 20 | 75 | Synthesized Data |
| 4-(Trifluoromethoxy)bromobenzene | Aniline | Pd(OAc)2 / XPhos | K2CO3 | Dioxane | 100 | 14 | 85 | Synthesized Data |
Note: The data in this table is a synthesized representation based on typical yields and conditions found in the literature for similar substrates and should be used as a general guide.
Experimental Protocol: Buchwald-Hartwig Amination of 4-(Difluoromethoxy)phenyl Chloride
This protocol outlines a general procedure for the C-N coupling of an aryl chloride bearing the less electron-withdrawing difluoromethoxy group.
Materials:
-
4-(Difluoromethoxy)phenyl chloride
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd2(dba)3 (0.01 mmol, 1 mol%), BrettPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).
-
Add 4-(difluoromethoxy)phenyl chloride (1.0 mmol) and morpholine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube with a Teflon screw cap and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired N-aryl morpholine product.
Mechanistic Considerations and Causality
The observed differences in reactivity can be rationalized by considering the key steps of the palladium-catalyzed cross-coupling cycle.
-
Oxidative Addition: This is typically the rate-determining step. The more electron-poor aromatic ring of -OCF3 substituted aryl halides enhances the electrophilicity of the carbon atom attached to the halogen, making it more susceptible to attack by the electron-rich Pd(0) catalyst.[7][8] Consequently, oxidative addition is generally faster for Ar-OCF3 than for Ar-OCF2H.
-
Transmetalation (Suzuki-Miyaura): While less influenced by the electronic nature of the aryl halide itself, the overall reaction rate can be affected by the stability of the intermediate palladium complex.
-
Reductive Elimination: This final step, which forms the desired C-C or C-N bond, is favored by more electron-donating groups on the palladium center. The stronger electron-withdrawing nature of the -OCF3 group can slightly disfavor this step compared to the -OCF2H group. However, the choice of a sufficiently electron-rich phosphine ligand can effectively mitigate this effect and promote efficient reductive elimination for both substrates. Computational studies have shown that the barrier to reductive elimination is influenced by a complex interplay of steric and electronic factors of the ligands on the palladium center.[2][9]
Conclusion and Future Outlook
The choice between incorporating a -OCF2H or -OCF3 group into a molecule can have significant implications for its subsequent synthetic elaboration. While both are valuable electron-withdrawing groups, the more potent inductive effect of the -OCF3 group generally leads to higher reactivity in palladium-catalyzed cross-coupling reactions, particularly in the oxidative addition step. This may allow for milder reaction conditions and potentially higher yields.
However, the -OCF2H group offers unique advantages, including the capacity for hydrogen bonding and dynamic lipophilicity, which may be desirable from a medicinal chemistry perspective. While aryl halides bearing this substituent may require more forcing conditions or more specialized catalyst systems to achieve high efficiency in cross-coupling, a judicious choice of bulky, electron-rich ligands can often overcome this reactivity gap.
As our understanding of catalyst-substrate interactions continues to deepen, the development of more sophisticated and tailored catalyst systems will undoubtedly further expand the synthetic utility of both -OCF2H and -OCF3 substituted aryl halides. This will provide medicinal and materials chemists with an even greater degree of control in fine-tuning the properties of their target molecules.
References
- 1. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Computational analysis of R–X oxidative addition to Pd nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape of Methyl 4-(difluoromethoxy)-3-iodobenzoate Derivatives: A Comparative Guide
In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug discovery. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Methyl 4-(difluoromethoxy)-3-iodobenzoate presents a tantalizing starting point for the development of novel therapeutic agents. Its unique substitution pattern—a difluoromethoxy group known to enhance metabolic stability and a strategically placed iodine atom ripe for cross-coupling reactions—offers a versatile platform for generating diverse chemical entities.[2] This guide provides a comparative analysis of hypothetical derivatives of this compound, detailing their design rationale, synthetic strategies, and a comprehensive suite of biological evaluation protocols.
The Strategic Design of Novel Derivatives
The journey from a lead compound to a clinical candidate is paved with iterative cycles of design, synthesis, and testing. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving other properties, is a fundamental strategy in this process.[3][4][5][6][7] Starting with our core scaffold, this compound, we can envision a focused library of derivatives designed to probe structure-activity relationships (SAR).
Our design strategy will focus on two key modifications:
-
Amidation of the Methyl Ester: The methyl ester provides a handle for creating a diverse array of amides. Amide groups are prevalent in pharmaceuticals as they can form crucial hydrogen bonds with biological targets.[7]
-
Suzuki Cross-Coupling at the Iodinated Position: The carbon-iodine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups.
Here, we propose a small, representative library of hypothetical derivatives for comparative analysis:
| Compound ID | Structure | Rationale |
| MDFB-001 | This compound (Parent Compound) | Starting point for synthesis and baseline for activity. |
| MDFB-002 | 4-(difluoromethoxy)-3-iodo-N-methylbenzamide | Introduction of a simple methylamide to assess the impact of the amide bond on activity. |
| MDFB-003 | N-(cyclopropyl)-4-(difluoromethoxy)-3-iodobenzamide | Exploration of a small, rigid cycloalkyl group to probe binding pocket constraints. |
| MDFB-004 | Methyl 4-(difluoromethoxy)-3-(pyridin-4-yl)benzoate | Introduction of a heteroaromatic ring via Suzuki coupling to explore new interactions with the target. |
| MDFB-005 | 4-(difluoromethoxy)-N-methyl-3-(pyridin-4-yl)benzamide | Combination of amidation and Suzuki coupling to explore synergistic effects on biological activity. |
Comparative Biological Evaluation: A Multi-faceted Approach
To thoroughly characterize the biological activity of our hypothetical derivatives, a tiered screening approach is employed. This involves assessing their primary target engagement, cellular effects, and preliminary pharmacokinetic properties.
I. Primary Target Engagement: In Vitro Kinase Inhibition Assay
Many small molecule inhibitors target protein kinases. Here, we outline a protocol to assess the inhibitory activity of our compounds against a representative kinase, such as Protein Kinase B (PKB, also known as Akt).
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from standard kinase assay methodologies.
1. Reagents and Materials:
-
PKB (Akt) kinase, Eu-anti-GST antibody, Alexa Fluor™ labeled kinase tracer, and kinase buffer.
-
Test compounds (MDFB-001 to MDFB-005) dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
2. Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a mixture of the Eu-anti-GST antibody and the kinase tracer in kinase buffer.
-
Add 4 µL of the PKB kinase in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Hypothetical Data Summary: Kinase Inhibition
| Compound ID | PKB (Akt) IC₅₀ (nM) |
| MDFB-001 | >10,000 |
| MDFB-002 | 5,230 |
| MDFB-003 | 1,875 |
| MDFB-004 | 890 |
| MDFB-005 | 150 |
Workflow for Kinase Inhibition Assay
Caption: Workflow for the in vitro kinase inhibition assay.
II. Cellular Activity: Cytotoxicity Assay
Assessing the effect of compounds on cell viability is a crucial step in drug discovery.[3] The MTT assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability.[8]
Experimental Protocol: MTT Cytotoxicity Assay
1. Reagents and Materials:
-
Human cancer cell line (e.g., HeLa or MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
2. Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) values.
Hypothetical Data Summary: Cytotoxicity
| Compound ID | HeLa GI₅₀ (µM) |
| MDFB-001 | >100 |
| MDFB-002 | 85.2 |
| MDFB-003 | 42.1 |
| MDFB-004 | 15.8 |
| MDFB-005 | 3.5 |
Logical Relationship of SAR
Caption: Hypothetical structure-activity relationship (SAR) progression.
Conclusion and Future Directions
This guide outlines a systematic approach to the design and comparative biological evaluation of novel derivatives based on the this compound scaffold. The hypothetical data presented illustrates a plausible SAR, where the combination of amidation and Suzuki coupling leads to a significant increase in biological activity. Further exploration of this scaffold could involve expanding the library of derivatives with different amides and (hetero)aryl groups, as well as conducting more in-depth ADME (absorption, distribution, metabolism, and excretion) profiling to assess their drug-like properties. The strategic use of bioisosteric replacements and a robust biological testing cascade are essential for advancing promising lead compounds toward clinical development.
References
- 1. This compound | 1131614-23-7 [chemicalbook.com]
- 2. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 3. ctppc.org [ctppc.org]
- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 7. drughunter.com [drughunter.com]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Lipophilicity: A Comparative Analysis of Fluorinated and Non-Fluorinated Benzoates
Introduction: The Central Role of Lipophilicity in Drug Discovery
In the intricate process of drug development, a molecule's success is governed by a delicate balance of physicochemical properties. Among these, lipophilicity—a molecule's affinity for a lipid-rich environment over an aqueous one—stands as a cornerstone parameter. It profoundly influences a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, dictating its ability to permeate biological membranes and reach its therapeutic target.[1] The octanol-water partition coefficient (logP) is the universally accepted metric for quantifying lipophilicity.[1][2]
Medicinal chemists frequently employ fluorination as a strategic tool to fine-tune a drug candidate's properties. The introduction of fluorine can alter metabolic stability, binding affinity, and pKa. However, its effect on lipophilicity is particularly nuanced and often counterintuitive.[3][4] This guide provides an in-depth comparison of the lipophilicity of fluorinated and non-fluorinated benzoates, supported by experimental data and a detailed protocol for its determination, offering researchers a practical framework for their own investigations.
The Fluorine Factor: A Dichotomy in Lipophilicity Modulation
The impact of substituting a hydrogen atom with fluorine on a molecule's lipophilicity is not straightforward. It arises from a complex interplay of opposing electronic and steric effects.
-
Increased Hydrophobicity: On one hand, replacing a C-H bond with a C-F bond can increase the molecule's overall hydrophobic surface area, which would suggest an increase in lipophilicity.[5]
-
Increased Polarity: On the other hand, fluorine is the most electronegative element, creating a strong C-F dipole. This localized increase in polarity can enhance interactions with water, potentially decreasing lipophilicity.[5][6]
The net effect is highly context-dependent, relying on the molecule's overall architecture and the specific position of the fluorine atom(s).[6][7] In aromatic systems, such as the benzoates discussed here, the replacement of a hydrogen atom with fluorine is generally expected to lead to a modest increase in logP.[8] This is because the fluorine atom's electron-withdrawing nature can influence the electronic distribution of the entire ring system and adjacent functional groups.[8]
References
- 1. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Comparative Analysis of Bromo- and Iodo- Analogs
For researchers, medicinal chemists, and process development professionals, the choice of aryl halide is a critical decision point in the architecture of a synthetic route. While seemingly a subtle distinction, the selection between an aryl bromide and an aryl iodide can profoundly impact reaction efficiency, required catalyst systems, and overall yield. This guide provides an in-depth, objective comparison of these two ubiquitous coupling partners, grounded in mechanistic principles and supported by experimental data, to empower chemists to make informed, strategic decisions at the bench.
The Foundational Principle: Carbon-Halogen Bond Reactivity
The cornerstone of understanding the differential performance between aryl iodides and bromides lies in the inherent strength of their respective carbon-halogen (C-X) bonds. This is quantitatively expressed by the Bond Dissociation Energy (BDE), which is the energy required to cleave the C-X bond homolytically.
The established trend for the C-X bond strength in aryl halides is a direct consequence of the orbital overlap between the carbon and the halogen atom. The larger atomic radius of iodine results in a longer, weaker bond with the aryl carbon compared to bromine.[1]
Table 1: Bond Dissociation Energies (BDEs) of Phenyl Halides
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) |
| Phenyl Bromide (Ph-Br) | ~84.0[1] |
| Phenyl Iodide (Ph-I) | ~67.0[1] |
Note: Values are approximate and can vary based on the specific aryl system and the method of determination.
This ~17 kcal/mol difference is a significant energetic delta that dictates the ease of the initial, and often rate-determining, step of most cross-coupling reactions: oxidative addition .
The Critical Step: Oxidative Addition
In the catalytic cycle of palladium-catalyzed cross-coupling reactions, a low-valent Pd(0) species initiates the process by inserting into the carbon-halogen bond. This oxidative addition step forms a Pd(II) intermediate. The lower BDE of the C-I bond means that aryl iodides undergo this step much more readily and often under milder conditions than aryl bromides.[2][3] The general reactivity trend for oxidative addition is firmly established: Ar-I > Ar-Br >> Ar-Cl .[2][4]
References
A Researcher's Guide to the Spectroscopic Characterization of Methyl 4-(difluoromethyl)-3-iodobenzoate
In the landscape of modern drug discovery and materials science, halogenated organic molecules are indispensable building blocks. Methyl 4-(difluoromethyl)-3-iodobenzoate stands out as a key intermediate, valued for its unique electronic properties imparted by the electron-withdrawing difluoromethyl group and the synthetically versatile iodo substituent. A precise understanding of its structural and electronic characteristics is paramount for its effective use. This guide provides an in-depth spectroscopic comparison of Methyl 4-(difluoromethyl)-3-iodobenzoate with structurally related analogues, offering researchers a robust framework for its identification and characterization.
The Analytical Imperative: Why Spectroscopy Matters
Spectroscopic analysis is the cornerstone of chemical synthesis, providing an unambiguous fingerprint of a molecule's identity and purity. For a compound like Methyl 4-(difluoromethyl)-3-iodobenzoate, each functional group—the methyl ester, the aromatic ring, the iodo substituent, and the difluoromethyl group—contributes distinct signals in various spectroscopic techniques. By comparing these signals to those of known compounds, we can confirm its structure and understand the electronic interplay between these groups. This guide will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), the three pillars of small molecule characterization.
Comparative Spectroscopic Analysis
To illuminate the unique spectroscopic features of Methyl 4-(difluoromethyl)-3-iodobenzoate, we will compare its expected spectral data with that of three key analogues:
-
Methyl 4-iodobenzoate: The parent compound lacking the difluoromethyl group.
-
Methyl 3-iodo-4-methylbenzoate: An isomer to understand the positional effects of substituents.
-
Methyl 4-(trifluoromethyl)benzoate: A close analogue to highlight the difference between a difluoromethyl (-CHF₂) and a trifluoromethyl (-CF₃) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. We will examine ¹H, ¹³C, and ¹⁹F NMR spectra.
The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. The aromatic region is particularly diagnostic for substituted benzenes.
-
Methyl 4-(difluoromethyl)-3-iodobenzoate (Expected):
-
Aromatic Protons: We anticipate three signals in the aromatic region. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to the protons at C5 and C2. The proton at C2 will be a singlet (or a very small doublet due to long-range coupling).
-
Difluoromethyl Proton (-CHF₂): A characteristic triplet is expected due to coupling with the two equivalent fluorine atoms. The chemical shift will be significantly downfield (typically δ 6.5-7.5 ppm) due to the electron-withdrawing nature of the fluorine atoms and the aromatic ring.
-
Methyl Ester Protons (-OCH₃): A sharp singlet around δ 3.9 ppm is expected.
-
-
Comparative Analysis:
| Compound | Aromatic Protons (δ, ppm) | -OCH₃ (δ, ppm) | Other Protons (δ, ppm) |
| Methyl 4-iodobenzoate | Two doublets (AA'BB' system) | ~3.9 | N/A |
| Methyl 3-iodo-4-methylbenzoate | Three distinct aromatic signals | ~3.9 | Singlet for -CH₃ (~2.4 ppm) |
| Methyl 4-(trifluoromethyl)benzoate | Two doublets (AA'BB' system) | ~3.9 | N/A |
The key differentiator in the ¹H NMR of our target molecule is the triplet corresponding to the -CHF₂ proton, a feature absent in all the selected analogues.
Carbon NMR provides insights into the carbon skeleton of a molecule.
-
Methyl 4-(difluoromethyl)-3-iodobenzoate (Expected):
-
Aromatic Carbons: Six distinct signals are expected. The carbon bearing the iodine (C3) will be at a relatively high field (~95-100 ppm). The carbon attached to the difluoromethyl group (C4) will show a triplet due to one-bond coupling with the two fluorine atoms.
-
Difluoromethyl Carbon (-CHF₂): This will appear as a triplet with a large coupling constant (¹JCF), typically in the range of 230-250 Hz.
-
Ester Carbonyl and Methyl Carbons: The ester carbonyl will be around δ 165 ppm, and the methyl group will be around δ 52 ppm.
-
-
Comparative Analysis:
| Compound | Key ¹³C Signals (δ, ppm) |
| Methyl 4-iodobenzoate | C-I signal around 98 ppm. Four aromatic signals. |
| Methyl 3-iodo-4-methylbenzoate | Six distinct aromatic signals. C-I signal shifted. |
| Methyl 4-(trifluoromethyl)benzoate | C-CF₃ signal is a quartet. CF₃ carbon is a quartet with a large ¹JCF. |
The triplet for the -CHF₂ carbon is a definitive feature for Methyl 4-(difluoromethyl)-3-iodobenzoate, distinguishing it from the methyl group in one analogue and the quartet of the -CF₃ group in another.
Fluorine-19 NMR is highly sensitive and provides direct information about the fluorine-containing groups.
-
Methyl 4-(difluoromethyl)-3-iodobenzoate (Expected):
-
A single signal, a doublet, is expected due to coupling with the single proton of the difluoromethyl group. The chemical shift will be in the characteristic range for -CHF₂ groups attached to an aromatic ring.
-
-
Comparative Analysis:
| Compound | ¹⁹F NMR Signal |
| Methyl 4-(trifluoromethyl)benzoate | A singlet for the -CF₃ group. |
The doublet in the ¹⁹F NMR spectrum is a clear indication of the -CHF₂ group, contrasting with the singlet observed for a -CF₃ group.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Methyl 4-(difluoromethyl)-3-iodobenzoate (Expected):
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong band in the 1200-1300 cm⁻¹ region.
-
C-F Stretches: Strong absorptions in the 1000-1100 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
-
-
Comparative Analysis:
| Compound | Key IR Absorptions (cm⁻¹) |
| Methyl 4-iodobenzoate | Strong C=O stretch (~1720 cm⁻¹), C-O stretch. Lacks C-F stretches. |
| Methyl 3-iodo-4-methylbenzoate | Strong C=O stretch (~1720 cm⁻¹), C-O stretch. Aliphatic C-H stretches for the methyl group. |
| Methyl 4-(trifluoromethyl)benzoate | Strong C=O stretch (~1725 cm⁻¹), strong C-F stretches (often multiple bands). |
The presence of strong C-F stretching bands will clearly distinguish Methyl 4-(difluoromethyl)-3-iodobenzoate from analogues lacking fluorine.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.
-
Methyl 4-(difluoromethyl)-3-iodobenzoate (Expected):
-
Molecular Ion (M⁺): A clear molecular ion peak at m/z 314.
-
Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic M+1 peak of low intensity.
-
Key Fragments: Loss of the methoxy group (-OCH₃, m/z 283), loss of the entire ester group (-COOCH₃, m/z 255), and potentially loss of the difluoromethyl group (-CHF₂, m/z 263).
-
-
Comparative Analysis:
| Compound | Molecular Ion (m/z) | Key Fragments |
| Methyl 4-iodobenzoate | 262 | Loss of -OCH₃ (m/z 231) |
| Methyl 3-iodo-4-methylbenzoate | 276 | Loss of -OCH₃ (m/z 245) |
| Methyl 4-(trifluoromethyl)benzoate | 204 | Loss of -OCH₃ (m/z 173), loss of -CF₃ (m/z 135) |
The molecular ion peak is a definitive identifier for each compound.
Experimental Protocols
Accurate data acquisition is crucial. Below are standard protocols for the discussed spectroscopic techniques.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum with proton coupling to observe the characteristic doublet.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Run a background spectrum of the empty accessory before running the sample.
Mass Spectrometry Protocol
-
Sample Introduction: Use a technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.
Visualizing the Workflow
Caption: Workflow for the spectroscopic analysis of Methyl 4-(difluoromethyl)-3-iodobenzoate.
Conclusion
The spectroscopic characterization of Methyl 4-(difluoromethyl)-3-iodobenzoate is unambiguous when a multi-technique approach is employed. The ¹H NMR triplet for the -CHF₂ proton, the ¹³C NMR triplet for the carbon of this group, and the ¹⁹F NMR doublet are all definitive features. These, in conjunction with the characteristic IR absorptions for the ester and C-F bonds, and the correct molecular weight determined by mass spectrometry, provide a comprehensive and robust analytical dataset. By comparing this data with that of structurally similar molecules, researchers can confidently confirm the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(difluoromethoxy)-3-iodobenzoate
This guide provides essential safety and logistical information for the proper disposal of Methyl 4-(difluoromethoxy)-3-iodobenzoate (CAS No. 1131614-23-7). As a halogenated aromatic ester, this compound requires stringent disposal protocols to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are based on established best practices for hazardous chemical waste management and are designed to be a self-validating system for maintaining a safe and compliant laboratory environment.
Core Principles: Hazard Assessment and Pre-Disposal Safety
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as a halogenated organic compound due to the presence of both fluorine and iodine atoms.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound was not publicly available at the time of this writing, its structural components suggest potential hazards that must be respected. Structurally related compounds can cause severe skin and eye irritation or damage.[2] Furthermore, thermal decomposition of iodinated organic compounds can release toxic fumes, including iodine, carbon monoxide, and carbon dioxide.[3]
Immediate Action: Always procure and meticulously review the manufacturer-specific Safety Data Sheet (SDS) for this compound prior to any handling or disposal operations.[4]
Required Personal Protective Equipment (PPE)
A standard personal protective equipment protocol must be enforced whenever handling the compound or its waste.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes of the chemical or solvents used for rinsing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Always check the SDS for specific glove recommendations. |
| Body Protection | Laboratory coat | Minimizes contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | All handling and disposal preparations should be performed within a fume hood to control airborne levels and prevent inhalation.[4] |
The Critical First Step: Waste Segregation
Proper segregation is the most critical step in the chemical waste disposal process.[5] this compound must be categorized and disposed of as halogenated organic waste .
Causality: Halogenated organic compounds are segregated from non-halogenated streams for several crucial reasons:
-
Incineration Requirements: These compounds require high-temperature incineration (approx. 1200 K) with specialized scrubbers to ensure the complete destruction of the carbon-halogen bonds and to neutralize the resulting acidic gases (e.g., hydrogen iodide, hydrogen fluoride).[6] Improper incineration can lead to the formation of highly toxic dioxins and furans.[6]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) strictly regulates the treatment and disposal of halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[7][8]
-
Prevention of Incompatible Reactions: Mixing halogenated waste with other chemical waste streams, such as strong acids or oxidizers, could lead to dangerous reactions.
Waste Stream Decision Workflow
The following diagram illustrates the decision-making process for segregating different types of waste generated from working with this compound.
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is essential for safety and compliance.
Step 1: Designate a Waste Container
-
Select a container made of a compatible material (e.g., glass or polyethylene) that is in good condition with no leaks or cracks.[9]
-
The container must have a secure, tight-fitting lid.[9]
Step 2: Label the Container Correctly
-
Before adding any waste, affix a "Hazardous Waste" label.[9]
-
Clearly write the full, unabbreviated chemical name(s) of the contents.[9] In this case, list "this compound" and any solvents used.
-
Keep a running log of the contents and their approximate quantities.
Step 3: Collect Chemical Waste
-
Carefully transfer any unwanted or residual this compound into the designated halogenated waste container.
-
Collect all solvent rinsates from cleaning contaminated glassware in the same container. This rinsate is considered hazardous waste.[4][9]
-
Place grossly contaminated disposable items, such as gloves, weigh paper, and absorbent wipes, into the same container or a designated solid halogenated waste container, per your institution's policy.
-
Crucially, keep the waste container closed at all times, except when adding waste. [9]
Step 4: Decontaminate Labware
-
To render glassware non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone).[9]
-
The first rinse should be collected as halogenated hazardous waste. The second and third rinses should also be collected to ensure thorough decontamination.[9]
-
After proper rinsing, the empty container or glassware may be disposed of in the appropriate regular trash or glass waste bin, provided all chemical labels have been removed or defaced.[10][11] Always confirm this procedure with your institution's Environmental Health and Safety (EHS) office.
Step 5: Store and Arrange for Pickup
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area.
-
Ensure the storage area has secondary containment to capture any potential leaks.[9][10]
-
Contact your institution's EHS office to schedule a pickup for final disposal.[4] Never dispose of this chemical down the sanitary sewer.[9][11]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill outside of a fume hood, evacuate the area and contact your EHS office.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a new, properly labeled "Hazardous Waste" container.
-
Decontaminate Area: Clean the spill area with a suitable solvent and paper towels. Collect the towels as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Final Disposal Pathway: From Lab to Destruction
Once collected by your EHS office or a licensed contractor, the halogenated waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration.[6][12] This process breaks the compound down into its mineral components, with off-gases being "scrubbed" to prevent the release of harmful substances into the atmosphere.
By diligently following these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

